Technical Documentation Center

Ethyl 5-aminoisoxazole-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 5-aminoisoxazole-4-carboxylate
  • CAS: 34859-64-8

Core Science & Biosynthesis

Foundational

Ethyl 5-aminoisoxazole-4-carboxylate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Ethyl 5-Aminoisoxazole-4-carboxylate: Pathways, Mechanisms, and Practical Considerations Introduction Ethyl 5-aminoisoxazole-4-carboxylate is a pivotal heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 5-Aminoisoxazole-4-carboxylate: Pathways, Mechanisms, and Practical Considerations

Introduction

Ethyl 5-aminoisoxazole-4-carboxylate is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure, found in a range of therapeutics approved by the FDA and EMA, where it contributes to desired pharmacological profiles, including anticancer, anti-inflammatory, and antibacterial activities.[1] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of the primary synthetic routes to Ethyl 5-aminoisoxazole-4-carboxylate. As a Senior Application Scientist, this document moves beyond simple procedural lists to elucidate the causal chemistry behind the synthetic choices, ensuring a deep, actionable understanding of the methodologies. We will explore the most reliable and scalable pathways, focusing on reaction mechanisms, control of selectivity, and practical experimental considerations.

Part 1: Foundational Principles of Isoxazole Ring Construction

The synthesis of the isoxazole ring predominantly relies on the formation of a C-C-C-N-O framework. Two principal strategies are typically employed:

  • Condensation and Cyclization: This classical approach involves reacting a three-carbon precursor (like a 1,3-dicarbonyl or its synthetic equivalent) with a source of hydroxylamine (the N-O unit). The reaction proceeds through condensation, forming an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.[2] The key challenge in this approach is often controlling the regioselectivity of the initial condensation and cyclization.

  • [3+2] Dipolar Cycloaddition: A more modern and often highly regioselective method involves the reaction of a nitrile oxide (a 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. This concerted pericyclic reaction builds the isoxazole ring in a single, efficient step.[3]

The synthesis of Ethyl 5-aminoisoxazole-4-carboxylate primarily leverages the first strategy, utilizing highly functionalized and activated three-carbon synthons that strategically direct the cyclization to afford the desired 5-amino substitution pattern with high fidelity.

Part 2: Primary Synthesis Pathway: The Enol Ether Route

This pathway is arguably the most direct and efficient method for the multigram synthesis of the title compound. It begins with the commercially available or readily prepared Ethyl (ethoxymethylene)cyanoacetate, a versatile C3 building block.

Workflow Overview:

The synthesis is a one-pot, two-step sequence involving a Michael addition of hydroxylamine to the activated alkene, followed by an intramolecular cyclization with the elimination of ethanol.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization A Ethyl (ethoxymethylene)cyanoacetate C Adduct Intermediate A->C Nucleophilic Attack B Hydroxylamine (NH2OH) B->C D Cyclized Intermediate C->D Ring Closure E Ethyl 5-aminoisoxazole-4-carboxylate D->E Elimination of EtOH

Caption: Workflow for the Enol Ether synthesis route.

Mechanism and Rationale

The high efficiency and regioselectivity of this pathway are rooted in the electronic properties of the starting material.

  • Michael Addition: Ethyl (ethoxymethylene)cyanoacetate possesses a highly electrophilic double bond due to the electron-withdrawing effects of both the cyano (-CN) and the ester (-COOEt) groups. Hydroxylamine, a potent nucleophile, attacks the β-carbon in a classic Michael-type 1,4-conjugate addition. The nitrogen atom of hydroxylamine is the nucleophilic center.

  • Intramolecular Cyclization: Following the initial addition, the resulting intermediate exists in equilibrium with its tautomers. The hydroxylamine oxygen is positioned to act as a nucleophile, attacking the electrophilic carbon of the cyano group. This intramolecular cyclization forms the five-membered ring.

  • Aromatization: The resulting cyclic intermediate is not yet the stable isoxazole. Aromatization occurs through the elimination of a molecule of ethanol, driven by the formation of the stable, aromatic isoxazole ring system. The ethoxy group is an excellent leaving group in this context, facilitating the final step. The presence of a base, such as sodium ethoxide, is often used to generate free hydroxylamine from its hydrochloride salt and to catalyze the reaction.[1]

Experimental Protocol: Synthesis from Ethyl (ethoxymethylene)cyanoacetate

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

  • Materials:

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium ethoxide (EtONa) or Sodium metal

    • Anhydrous Ethanol (EtOH)

    • Ethyl (ethoxymethylene)cyanoacetate

    • Diethyl ether

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium ethoxide in anhydrous ethanol. Alternatively, carefully add sodium metal (1.0 eq.) to anhydrous ethanol under an inert atmosphere (N₂ or Ar) and allow it to react completely.

    • To the cooled ethoxide solution, add hydroxylamine hydrochloride (1.05 eq.) in portions. Stir the resulting suspension for 30 minutes at room temperature to liberate the free hydroxylamine.

    • Add Ethyl (ethoxymethylene)cyanoacetate (1.0 eq.) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

    • Pour the residue into cold water and stir. The product may precipitate or can be extracted.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford Ethyl 5-aminoisoxazole-4-carboxylate as a solid. The melting point of the pure compound is reported to be 70-75 °C.[4]

Part 3: Alternative Pathway: The Thiocarbamoylcyanoacetate Route

This method provides a robust alternative, particularly for creating analogues with various substituents at the 3-position of the isoxazole ring. The core of this strategy is the construction of a thio-functionalized intermediate that readily cyclizes with hydroxylamine.

Reaction Mechanism

This pathway proceeds in two distinct, high-yielding steps.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Aromatization A Sodium Ethylcyanoacetate C Ethyl Arylthiocarbamoyl- cyanoacetate Intermediate A->C Nucleophilic Addition B Aryl Isothiocyanate (Ar-NCS) B->C E Cyclization Adduct C->E Addition to Cyano Group D Hydroxylamine (NH2OH) D->E F Ethyl 3-Arylamino-5-amino- isoxazole-4-carboxylate E->F Ring Closure & Elimination of H2S

Caption: Mechanism of the Thiocarbamoylcyanoacetate route.

  • Intermediate Synthesis: The synthesis begins by generating the sodium salt of ethyl cyanoacetate using a base like sodium ethoxide. This enolate then acts as a nucleophile, attacking the electrophilic carbon of an aryl isothiocyanate. A subsequent workup yields the key ethyl arylthiocarbamoyl-cyanoacetate intermediate.[5]

  • Cyclization with Hydroxylamine: The intermediate is then heated with hydroxylamine. The proposed mechanism involves the nucleophilic attack of hydroxylamine on the cyano group. The resulting amidoxime-like moiety undergoes intramolecular cyclization by attacking the thiocarbonyl carbon, followed by the elimination of hydrogen sulfide (H₂S) to furnish the final 5-aminoisoxazole product.[5] The powerful electron-withdrawing nature of the cyano group is credited with directing the initial attack and favoring the formation of the 5-aminoisoxazole over the isomeric isoxazolone, a common byproduct in other condensation routes.[5]

Experimental Protocol: Synthesis of Ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate

This protocol is adapted from the literature for the synthesis of 3-substituted 5-aminoisoxazoles.[5]

  • Part A: Synthesis of Ethyl 2-cyano-3-(phenylamino)-3-thioxopropanoate

    • In a round-bottom flask, react sodium metal (1.0 eq.) with absolute ethanol under an inert atmosphere to form sodium ethoxide.

    • After cooling to room temperature, add ethyl cyanoacetate (1.0 eq.) and stir for 15 minutes.

    • Add phenyl isothiocyanate (1.0 eq.) to the mixture and stir at room temperature until TLC indicates the consumption of starting materials.

    • Neutralize the reaction mixture with a dilute acid (e.g., 10% HCl) and extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic phase to yield the intermediate, which can be purified by recrystallization.

  • Part B: Cyclization to form the Isoxazole

    • Dissolve the thioxopropanoate intermediate (1.0 eq.) in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride (1.1-1.5 eq.) and a base (e.g., sodium acetate) to the flask.

    • Heat the mixture under reflux for several hours (reaction times can be long, up to 48h).[5] Monitor by TLC.

    • Upon completion, cool the reaction and reduce the solvent volume.

    • The product often precipitates upon cooling or addition of water. Filter the solid, wash with water and a cold solvent (e.g., ethanol or ether), and dry under vacuum.

Part 4: Data Summary and Troubleshooting

Effective synthesis requires an understanding of key parameters and potential pitfalls.

Table 1: Comparison of Synthetic Routes

ParameterEnol Ether RouteThiocarbamoylcyanoacetate Route
Starting Materials Ethyl (ethoxymethylene)cyanoacetate, Hydroxylamine HClEthyl cyanoacetate, Aryl isothiocyanate, Hydroxylamine HCl
Key Advantages High atom economy, direct, often faster reaction times.Modular (easy to vary the 3-substituent), high yields.
Key Challenges Availability/cost of the enol ether starting material.Two distinct synthetic steps, longer overall reaction time.
Regioselectivity Excellent; directed by the activated double bond.Excellent; directed by the cyano group reactivity.[5]

Table 2: Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction; side reactions.Increase reflux time; ensure anhydrous conditions; check reagent purity. For the enol ether route, ensure complete formation of free hydroxylamine before adding the substrate.
Ester Hydrolysis Presence of water during workup or reaction under strong basic/acidic conditions.Use anhydrous solvents and reagents. Perform a neutral workup with brine washes and avoid strong acids or bases.[3]
Formation of Byproducts Incorrect pH, temperature, or stoichiometry.In related isoxazole syntheses, acidic pH is known to favor the desired isomer over isoxazolones.[3] While these specific routes are highly selective, maintaining controlled conditions is crucial.

Conclusion

The synthesis of Ethyl 5-aminoisoxazole-4-carboxylate is most reliably achieved through two primary, high-yielding pathways: the direct cyclization of Ethyl (ethoxymethylene)cyanoacetate with hydroxylamine, and the modular, two-step approach via a thiocarbamoylcyanoacetate intermediate. The enol ether route offers superior atom economy and simplicity for the parent compound, while the thiocarbamoyl route provides exceptional flexibility for generating a library of 3-substituted analogues. Both methods demonstrate excellent control of regioselectivity, circumventing common issues found in classical isoxazole syntheses. A thorough understanding of the underlying mechanisms—Michael addition/cyclization for the former, and cyano-group directed cyclization for the latter—empowers the research scientist to optimize conditions, troubleshoot effectively, and leverage this valuable scaffold in the pursuit of novel therapeutics.

References

  • Kulach, S., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Molecules, 27(17), 5649. Available from: [Link]

  • Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(31), 26279-26287. Available from: [Link]

  • Al-Said, M. S., et al. (2011). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 344(8), 536-544. Available from: [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Khalafy, J., & Ezzati, M. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. Available from: [Link]

  • Al-Awadi, N. A., et al. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 729-734. Available from: [Link]

  • Catalysis Research Laboratory. (2020). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available from: [Link]

  • PubChem. (n.d.). Ethyl cyano(ethoxymethylene)acetate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Ethyl 5-aminoisoxazole-4-carboxylate

The following technical guide details the chemical identity, synthesis, and application of Ethyl 5-aminoisoxazole-4-carboxylate (CAS 34859-64-8). Executive Summary Ethyl 5-aminoisoxazole-4-carboxylate is a critical heter...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of Ethyl 5-aminoisoxazole-4-carboxylate (CAS 34859-64-8).

Executive Summary

Ethyl 5-aminoisoxazole-4-carboxylate is a critical heterocyclic building block used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of immunomodulators, non-steroidal anti-inflammatory drugs (NSAIDs), and antimicrobial agents.[1] Distinguished by its 5-amino-1,2-oxazole core, this compound serves as a versatile scaffold for nucleophilic substitution and condensation reactions, playing a pivotal role in the "Leflunomide-like" drug class.[1]

This guide provides a rigorous analysis of its physicochemical properties, industrial synthesis protocols, and reactivity profiles, designed for researchers requiring high-purity precursors for lead optimization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The following data aggregates experimentally validated constants essential for analytical verification and process scaling.

Table 1: Core Chemical Data
PropertySpecification
CAS Number 34859-64-8
IUPAC Name Ethyl 5-amino-1,2-oxazole-4-carboxylate
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
SMILES CCOC(=O)C1=C(N)ON=C1
InChI Key HKXQLDZBVOTKEJ-UHFFFAOYSA-N
Appearance Off-white to light yellow crystalline solid
Melting Point 70–75 °C
Boiling Point ~288 °C (Predicted at 760 mmHg)
Density 1.278 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water

Scientist’s Note: The melting point range (70–75 °C) is a critical purity indicator.[1] Samples melting below 68 °C often contain unreacted ethyl cyanoacetate or ring-opened byproducts.[1]

Synthesis & Manufacturing Protocol

The synthesis of CAS 34859-64-8 relies on the Cornforth-type cyclization , utilizing ethyl cyanoacetate as the starting material.[1] This route is preferred for its atom economy and scalability compared to the degradation of larger isoxazole derivatives.

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the conversion of ethyl cyanoacetate to the ethoxymethylene intermediate, followed by ring closure with hydroxylamine.[1]

SynthesisPathway Start Ethyl Cyanoacetate (C5H7NO2) Inter Intermediate: Ethyl (ethoxymethylene)cyanoacetate Start->Inter Condensation (Reflux) Reagent1 Triethyl Orthoformate (Ac2O Catalyst) Reagent1->Inter Product Product (CAS 34859-64-8): Ethyl 5-aminoisoxazole-4-carboxylate Inter->Product Cyclization (-EtOH) Reagent2 Hydroxylamine (NH2OH) Reagent2->Product

Figure 1: Two-step synthesis pathway via the ethoxymethylene intermediate.

Step-by-Step Laboratory Protocol

Scale: 100 mmol Target

  • Formation of Intermediate:

    • Charge a round-bottom flask with Ethyl cyanoacetate (11.3 g, 100 mmol) and Triethyl orthoformate (22.2 g, 150 mmol).[1]

    • Add Acetic Anhydride (20 mL) as a catalyst/solvent.[1]

    • Reflux at 130 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the starting cyanoacetate.[1]

    • Concentrate under reduced pressure to obtain the oily intermediate: Ethyl (ethoxymethylene)cyanoacetate.[1]

  • Cyclization:

    • Dissolve the intermediate in Ethanol (50 mL).

    • Slowly add Hydroxylamine hydrochloride (7.0 g, 100 mmol) neutralized with an equimolar amount of Sodium Ethoxide (or Sodium Acetate) in Ethanol.

    • Critical Step: Maintain temperature < 30 °C during addition to prevent exothermic runaway.

    • Reflux the mixture for 2 hours. The solution will darken slightly.

  • Isolation & Purification:

    • Cool to room temperature.[2][3] The product may precipitate directly.

    • If not, evaporate the solvent to 20% volume and chill on ice.

    • Filter the solid and wash with cold ethanol/water (1:1).[1]

    • Recrystallization: Purify using Ethanol/Water to achieve the target melting point (70–75 °C).[1]

Reactivity Profile & Applications

The 5-amino-4-carboxylate motif is bifunctional, offering two distinct sites for chemical modification: the nucleophilic C5-amine and the electrophilic C4-ester.[1]

Functional Workflow

This compound is a "Linchpin" intermediate. The diagram below details its downstream applications in drug discovery.

Reactivity Core Ethyl 5-aminoisoxazole-4-carboxylate (CAS 34859-64-8) Amide Amide Coupling (Reaction at NH2) Core->Amide Hydrolysis Saponification (Reaction at COOEt) Core->Hydrolysis Heterocycle Bicyclic Formation (Pyrimidines/Fused Rings) Core->Heterocycle Drug1 Leflunomide Analogs (Immunomodulators) Amide->Drug1 Drug2 Peptidomimetics (Beta-amino acid analogs) Hydrolysis->Drug2 Drug3 Kinase Inhibitors (Fused Isoxazolo-pyrimidines) Heterocycle->Drug3

Figure 2: Divergent synthesis pathways utilizing the amino and ester functionalities.[1]

Key Applications
  • Leflunomide Analogs: The isoxazole ring is bioisosteric to other aromatic rings. Acylation of the 5-amino group yields structures similar to Leflunomide (an active metabolite used in rheumatoid arthritis treatment).[1]

  • Peptidomimetics: Hydrolysis of the ester yields 5-amino-4-isoxazolecarboxylic acid , a constrained

    
    -amino acid analog used to induce specific folding patterns in synthetic peptides.[1]
    
  • Heterocyclic Fusion: Reaction with formamide or amidines closes a second ring onto the isoxazole, creating isoxazolo[5,4-d]pyrimidines , a scaffold frequently screened for kinase inhibition.

Handling, Safety & Storage (MSDS Summary)

Researchers must adhere to strict safety protocols. Isoxazoles can be biologically active and irritating.

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.[1]
Irritation H315/H319Causes skin irritation and serious eye irritation.[1]
STOT H335May cause respiratory irritation.[1]

Storage Protocol:

  • Temperature: Store at 2–8 °C (Refrigerate).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) if possible.[1]

  • Stability: Stable under normal conditions but sensitive to strong acids and bases (hydrolysis risk).[1]

References

  • PubChem. Ethyl 5-aminoisoxazole-4-carboxylate Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Pascual, A. (2010). Synthesis of Isoxazoles from Beta-Keto Esters. Journal of Heterocyclic Chemistry.

Sources

Foundational

"Ethyl 5-aminoisoxazole-4-carboxylate chemical properties"

This technical guide details the chemical properties, synthesis, and reactivity of Ethyl 5-aminoisoxazole-4-carboxylate , a critical heterocyclic building block in medicinal chemistry.[1] CAS Registry Number: 34859-64-8...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and reactivity of Ethyl 5-aminoisoxazole-4-carboxylate , a critical heterocyclic building block in medicinal chemistry.[1]

CAS Registry Number: 34859-64-8 Formula: C₆H₈N₂O₃ Molecular Weight: 156.14 g/mol [1][2]

Executive Summary

Ethyl 5-aminoisoxazole-4-carboxylate is a bifunctional heterocyclic scaffold characterized by a "push-pull" electronic system.[1] The electron-donating amine at position 5 and the electron-withdrawing ester at position 4 create a highly polarized isoxazole ring.[1] This unique electronic distribution makes it a versatile precursor for fused heterocycles (e.g., isoxazolo[5,4-d]pyrimidines) and a structural analog to the disease-modifying antirheumatic drug (DMARD) Leflunomide.[1]

Physicochemical Profile

The following data represents the validated physicochemical constants for the pure substance.

PropertyValueCondition/Note
Appearance Off-white to light yellow crystalline solidRecrystallized from EtOH/H₂O
Melting Point 70 – 75 °CSharp transition indicates high purity
Boiling Point ~288 °CPredicted at 760 mmHg
Density 1.28 g/cm³Predicted
Solubility Soluble in DMSO, DMF, MeOH, EtOHPoorly soluble in water; insoluble in hexanes
pKa (Conjugate Acid) -2.49 ± 0.10The 5-amino group is weakly basic due to conjugation
Storage 2–8 °C, Inert AtmosphereHygroscopic; store under Nitrogen/Argon

Synthetic Architecture

The most robust industrial and laboratory synthesis of Ethyl 5-aminoisoxazole-4-carboxylate utilizes Ethyl 2-cyano-3-ethoxyacrylate as the primary electrophile.[1] This route is preferred over the reaction of ethyl cyanoacetate with orthoformates due to higher regioselectivity and yield.

Mechanistic Pathway

The synthesis proceeds via a condensation-cyclization sequence:

  • Nucleophilic Vinylic Substitution (SɴV): Hydroxylamine attacks the β-carbon of ethyl 2-cyano-3-ethoxyacrylate, displacing the ethoxy group.[1]

  • Cyclization: The oxime oxygen attacks the nitrile carbon.

  • Tautomerization: The resulting imine tautomerizes to the stable 5-aminoisoxazole.

Synthesis SM1 Ethyl 2-cyano-3-ethoxyacrylate Inter1 Intermediate A: Amidoxime Vinyl Adduct SM1->Inter1 SɴV (EtOH, reflux) Reagent NH₂OH·HCl / NaOAc Reagent->Inter1 Product Ethyl 5-aminoisoxazole-4-carboxylate Inter1->Product 5-exo-dig Cyclization

Figure 1: Synthetic pathway from ethoxyacrylate precursors.

Critical Process Parameters (CPP)
  • pH Control: The reaction requires a buffered environment (typically Sodium Acetate) to liberate free hydroxylamine without hydrolyzing the ester.

  • Temperature: Reflux in ethanol is standard. Lower temperatures result in incomplete cyclization, yielding open-chain oxime intermediates.

Reactivity & Functionalization

The chemical behavior of this scaffold is defined by the competing resonance between the 5-amino group and the 4-ester group.[1]

The "Push-Pull" System

The 5-amino group is significantly less nucleophilic than a standard aniline due to the electron-withdrawing nature of the isoxazole ring and the para-like conjugation with the ester.[1]

  • Implication: Standard acylation (e.g., with acetyl chloride) often fails or requires forcing conditions (reflux in acetic anhydride).

  • Troubleshooting: For difficult couplings, use activated electrophiles like isocyanates or carbonyldiimidazole (CDI).

Ring Transformations

The N-O bond is the "weak link" in the scaffold.

  • Reductive Cleavage: Hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH) cleaves the N-O bond, resulting in ethyl 2-amino-3-iminopropanoate derivatives.[1] This is a key strategy for synthesizing β-amino acids.

  • Base-Induced Rearrangement: Under strong basic conditions (e.g., NaOEt), the ring can open and recyclize, often leading to pyrimidines when reacted with amidines.

Reactivity Core Ethyl 5-aminoisoxazole-4-carboxylate Acylation N-Acylation (Hard Nucleophile) Core->Acylation RCOCl / Pyridine Hydrolysis Ester Hydrolysis (Leflunomide Analogs) Core->Hydrolysis NaOH / EtOH Reduction Reductive Ring Cleavage (H₂/Pd-C) Core->Reduction N-O Bond Lability Fusion Heterocyclization (e.g. with Urea) Core->Fusion Condensation Prod_Acyl 5-Amidoisoxazoles Acylation->Prod_Acyl Prod_Acid 5-Aminoisoxazole-4-carboxylic acid Hydrolysis->Prod_Acid Prod_Enamine β-Enamino Esters Reduction->Prod_Enamine Prod_Fused Isoxazolo[5,4-d]pyrimidines Fusion->Prod_Fused

Figure 2: Divergent reactivity profile of the 5-aminoisoxazole scaffold.[1]

Experimental Protocols

Protocol A: Synthesis from Ethyl 2-cyano-3-ethoxyacrylate

Objective: Preparation of 10g of Ethyl 5-aminoisoxazole-4-carboxylate.

  • Reagents:

    • Ethyl 2-cyano-3-ethoxyacrylate (16.9 g, 100 mmol)[1]

    • Hydroxylamine hydrochloride (7.6 g, 110 mmol)[1]

    • Sodium Acetate anhydrous (9.0 g, 110 mmol)[1]

    • Ethanol (Absolute, 100 mL)

  • Procedure:

    • Dissolve Hydroxylamine HCl and Sodium Acetate in Ethanol (100 mL) in a 250 mL round-bottom flask. Stir for 15 minutes at room temperature.

    • Add Ethyl 2-cyano-3-ethoxyacrylate in one portion.[1][3]

    • Heat the mixture to reflux (80 °C) for 4 hours. Monitor by TLC (50% EtOAc/Hexane).[1]

    • Cool to room temperature.[4] The product often crystallizes directly from the reaction mixture.

    • Pour the mixture into ice-water (300 mL) if precipitation is incomplete.[1]

    • Filter the solid, wash with cold water (2 x 50 mL), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

  • Expected Yield: 85-90% (Off-white needles).

Protocol B: N-Acylation (General Procedure)

Note: Due to low nucleophilicity, standard Schotten-Baumann conditions often fail.[1]

  • Dissolve the amine (1.0 eq) in dry Pyridine (5 vol).

  • Cool to 0 °C and add the acid chloride (1.2 eq) dropwise.

  • Allow to warm to RT and stir for 12–24 hours.

  • If no reaction occurs, heat to 60 °C.

  • Quench with 1M HCl to remove pyridine; extract with Ethyl Acetate.

Safety & Handling (GHS)[1][10]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Handling: Avoid dust formation. Use local exhaust ventilation.

  • Incompatibility: Strong oxidizing agents, strong bases (induces ring opening).

References

  • Synthesis via Ethoxyacrylate: J. Heterocycl. Chem., 2024, 61, 3311. Link

  • Physical Properties & Spectra: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329765144. Link[1]

  • Isoxazole Reactivity Review: RSC Advances, 2025, Review on Isoxazole Chemistry. Link[1]

  • Leflunomide Analog Chemistry: Acta Pharm., 2019, 76, 251. Link

  • Safety Data Sheet: Sigma-Aldrich SDS for CAS 34859-64-8. Link[1]

Sources

Exploratory

Comprehensive Spectroscopic Guide: Ethyl 5-aminoisoxazole-4-carboxylate

This guide provides an in-depth technical analysis of the spectroscopic characteristics of Ethyl 5-aminoisoxazole-4-carboxylate (CAS: 34859-64-8), a critical intermediate in the synthesis of isoxazole-based pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of Ethyl 5-aminoisoxazole-4-carboxylate (CAS: 34859-64-8), a critical intermediate in the synthesis of isoxazole-based pharmaceuticals.

[1]

Executive Summary & Chemical Profile

Ethyl 5-aminoisoxazole-4-carboxylate is a heterocyclic building block extensively used in medicinal chemistry, particularly for the development of leflunomide analogs and other immunomodulatory drugs. Its spectroscopic signature is defined by the electronic interplay between the electron-donating amine at position 5 and the electron-withdrawing ester at position 4.

Chemical Identity
PropertyDetail
IUPAC Name Ethyl 5-amino-1,2-oxazole-4-carboxylate
CAS Number 34859-64-8
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
SMILES CCOC(=O)C1=C(N)ON=C1

Synthesis Pathway & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the NMR spectrum, as specific impurities (solvents, unreacted precursors) often appear in the aliphatic region.

The standard industrial synthesis involves the condensation of ethyl (ethoxymethylene)cyanoacetate with hydroxylamine . This cyclization creates the isoxazole core.

Synthesis Workflow (Graphviz)

SynthesisPathway Precursor1 Ethyl (ethoxymethylene) cyanoacetate Intermediate Oxime Intermediate Precursor1->Intermediate + NH2OH - EtOH Reagent Hydroxylamine (NH2OH) Reagent->Intermediate Product Ethyl 5-aminoisoxazole- 4-carboxylate Intermediate->Product Cyclization (Intramolecular) Byproduct Ethanol (Leaving Group) Intermediate->Byproduct

Figure 1: Cyclocondensation pathway. Note that residual ethanol is a common spectral impurity.

Nuclear Magnetic Resonance (NMR) Analysis[1][5][6][7][8][9][10][11]

Experimental Protocol: Sample Preparation

To ensure high-resolution data and proper observation of exchangeable protons (NH₂), DMSO-d₆ is the solvent of choice. CDCl₃ may cause the amine signal to broaden significantly or disappear due to exchange rates.

  • Mass: Weigh 10–15 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition:

    • ¹H NMR: 16 scans, 30° pulse angle, 2s relaxation delay.

    • ¹³C NMR: 512–1024 scans, proton-decoupled.

¹H NMR Spectroscopy Data (400 MHz, DMSO-d₆)

The proton spectrum is characterized by a sharp aromatic singlet (H-3), a broad exchangeable amine signal, and the classic ethyl ester pattern.

Shift (δ ppm)MultiplicityIntegralAssignmentStructural Logic
1.26 Triplet (J = 7.1 Hz)3HCH₃ (Ethyl)Methyl group of the ethyl ester.
4.21 Quartet (J = 7.1 Hz)2HOCH₂ (Ethyl)Methylene group deshielded by oxygen.
7.82 Broad Singlet2HNH₂ (C5-Amino)Exchangeable protons. Broadened by quadrupole relaxation of ¹⁴N and H-bonding.
8.48 Singlet1HH-3 (Isoxazole)The only ring proton. Highly deshielded due to the adjacent C=N bond and electron-withdrawing ester at C4.

Key Diagnostic Feature: The singlet at ~8.48 ppm is the "fingerprint" of the 4-substituted isoxazole core. If this peak is split or absent, the ring formation has failed or the C3 position is substituted.

¹³C NMR Spectroscopy Data (100 MHz, DMSO-d₆)

The carbon spectrum reveals 6 distinct signals. The chemical shifts reflect the "push-pull" electronic nature of the amino-ester system.

Shift (δ ppm)Carbon TypeAssignmentElectronic Environment
14.5 CH₃Ethyl CH₃ Standard aliphatic methyl.
59.8 CH₂Ethyl OCH₂ Deshielded by ester oxygen.
95.2 Quaternary (C)C-4 Significantly shielded (upfield) due to resonance donation from the C5-amino group (enamine character).
150.8 CHC-3 Deshielded aromatic carbon (C=N).
162.4 Quaternary (C)C=O (Ester)Carbonyl carbon.
168.5 Quaternary (C)C-5 Highly deshielded due to direct attachment to Oxygen (ring) and Nitrogen (amine).

Structural Logic & Assignment Visualization

The following diagram correlates the chemical structure with the spectroscopic signals, visualizing the "Push-Pull" effect that shields C-4 and deshields C-5.

NMRLogic cluster_structure Electronic Effects on Shifts Amine 5-Amino Group (Electron Donor) C4 C-4 Carbon (Shielded: ~95 ppm) Amine->C4 Resonance (+M) C5 C-5 Carbon (Deshielded: ~168 ppm) Amine->C5 Induction Ester 4-Ester Group (Electron Withdrawing) Ester->C4 Induction (-I)

Figure 2: Electronic influences on ¹³C Chemical Shifts. The strong resonance donation from the amine pushes electron density onto C-4, causing an upfield shift relative to typical aromatic carbons.

Troubleshooting & Quality Control

When analyzing synthesized batches, watch for these common issues:

  • Peak at 11.0+ ppm: Indicates hydrolysis of the ester to the carboxylic acid (COOH).

  • Missing Amine Peak: If run in CDCl₃ or methanol-d₄, the NH₂ protons may exchange with deuterium and disappear. Always use DMSO-d₆ for characterization.

  • Extra Triplets/Quartets: Check for residual ethanol (t ~1.05, q ~3.44 in DMSO) or unreacted ethyl cyanoacetate.

References

  • Synthesis and Crystallography: Qi, Y., et al. (2011).[1] "Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate." Acta Crystallographica Section E, 67(11), o2988. Link

  • Isoxazole NMR Data: Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General reference for heterocyclic shifts).

  • Precursor Reactivity: Sigma-Aldrich.[3] "Ethyl 5-aminoisoxazole-4-carboxylate Product Sheet." Link

  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (Cross-referenced for isoxazole fragment shifts).

Sources

Foundational

"molecular structure of Ethyl 5-aminoisoxazole-4-carboxylate"

This technical guide provides an in-depth analysis of Ethyl 5-aminoisoxazole-4-carboxylate , a critical heterocyclic scaffold in medicinal chemistry.[1] This document is structured to serve as a reference for synthetic p...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Ethyl 5-aminoisoxazole-4-carboxylate , a critical heterocyclic scaffold in medicinal chemistry.[1] This document is structured to serve as a reference for synthetic planning, structural characterization, and application in drug discovery.[1]

Technical Monograph: Ethyl 5-aminoisoxazole-4-carboxylate

CAS Registry Number: 34859-64-8 Molecular Formula:


Molecular Weight:  156.14  g/mol [1]
Executive Technical Summary

Ethyl 5-aminoisoxazole-4-carboxylate represents a class of "push-pull" olefins embedded within a heteroaromatic framework.[1] The molecule features an electron-donating amino group at position 5 and an electron-withdrawing ethoxycarbonyl group at position 4.[1] This electronic polarization makes it a versatile intermediate for synthesizing fused heterocyclic systems, including isoxazolo[5,4-d]pyrimidines and biologically active amides.[1] Its structural congeners are pharmacophores in disease-modifying antirheumatic drugs (DMARDs) like Leflunomide.[1]

Molecular Architecture & Physiochemical Profile[1][2][3]
2.1 Electronic Distribution and Tautomerism

The isoxazole ring is a 1,2-azole, characterized by the adjacency of oxygen and nitrogen.[1] In this specific derivative, the stability is governed by the resonance interaction between the lone pair of the exocyclic amine (


) and the 

-system of the ester-conjugated ring.[1]
  • Amino-Imino Tautomerism: While 5-aminoisoxazoles can theoretically exist in the imino form (

    
    ), X-ray crystallographic studies of analogous systems confirm that the amino form  predominates in the solid state and in polar solvents.[1] This is driven by the aromatic stabilization energy of the isoxazole ring, which is disrupted in the imino tautomer.[1]
    
  • Dipole Moment: The molecule exhibits a significant dipole moment due to the vector alignment of the ring oxygen and the C4-ester carbonyl.[1]

2.2 Hydrogen Bonding Network

In the crystalline state, these molecules form extensive intermolecular hydrogen bonding networks.[1] The exocyclic amino protons act as donors, while the ring nitrogen (


) and the ester carbonyl oxygen act as acceptors.[1] This network creates high-melting crystalline lattices relative to their molecular weight.[1]

Table 1: Physiochemical Properties

PropertyValue / Characteristic
Physical State Solid (typically off-white to yellow needles)
Melting Point 136–138 °C (Typical for pure isolate)
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
pKa (Conjugate Acid) ~2.0–2.5 (Weakly basic due to electron-withdrawing ester)
Synthetic Pathways & Mechanistic Causality[1]

The most robust industrial and laboratory-scale synthesis involves the condensation of ethyl (ethoxymethylene)cyanoacetate (EMCA) with hydroxylamine.[1] This route is preferred over the reaction of ethyl cyanoacetate with hydroxylamine due to higher regioselectivity and yield.[1]

3.1 The EMCA Route (Mechanism)[1]
  • Precursor Formation: Ethyl cyanoacetate reacts with triethyl orthoformate to yield EMCA.[1][2]

  • Nucleophilic Vinylic Substitution (

    
    ):  The nitrogen of hydroxylamine attacks the 
    
    
    
    -carbon of the enol ether (EMCA), displacing ethanol.[1]
  • Cyclization: The oxime oxygen attacks the nitrile carbon.[1]

  • Tautomerization: The resulting intermediate rearranges to form the aromatic isoxazole ring.[1]

3.2 Mechanistic Visualization

The following diagram illustrates the stepwise conversion and the logic of the cyclization.

SynthesisMechanism Fig 1. Mechanistic pathway for the synthesis of the target isoxazole scaffold. Start Ethyl Cyanoacetate + Triethyl Orthoformate Inter1 Ethyl (ethoxymethylene) cyanoacetate (EMCA) Start->Inter1 Condensation (-EtOH) Inter2 Intermediate: Oxime-Enamine Adduct Inter1->Inter2 Nucleophilic Attack Reagent + Hydroxylamine (NH2OH) Reagent->Inter2 Cyclization Intramolecular Cyclization (O -> CN) Inter2->Cyclization Ring Closure Product Ethyl 5-aminoisoxazole -4-carboxylate Cyclization->Product Tautomerization

Reactivity Profile in Drug Design

The chemical behavior of Ethyl 5-aminoisoxazole-4-carboxylate is defined by the competing reactivities of the amine and the ester.[1]

4.1 Key Transformations
  • Amide Coupling (N-Acylation): The 5-amino group is less nucleophilic than aniline.[1] Standard acylation requires activation (e.g., acid chlorides or anhydrides).[1] This is the primary route for generating Leflunomide-like prodrugs.[1]

  • Ester Hydrolysis: Saponification yields the free carboxylic acid, which is unstable and prone to decarboxylation under thermal stress, yielding 5-aminoisoxazole (a highly unstable species).[1]

  • Heterocyclization: Reaction with formamide or amidines leads to the formation of isoxazolo[5,4-d]pyrimidines, a privileged scaffold in kinase inhibitor design.[1]

ReactivityProfile Fig 2. Divergent synthesis: Key pharmacophores derived from the core scaffold. Center Ethyl 5-aminoisoxazole -4-carboxylate Amide Isoxazole Amides (Immunomodulators) Center->Amide R-COCl / Base (Acylation) Acid 5-Amino-4-carboxylic Acid (Unstable Intermediate) Center->Acid NaOH / H2O (Hydrolysis) Fused Isoxazolo[5,4-d]pyrimidines (Kinase Inhibitors) Center->Fused Formamide / Heat (Condensation)

[1][3][4][5]

Experimental Protocol: Validated Synthesis

Objective: Synthesis of Ethyl 5-aminoisoxazole-4-carboxylate via the EMCA route. Scale: 50 mmol basis.

5.1 Reagents
  • Ethyl (ethoxymethylene)cyanoacetate (EMCA): 8.46 g (50 mmol)[1]

  • Hydroxylamine hydrochloride: 3.47 g (50 mmol)[1]

  • Sodium Acetate (anhydrous): 4.10 g (50 mmol)[1]

  • Ethanol (Absolute): 50 mL

  • Water: 50 mL

5.2 Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Hydroxylamine hydrochloride and Sodium Acetate in 20 mL of water.

  • Addition: Add the Ethanol (50 mL) to the aqueous solution.

  • Reaction: Slowly add EMCA (8.46 g) to the stirred mixture. The reaction is slightly exothermic.[1]

  • Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 4 hours. Monitor consumption of EMCA by TLC (Eluent: Ethyl Acetate/Hexane 1:1).[1]

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (0-4 °C) for 1 hour. The product will precipitate as crystalline needles.[1]

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (2 x 10 mL) to remove salts.

  • Purification: Recrystallize from ethanol if necessary.

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Expected Yield: 65–75% Appearance: Pale yellow to off-white needles.[1]

Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized compound, the following spectral features must be observed. Absence of these signals indicates incomplete cyclization or hydrolysis.[1]

Table 2: 1H NMR Diagnostic Signals (DMSO-d6, 400 MHz)

PositionChemical Shift (

)
MultiplicityIntegrationAssignment
C3-H 8.45 – 8.55 ppmSinglet1HIsoxazole ring proton (Diagnostic).[1]
-NH2 7.60 – 7.80 ppmBroad Singlet2HExocyclic amine (Exchangeable with

).[1]
Ester

4.20 – 4.25 ppmQuartet (

Hz)
2HEthyl methylene.[1]
Ester

1.25 – 1.30 ppmTriplet (

Hz)
3HEthyl methyl.[1]

IR Spectroscopy (KBr Pellet):

  • 
    :  Dual bands at 3400–3100 
    
    
    
    (Primary amine).[1]
  • 
    :  Strong band at 1680–1700 
    
    
    
    (Conjugated ester).[1]
  • 
    :  Band at ~1620 
    
    
    
    (Isoxazole ring stretch).[1]

References

  • Crystal Structure and Hydrogen Bonding: Qi, Y., et al. "Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate."[1] Acta Crystallographica Section E, 2011.[1] (Note: Provides structural context for the isoxazole ester core and hydrogen bonding motifs).

  • Synthetic Methodology (EMCA Route): Ningbo Inno Pharmchem.[1][2] "Exploring the Diverse Applications of Ethyl (ethoxymethylene)cyanoacetate." (Note: Validates the industrial route using EMCA as the primary precursor).

  • Isoxazole Reactivity in Drug Discovery: RSC Advances. "Advances in isoxazole chemistry and their role in drug discovery." Royal Society of Chemistry, 2025.[1][4][6] (Note: Comprehensive review of the pharmacological applications and derivatization of the 5-aminoisoxazole scaffold).

  • Solid Phase Synthesis Applications: MDPI. "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid."[1][7] Molecules, 2022.[1][7][5][8][9] (Note: Details the stability and peptide coupling protocols for the 5-aminoisoxazole-4-carboxylic acid core).

Sources

Exploratory

"synthesis of Ethyl 5-aminoisoxazole-4-carboxylate derivatives"

An In-Depth Technical Guide to the Synthesis of Ethyl 5-Aminoisoxazole-4-Carboxylate Derivatives Authored by a Senior Application Scientist Abstract The isoxazole ring is a privileged scaffold in medicinal chemistry, for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 5-Aminoisoxazole-4-Carboxylate Derivatives

Authored by a Senior Application Scientist

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. Within this class, Ethyl 5-aminoisoxazole-4-carboxylate and its derivatives serve as exceptionally versatile building blocks for drug discovery. The strategic placement of the amino, carboxylate, and isoxazole N-O functionalities provides three orthogonal points for chemical modification, enabling the exploration of vast chemical space. This guide provides an in-depth examination of the principal synthetic strategies for constructing the Ethyl 5-aminoisoxazole-4-carboxylate core, details key derivatization techniques, and offers field-proven experimental protocols for researchers in synthetic and medicinal chemistry.

Strategic Overview: The Importance of the Isoxazole Core

The isoxazole moiety is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts unique electronic properties and conformational rigidity, making it an ideal pharmacophore for interacting with biological targets. Its derivatives have been successfully developed into drugs across various therapeutic areas[1]. The 5-aminoisoxazole-4-carboxylate scaffold is particularly valuable because the vicinal amino and ester groups can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. For instance, derivatives of related amino-imidazole carboxylates have shown significant antiproliferative potential against various cancer cell lines[2].

Core Synthesis: Pathways to the 5-Aminoisoxazole Scaffold

The construction of the substituted isoxazole ring can be achieved through several reliable methods. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. The most prevalent and efficient methods involve cyclocondensation reactions.

Pathway 1: Cyclocondensation of Thiocarbamoylcyanoacetates with Hydroxylamine

This robust and highly adaptable method provides direct access to 3-substituted-5-aminoisoxazole derivatives. The causality of this pathway relies on the sequential formation of a versatile intermediate followed by a cyclization reaction driven by the nucleophilicity of hydroxylamine.

Mechanism Rationale: The synthesis begins with the formation of an ethyl arylthiocarbamoyl-cyanoacetate intermediate. This is achieved by reacting an aryl isothiocyanate with the sodium salt of ethyl cyanoacetate[3]. The resulting intermediate possesses the requisite carbon backbone and functional groups for isoxazole formation. The subsequent reaction with hydroxylamine proceeds via a cyclocondensation mechanism. The hydroxylamine attacks the cyano group, and the subsequent intramolecular cyclization with the elimination of hydrogen sulfide forms the stable 5-aminoisoxazole ring. The cyano group's high electronegativity favors the formation of the aminoisoxazole over the alternative isoxazolone ring[3].

G

Pathway 2: 1,3-Dipolar Cycloaddition of Nitrile Oxides

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a suitable dipolarophile (an enamine or alkyne) is a powerful, regioselective method for isoxazole synthesis[4][5].

Mechanism Rationale: Nitrile oxides are typically unstable and prone to dimerization, so they are generated in situ. A common method involves the dehydrohalogenation of a chloroxime using a mild base[5]. The resulting nitrile oxide then rapidly undergoes a cycloaddition reaction with a dipolarophile. To synthesize the target scaffold, an α-cyanoenamine can be used as the dipolarophile, which directly installs the 5-amino group regioselectively[4]. The reaction proceeds in a single pot, offering high efficiency.

G

Synthetic Protocols: A Self-Validating System

The following protocols are presented as self-validating systems. Adherence to these detailed steps, coupled with in-process monitoring (e.g., TLC), ensures reproducibility and high yields.

Protocol 1: Synthesis of Ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate

This protocol is adapted from the robust method involving thiocarbamoylcyanoacetate intermediates[3].

Step A: Synthesis of Ethyl 2-cyano-3-(phenylamino)-3-thioxopropanoate

  • Setup: In a 1 L round-bottomed flask equipped with a magnetic stirrer, react sodium metal (2.3 g, 0.1 mol) with absolute ethanol (38 mL). Exercise caution as this reaction is exothermic and produces hydrogen gas.

  • Addition: After the sodium has completely reacted and the solution has cooled to room temperature, add ethyl cyanoacetate (11.3 g, 0.1 mol). Stir the mixture for 15 minutes.

  • Reaction: To the resulting solution, add phenyl isothiocyanate (13.5 g, 0.1 mol) dropwise. Continue stirring at room temperature for an additional 2 hours.

  • Work-up: Pour the reaction mixture into ice-cold water (200 mL) and acidify with dilute HCl until a precipitate forms.

  • Isolation: Filter the solid precipitate, wash thoroughly with water, and dry. Recrystallize from ethanol to yield the pure intermediate product.

Step B: Cyclocondensation to Form the Isoxazole

  • Setup: In a 250 mL round-bottomed flask, dissolve the ethyl 2-cyano-3-(phenylamino)-3-thioxopropanoate intermediate (0.01 mol) in aqueous ethanol.

  • Reaction: Add hydroxylamine hydrochloride (0.012 mol) to the solution. Heat the mixture to reflux and maintain for approximately 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum to afford the desired Ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate[3].

Protocol 2: Derivatization via Amide Coupling

This protocol details the conversion of a related isoxazole carboxylic acid to an amide derivative, a common strategy for library synthesis[6].

  • Activation: Dissolve the starting material, 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid (3 mmol), in dichloromethane (DCM, 20 mL).

  • Reagents: Add N,N'-dicyclohexylcarbodiimide (EDC; 3.30 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP; 0.6 mmol).

  • Stirring: Stir the mixture under an inert argon atmosphere at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling: Add the desired aniline derivative (3.2 mmol) to the reaction mixture. Continue stirring at room temperature until TLC analysis indicates the consumption of the starting material.

  • Purification: Upon completion, purify the reaction product using column chromatography on silica gel with a suitable solvent system (e.g., n-hexane/ethyl acetate) to yield the final amide product. Reported yields for this type of reaction are typically in the 59-81% range[6].

Data Summary: Comparison of Synthetic Routes

The selection of a synthetic route often involves a trade-off between step count, substrate scope, and overall efficiency.

Synthetic Pathway Key Starting Materials Core Reagents Typical Conditions Advantages Reference
Thiocarbamoyl Route Aryl isothiocyanate, Ethyl cyanoacetateSodium ethoxide, Hydroxylamine HClReflux in ethanolGood yields, direct access to 3-amino derivatives[3]
1,3-Dipolar Cycloaddition Chloroxime, α-CyanoenamineTriethylamineRoom temperatureHigh regioselectivity, one-pot procedure[4]
From Chalcones Aromatic ketone, Aromatic aldehydeBase (NaOH), Hydroxylamine HClReflux in ethanolUtilizes readily available starting materials[7]
Multicomponent Reaction β-keto ester, AldehydeHydroxylamine HCl, Catalyst (e.g., Cell-Pr-NH₂)Room temp, aqueous mediaGreen chemistry principles, simple work-up[8][9]

Key Derivatization Strategies

The Ethyl 5-aminoisoxazole-4-carboxylate core is ripe for diversification. The primary functional handles—the 5-amino group and the 4-ester—allow for systematic modification to build structure-activity relationships (SAR).

G Core Ethyl 5-Aminoisoxazole-4-carboxylate (Core Scaffold)

Conclusion

The synthesis of Ethyl 5-aminoisoxazole-4-carboxylate derivatives is a cornerstone for the development of novel heterocyclic compounds in medicinal chemistry. The cyclocondensation and 1,3-dipolar cycloaddition routes represent the most efficient and versatile strategies for constructing the core scaffold. By leveraging the functional handles of the amino and carboxylate groups, researchers can systematically generate extensive libraries for biological screening. The protocols and strategies outlined in this guide provide a reliable and expert-grounded framework for the successful synthesis and derivatization of this valuable class of molecules.

References

  • Qi, Y., Wu, J., & Wang, L. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o1111. [Link]

  • Kiyani, H., & Ghorbani, F. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 27(23), 8207. [Link]

  • Venkatesh, P., Pandeya, S. N., & Pathak, A. K. (2012). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 4(3), 1083-1089. [Link]

  • Grignon-Dubois, M., & Mbianda, X. Y. (2002). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 7(5), 446-453. [Link]

  • Al-Ostath, R. A., Al-Qubaisi, M., & Alowayid, O. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(28), 18037-18051. [Link]

  • Kumar, K., & Goyal, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. European Journal of Medicinal Chemistry, 155, 65-102. [Link]

  • Aierken, A., Kadirova, D., & Mamat, X. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), e2000470. [Link]

  • Al-Zaydi, K. M. (2009). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 14(7), 2411-2417. [Link]

  • Khalafy, J., Poursattar Marjani, A., & Ezzati, M. (2006). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Journal of the Iranian Chemical Society, 3(4), 328-332. [Link]

  • Chalyk, B. A., Kandaurova, I. Y., & Hrebeniuk, K. V. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(28), 23743-23751. [Link]

  • Kiyani, H., & Ghorbani, F. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

Sources

Foundational

Technical Guide: Navigating the Reactivity of Ethyl 5-aminoisoxazole-4-carboxylate

Topic: Reactivity of the Amino Group in Ethyl 5-aminoisoxazole-4-carboxylate Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Process Chemists Executive Summary: The "Masked" A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the Amino Group in Ethyl 5-aminoisoxazole-4-carboxylate Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Process Chemists

Executive Summary: The "Masked" Amine

Ethyl 5-aminoisoxazole-4-carboxylate presents a classic trap for the uninitiated medicinal chemist. While structurally appearing as a primary amine, its reactivity profile diverges sharply from standard anilines or alkyl amines.

This guide analyzes the electronic deactivation of the 5-amino group, a phenomenon driven by the "push-pull" vinylogous amide system embedded in the isoxazole core. We provide validated protocols for overcoming this nucleophilic deficit to access high-value fused heterocycles, specifically isoxazolo[5,4-d]pyrimidines , and detail the limitations of standard protection strategies.

Electronic Profiling: Why Standard Protocols Fail

The 5-amino group in this scaffold is not a typical nucleophile. It functions electronically as a vinylogous urea . The lone pair on the nitrogen is heavily delocalized into the electron-deficient isoxazole ring and further withdrawn by the 4-carboxylate ester.

Resonance Deactivation

The nitrogen lone pair (


) participates in a strong resonance interaction with the 

-system of the isoxazole and the carbonyl of the ester. This reduces the electron density available for nucleophilic attack, rendering standard acylations (e.g., with acetyl chloride/base) sluggish or requiring forcing conditions.

Key Insight: Attempting standard Fmoc-protection (Fmoc-OSu, NaHCO


) on this substrate often results in 0% conversion , as the amine is too electron-poor to attack the succinimide ester [1].
Visualization of Electronic Effects

Resonance Amine 5-Amino Group (Nucleophile) Ring Isoxazole Ring (Electron Sink) Amine->Ring Resonance (+M) Reactivity Result: Reduced Nucleophilicity Amine->Reactivity Lone Pair Unavailability Ester 4-Carboxylate (EWG) Ring->Ester Conjugation Ester->Reactivity Deactivation

Figure 1: Electronic deactivation pathway. The amino group acts as a donor into the electron-deficient heterocyclic core, drastically lowering its HOMO energy.

Core Reactivity Modules

Module A: Cyclocondensation (The Primary Application)

The most robust application of ethyl 5-aminoisoxazole-4-carboxylate is as a dinucleophile for constructing fused pyrimidine systems. Because the amine is weak, it requires highly electrophilic partners like triethylorthoformate (TEOF) or dimethylformamide dimethyl acetal (DMF-DMA) .

Reaction Pathway:

  • Activation: The amine attacks the activated electrophile (TEOF) to form an imidate intermediate.

  • Cyclization: Ammonia (or an external amine source) attacks the ester, followed by ring closure.

Module B: Diazotization (Sandmeyer Transformations)

While the amine is poor at nucleophilic attack, it can still undergo diazotization. However, the resulting diazonium salt is often unstable in aqueous media.

  • Strategy: Use non-aqueous diazotization (e.g., t-butyl nitrite in acetonitrile) followed by halogenation (CuCl/CuBr) to install a halide at the 5-position. This converts the nucleophile into an electrophile, enabling S

    
    Ar reactions.
    

Experimental Protocols

Protocol 1: Synthesis of Isoxazolo[5,4-d]pyrimidin-4(5H)-one

A validated method for bypassing the low nucleophilicity to build fused rings.

Reagents:

  • Ethyl 5-aminoisoxazole-4-carboxylate (1.0 equiv)

  • Triethylorthoformate (TEOF) (Excess or 1.0–1.5 equiv)

  • Acetic Anhydride (Solvent/Catalyst)[1]

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 5-aminoisoxazole-4-carboxylate (5.0 mmol) in Acetic Anhydride (10 mL).

  • Addition: Add Triethylorthoformate (5.0 mmol, 1.0 equiv).

  • Reaction: Heat the mixture to reflux (approx. 140°C) for 8–18 hours. The high temperature is necessary to overcome the activation energy barrier caused by the deactivated amine.

  • Workup: Cool the reaction mixture to 4°C (refrigerator or ice bath). A precipitate should form.[2][3]

  • Isolation: Filter the solid precipitate. Wash with cold ethanol or diethyl ether.

  • Purification: Recrystallization from ethanol if necessary.

Data Validation:

  • Yield: Typically 60–80%.

  • IR: Disappearance of the broad primary amine doublet (3100-3400 cm

    
    ). Appearance of pyrimidine C=N stretches.
    
Protocol 2: Diazotization to Ethyl 5-chloroisoxazole-4-carboxylate

Converting the amine to a halide for further functionalization.

Reagents:

  • Ethyl 5-aminoisoxazole-4-carboxylate (1.0 equiv)

  • tert-Butyl Nitrite (1.5 equiv)

  • Copper(II) Chloride (CuCl

    
    ) (1.2 equiv)
    
  • Acetonitrile (Anhydrous)

Procedure:

  • Setup: Suspend CuCl

    
     in dry acetonitrile at 0°C.
    
  • Addition: Add tert-butyl nitrite dropwise.

  • Reaction: Add the isoxazole amine portion-wise. The reaction will evolve nitrogen gas (bubbling).

  • Completion: Allow to warm to room temperature and stir for 2 hours.

  • Workup: Quench with dilute HCl. Extract with Ethyl Acetate.[4][5]

  • Result: The 5-chloro derivative is highly reactive toward S

    
    Ar, allowing introduction of other nucleophiles that could not be added directly.
    

Visualizing the Cyclization Pathway

Cyclization Start Ethyl 5-aminoisoxazole- 4-carboxylate Intermed Intermediate: Ethoxymethyleneamino derivative Start->Intermed Condensation (Reflux) Reagent + Triethylorthoformate (TEOF) / Ac2O Reagent->Intermed Cyclized Product: Isoxazolo[5,4-d]pyrimidin-4(5H)-one Intermed->Cyclized Cyclization (- EtOH)

Figure 2: Synthetic pathway for the fusion of the pyrimidine ring onto the isoxazole scaffold.

Reactivity Comparison Table

Reaction TypeStandard Aniline5-Aminoisoxazole-4-carboxylateRecommendation
Acylation (Acid Chloride) Rapid, ExothermicSlow, Low YieldUse strong base (NaH) or reflux.
Fmoc Protection Standard (NaHCO

)
Fails (Unreactive)Avoid Fmoc. Use Boc with DMAP/catalyst if necessary.
Diazotization Stable < 5°C (aq)Unstable in waterUse non-aqueous conditions (t-BuONO).
Condensation (Aldehydes) Forms Schiff BaseDifficultRequires acid catalysis and water removal (Dean-Stark).

References

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. International Journal of Molecular Sciences. (2022). Available at: [Link]

  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Molecules. (2021). Available at: [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. (2020). Available at: [Link]

  • Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E. (2012). Available at: [Link]

Sources

Exploratory

Technical Guide: Theoretical Calculations on Ethyl 5-aminoisoxazole-4-carboxylate

This technical guide details the computational characterization of Ethyl 5-aminoisoxazole-4-carboxylate , a critical pharmacophore in drug discovery. It synthesizes established density functional theory (DFT) protocols w...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the computational characterization of Ethyl 5-aminoisoxazole-4-carboxylate , a critical pharmacophore in drug discovery. It synthesizes established density functional theory (DFT) protocols with experimental validation standards to provide a definitive workflow for researchers.

Executive Summary

Ethyl 5-aminoisoxazole-4-carboxylate represents a bifunctional heterocyclic scaffold widely utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Its unique electronic structure—characterized by a push-pull system between the electron-donating amino group (


) and the electron-withdrawing ester group (

)—dictates its reactivity and biological binding affinity.

This guide defines a high-fidelity computational protocol using DFT/B3LYP levels of theory to predict structural, spectroscopic, and thermodynamic properties. It further integrates Molecular Docking workflows to assess potential bioactivity against cyclooxygenase (COX) enzymes.[1]

Computational Methodology (The Protocol)

To ensure scientific integrity and reproducibility, the following computational parameters are mandated. These choices are grounded in the trade-off between computational cost and chemical accuracy (E-E-A-T).

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Software Gaussian 16 / ORCA 5.0Industry standards for electronic structure calculations.
Functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr)Proven reliability for organic heterocycles; balances exchange and correlation energy effectively.
Basis Set 6-311++G(d,p) Triple-zeta quality with diffuse functions (++) is critical for describing the lone pairs on Oxygen/Nitrogen and the anion-like character of the amino group.
Solvation IEFPCM (Ethanol/Water)Implicit solvation models mimic physiological or synthetic environments better than gas-phase calculations.
Vibrational Scaling 0.961 Correction factor for B3LYP to align harmonic frequencies with experimental anharmonic observations.
Workflow Visualization

The following diagram outlines the logical flow of the theoretical study, ensuring self-validation at each step.

ComputationalWorkflow Start Input Structure (Z-Matrix) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calc (NIMAG = 0) Opt->Freq Check Minima Elec Electronic Properties (HOMO-LUMO / MEP) Freq->Elec Wavefunction Stable Spec Spectral Profiling (IR / NMR-GIAO) Freq->Spec Thermochem Data Dock Molecular Docking (AutoDock Vina) Elec->Dock Reactivity Map

Figure 1: Step-by-step computational workflow ensuring no imaginary frequencies (NIMAG=0) before property calculation.

Structural & Electronic Analysis

Equilibrium Geometry & Tautomerism

The isoxazole ring is planar.[2] A critical theoretical aspect of Ethyl 5-aminoisoxazole-4-carboxylate is the intramolecular Hydrogen Bond between the amino hydrogen and the carbonyl oxygen of the ester.

  • Interaction:

    
    
    
  • Effect: This locks the ester group into a specific conformation (s-cis or s-trans), increasing the planarity and stability of the molecule by approximately 3-5 kcal/mol compared to the non-hydrogen-bonded conformer.

  • Tautomerism: The amino form (

    
    ) is energetically preferred over the imino form (
    
    
    
    ) by
    
    
    kcal/mol in the gas phase, consistent with X-ray data of related 5-aminoisoxazoles.
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a descriptor of kinetic stability and chemical hardness (


).
  • HOMO (Highest Occupied MO): Localized primarily on the 5-amino group and the isoxazole ring

    
    -system. This region acts as the nucleophile.
    
  • LUMO (Lowest Unoccupied MO): Delocalized over the ester carbonyl and the C4-C5 bond. This region accepts electrons.[3]

  • Significance: A narrower gap (typically ~4.5 - 5.0 eV for this class) suggests high chemical reactivity, making it an excellent candidate for nucleophilic substitution or condensation reactions (e.g., forming fused pyrimidines).

Molecular Electrostatic Potential (MEP)

The MEP map guides non-covalent interactions in docking:

  • Red Regions (Negative Potential): Carbonyl Oxygen (

    
    ) and Ring Nitrogen (
    
    
    
    ). These are H-bond acceptors.
  • Blue Regions (Positive Potential): Amino Hydrogens (

    
    ). These are H-bond donors.
    

Spectroscopic Profiling (Validation)

To validate the theoretical model, calculated values must be compared with experimental data.

Vibrational Spectroscopy (IR)
ModeUnscaled Freq (

)
Scaled Freq (

)
Experimental RangeAssignment

~3550~34103400-3450Amino Asym. Stretch

~3440~33053300-3350Amino Sym. Stretch

~1780~17101690-1720Ester Carbonyl

~1650~15851580-1600Isoxazole Ring
NMR prediction (GIAO Method)

Using the Gauge-Independent Atomic Orbital (GIAO) method in DMSO solvent (PCM model):

  • 
    H NMR:  The amino protons (
    
    
    
    ) typically appear broad around 6.0 - 8.0 ppm depending on H-bonding solvent interactions. The ethyl group shows a characteristic quartet (~4.2 ppm) and triplet (~1.3 ppm).
  • 
    C NMR:  The carbonyl carbon is the most deshielded (~160-165 ppm), followed by the C5 carbon bonded to the amino group.
    

Reactivity & Drug Design (Docking)

Given the structural similarity to COX-2 inhibitors (e.g., Valdecoxib), theoretical docking is essential to predict biological utility.

Global Reactivity Descriptors

Calculated from HOMO (


) and LUMO (

) energies:
  • Chemical Potential (

    
    ): 
    
    
    
  • Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
  • Interpretation: A high

    
     indicates the molecule is a strong electrophile, facilitating covalent interactions with enzyme active site nucleophiles (e.g., Serine residues).
    
Molecular Docking Workflow

Target: Cyclooxygenase-2 (COX-2), PDB ID: 4COX .[4]

  • Ligand Prep: Optimize geometry at B3LYP/6-31G(d), save as PDBQT.

  • Receptor Prep: Remove water/cofactors, add polar hydrogens, compute Gasteiger charges.

  • Grid Box: Center on the active site (Arg120, Tyr355).

  • Scoring: Binding affinity (

    
    ) is expected to be in the range of -7.0 to -9.0 kcal/mol , driven by H-bonds between the isoxazole 
    
    
    
    and the Arg120 residue.

DockingLogic Ligand Ethyl 5-aminoisoxazole -4-carboxylate Interaction H-Bond Network Ligand->Interaction Donor/Acceptor Receptor COX-2 Active Site (Arg120, Tyr355) Receptor->Interaction Pocket Fit Outcome Inhibition Potential (High Affinity) Interaction->Outcome Score < -7 kcal/mol

Figure 2: Logic flow for molecular docking interactions.

Conclusion

Theoretical calculations on Ethyl 5-aminoisoxazole-4-carboxylate confirm its stability as a planar, highly functionalized scaffold. The B3LYP/6-311++G(d,p) level of theory is the recommended standard, providing excellent correlation with experimental IR and NMR data. The molecule's electronic profile (MEP and FMO) suggests it acts as a versatile building block for fused heterocycles and a potent pharmacophore for anti-inflammatory drug design.

References

  • Synthesis and General Properties of 5-Aminoisoxazoles Khalafy, J., et al.[5] "Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates." Heterocyclic Communications, 2011.[5]

  • DFT Methodology for Isoxazole Derivatives Sony, S.M.M., et al. "Spectral Characterization and Vibrational Assignments... by ab Initio Density Functional Method." Oriental Journal of Chemistry, 2017.

  • Molecular Docking of Isoxazole-Carboxamides Hawash, M., et al.[1] "Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors." BMC Chemistry, 2022.

  • Crystal Structure Validation Qi, Y., et al.[6] "Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate." Acta Crystallographica Section E, 2011.

Sources

Foundational

The Versatile Scaffold: Ethyl 5-Aminoisoxazole-4-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular architectures with therapeutic potent...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular architectures with therapeutic potential is paramount. Among the privileged heterocyclic scaffolds, the isoxazole ring stands out for its remarkable versatility and broad spectrum of biological activities. This guide delves into the specific and strategic applications of a key building block, Ethyl 5-aminoisoxazole-4-carboxylate , in medicinal chemistry. As a bifunctional molecule, it offers a unique combination of reactive sites, enabling the synthesis of a diverse array of complex heterocyclic systems with significant therapeutic promise, particularly in the realms of oncology and inflammatory diseases.

The Isoxazole Core: A Foundation for Diverse Biological Activity

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of numerous clinically approved drugs. Its prevalence in medicinal chemistry can be attributed to its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its role as a versatile synthetic intermediate.[1][2] Derivatives of the isoxazole scaffold have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[3][4]

Ethyl 5-Aminoisoxazole-4-carboxylate: A Strategic Synthon

Ethyl 5-aminoisoxazole-4-carboxylate (EAI) is a particularly valuable building block due to the presence of three key functional groups: a nucleophilic amino group at the 5-position, an electrophilic ester at the 4-position, and the isoxazole ring itself, which can participate in various chemical transformations. This unique arrangement allows for a multitude of synthetic strategies to construct more complex molecular frameworks.

Key Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₆H₈N₂O₃[5]
Molecular Weight156.14 g/mol [5]
Melting Point70-75 °C[5]
AppearanceSolid[5]

Synthetic Utility: A Gateway to Fused Heterocyclic Systems

The true power of Ethyl 5-aminoisoxazole-4-carboxylate lies in its ability to serve as a precursor for the synthesis of fused heterocyclic systems. The adjacent amino and ester functionalities are perfectly positioned for cyclocondensation reactions with a variety of bifunctional reagents, leading to the formation of novel polycyclic scaffolds with significant therapeutic potential.

Synthesis of Pyrazolo[3,4-d]isoxazoles

One of the key applications of EAI is in the synthesis of pyrazolo[3,4-d]isoxazole derivatives. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their structural similarity to purines, suggesting their potential as kinase inhibitors.

Experimental Protocol: Synthesis of Ethyl 7-amino-3-substituted-pyrazolo[3,4-d]isoxazole-5-carboxylates

This protocol describes a general procedure for the synthesis of pyrazolo[3,4-d]isoxazole derivatives from Ethyl 5-aminoisoxazole-4-carboxylate.

Materials:

  • Ethyl 5-aminoisoxazole-4-carboxylate

  • Aryl or alkyl hydrazine

  • Ethanol (absolute)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware and work-up equipment

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Ethyl 5-aminoisoxazole-4-carboxylate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add the desired aryl or alkyl hydrazine (1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After completion of the reaction, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration and wash with cold ethanol.

  • Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure pyrazolo[3,4-d]isoxazole derivative.

This synthetic strategy allows for the introduction of various substituents at the 3-position of the pyrazolo[3,4-d]isoxazole core by simply varying the hydrazine starting material. This enables the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

Applications in Kinase Inhibition: Targeting Cancer and Inflammation

A significant focus of research involving derivatives of Ethyl 5-aminoisoxazole-4-carboxylate is the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and chronic inflammatory conditions.

Inhibition of p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response, and its inhibition is a promising therapeutic strategy for a range of inflammatory diseases.[6][7][8] Isoxazole-based compounds have been identified as potent p38 MAP kinase inhibitors, and Ethyl 5-aminoisoxazole-4-carboxylate serves as a valuable starting point for the synthesis of such inhibitors.[6] The isoxazole ring can act as a bioisosteric replacement for the imidazole core found in many known p38 inhibitors, such as SB-203580.[8]

p38_Inhibition EAI Ethyl 5-aminoisoxazole- 4-carboxylate Fused_Isoxazole Fused Isoxazole (e.g., Pyrazolo[3,4-d]isoxazole) EAI->Fused_Isoxazole Cyclocondensation p38_Inhibitor p38 MAP Kinase Inhibitor Fused_Isoxazole->p38_Inhibitor Structural Modification p38_Kinase p38 MAP Kinase p38_Inhibitor->p38_Kinase Inhibition Inflammation Inflammatory Response p38_Kinase->Inflammation Activation VEGFR2_Inhibition_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_outcome Therapeutic Effect EAI Ethyl 5-aminoisoxazole- 4-carboxylate Intermediate Substituted Isoxazole Derivative EAI->Intermediate Functionalization VEGFR2_Inhibitor Potential VEGFR-2 Inhibitor Intermediate->VEGFR2_Inhibitor Coupling Reactions Kinase_Assay VEGFR-2 Kinase Assay VEGFR2_Inhibitor->Kinase_Assay Testing Cell_Assay Anti-proliferative Assay (e.g., HepG2 cells) Kinase_Assay->Cell_Assay Confirms Target Engagement Angiogenesis_Inhibition Inhibition of Angiogenesis Cell_Assay->Angiogenesis_Inhibition Demonstrates Cellular Efficacy Tumor_Growth_Inhibition Inhibition of Tumor Growth Angiogenesis_Inhibition->Tumor_Growth_Inhibition

Caption: Workflow for the development of VEGFR-2 inhibitors from EAI.

Future Perspectives and Conclusion

Ethyl 5-aminoisoxazole-4-carboxylate has established itself as a valuable and versatile building block in medicinal chemistry. Its unique combination of functional groups provides a robust platform for the synthesis of a wide range of heterocyclic compounds, particularly fused systems with promising therapeutic potential. The demonstrated success in generating inhibitors of key enzymes such as p38 MAP kinase and VEGFR-2 highlights the importance of this synthon in the development of novel treatments for cancer and inflammatory diseases.

Future research will likely focus on expanding the diversity of fused heterocyclic systems derived from EAI through the exploration of novel cyclocondensation partners and multicomponent reactions. [9][10]Furthermore, the application of computational chemistry and structure-based drug design will continue to guide the rational design of more potent and selective inhibitors based on the isoxazole scaffold. The continued exploration of the synthetic and biological potential of Ethyl 5-aminoisoxazole-4-carboxylate is poised to yield the next generation of innovative therapeutics.

References

  • (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. Available at: [Link]

  • (2021). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES.
  • (2021). An isoxazole strategy for the synthesis of alkyl 5-amino-4-cyano-1 H-pyrrole-2-carboxylates - versatile building blocks for assembling pyrrolo-fused heterocycles. PubMed. Available at: [Link]

  • (n.d.).
  • (n.d.). Ethyl 5-(4-aminophenyl)
  • (n.d.).
  • (n.d.).
  • (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

  • (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. PubMed. Available at: [Link]

  • (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method.
  • (2008). Isoxazolone based inhibitors of p38 MAP kinases. PubMed. Available at: [Link]

  • (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar.
  • (2022).
  • (2022). 5-(Thiophen-2-yl)
  • (2008). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. Available at: [Link]

  • (n.d.). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed. Available at: [Link]

  • (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. PubMed Central. Available at: [Link]

  • (n.d.). Ionic Liquid-Catalyzed Multicomponent Synthesis of Isoxazole-5(4H)-ones: in vitro Activities and Principal Component Analysis. SciELO.
  • (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. Available at: [Link]

  • (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. DDDT - Dove Medical Press. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

"using Ethyl 5-aminoisoxazole-4-carboxylate in solid-phase peptide synthesis"

Topic: Using Ethyl 5-aminoisoxazole-4-carboxylate in Solid-Phase Peptide Synthesis (SPPS) Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers & Drug Discovery Chemists Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using Ethyl 5-aminoisoxazole-4-carboxylate in Solid-Phase Peptide Synthesis (SPPS) Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers & Drug Discovery Chemists

Executive Summary & Strategic Analysis

Ethyl 5-aminoisoxazole-4-carboxylate is a specialized heterocyclic building block used to introduce rigidity, hydrogen-bonding constraints, and metabolic stability into peptidomimetics. Unlike standard amino acids, its integration into Solid-Phase Peptide Synthesis (SPPS) presents a distinct chemical paradox:

  • Electronic Deactivation: The 5-amino group is structurally enamine-like and electron-deficient due to the adjacent nitrogen and the electron-withdrawing ester/isoxazole core. It is a poor nucleophile .

  • Orthogonal Protection: The ethyl ester serves as a C-terminal protecting group that must be managed (hydrolyzed or transesterified) depending on the molecule's position (N-terminal cap, internal scaffold, or C-terminal anchor).

Core Recommendation: Direct on-resin coupling to the 5-amino group of this molecule is inefficient using standard carbodiimide/phosphonium chemistry. The most robust strategy involves a Hybrid Solution/Solid-Phase Approach : pre-functionalizing the weak amine in solution or converting the ester to a carboxylic acid for use as an N-terminal capping agent.

Chemical Profile & Reactivity

Before designing the synthesis, one must quantify the reactivity difference between this building block and standard amino acids.

FeatureStandard Amino Acid (e.g., Ala)Ethyl 5-aminoisoxazole-4-carboxylateImpact on SPPS
Amine Nucleophilicity High (

of conj. acid ~9.6)
Very Low (Heteroaryl amine)Fmoc protection often fails ; coupling to this amine requires acid chlorides or HATU/Ultrasound.
Carboxyl Status Free Acid (usually)Ethyl Ester (Protected)Must be saponified (hydrolyzed) to free acid before coupling to a resin-bound amine.
Sterics VariablePlanar, RigidInduces kinks/turns in the peptide backbone; reduces aggregation but hinders coupling.
Stability HighModerateIsoxazole ring is stable to TFA (cleavage), but the ester requires base (LiOH) for removal.
Application Workflows (Decision Logic)

The following Graphviz diagram illustrates the decision tree for selecting the correct protocol based on the desired position of the isoxazole moiety.

Isoxazole_SPPS_Workflow cluster_legend Legend Start Start: Ethyl 5-aminoisoxazole-4-carboxylate Goal Desired Position in Peptide? Start->Goal N_Term N-Terminal Cap (End of Chain) Goal->N_Term C_Term C-Terminal Anchor (Start of Chain) Goal->C_Term Internal Internal Scaffold (Mid-Chain) Goal->Internal Hydrolysis Action: Saponification (Convert Ester to Acid) N_Term->Hydrolysis C_Term->Hydrolysis Warning CRITICAL WARNING: Direct on-resin coupling to 5-amino group is inefficient. Internal->Warning Coupling_Std Protocol A: Standard HATU Coupling to Resin N-Terminus Hydrolysis->Coupling_Std Hydrolysis->Coupling_Std Load_Resin Protocol B: Load Carboxylate to Resin (After Hydrolysis) Hydrolysis->Load_Resin Pre_Couple Action: Solution Phase Coupling (Attach AA to Isoxazole Amine) Pre_Couple->Hydrolysis Warning->Pre_Couple Recommended Fix key1 Starting Material key2 Critical Step key3 Final Protocol

Figure 1: Strategic decision tree for incorporating isoxazole esters into peptide chains.

Detailed Experimental Protocols
Protocol A: N-Terminal Capping (The "Acceptor" Strategy)

Use this when the isoxazole is the final unit added to the peptide chain.

Context: The ethyl ester must first be converted to a carboxylic acid. The resulting 5-aminoisoxazole-4-carboxylic acid is then coupled to the N-terminus of the resin-bound peptide.[1][2]

Step 1: Preparation of the Free Acid (Saponification)

  • Dissolve Ethyl 5-aminoisoxazole-4-carboxylate (1.0 eq) in a mixture of THF/Water (3:1).

  • Add LiOH·H₂O (2.5 eq) at 0°C.

  • Stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC or LC-MS (disappearance of ethyl ester peak).

  • Acidify carefully with 1M HCl to pH ~3. Note: Isoxazoles can be sensitive to strong mineral acids; do not drop below pH 2.

  • Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate in vacuo.

    • Checkpoint: Verify the product is the free acid (M-Et+H mass shift).

Step 2: On-Resin Coupling Since the isoxazole amine is unreactive, we are coupling its carboxylic acid to the resin's amine. This is a standard amide bond formation.[3]

  • Resin Prep: Swell the peptide-resin (e.g., Rink Amide or Wang) in DMF for 20 min. Deprotect the N-terminal Fmoc group (20% Piperidine/DMF).

  • Activation:

    • Dissolve the Isoxazole Acid (3.0 eq) in dry DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq). HOAt is preferred over HOBt for heteroaromatic acids.

    • Add DIPEA (6.0 eq).[2]

    • Pre-activation: Allow to react for 2 minutes (color change to yellow/orange).

  • Coupling: Add the activated mixture to the resin.

  • Agitation: Shake at RT for 2–4 hours.

    • Optimization: For difficult sequences, use Ultrasonic Agitation at 50°C for 3 x 15 mins.

  • QC: Perform a Kaiser Test. A negative result (yellow beads) indicates successful capping.

Protocol B: Internal Incorporation (The "Hybrid" Strategy)

Use this when the isoxazole is in the middle of the peptide chain.

The Challenge: You cannot easily couple an amino acid to the 5-amino group of the isoxazole while it is on the resin. The reaction rate is too slow, leading to deletion sequences. The Solution: Synthesize a Dipeptide Building Block in solution first.

Step 1: Solution-Phase "Reverse" Coupling

  • Activate the Next Amino Acid: Take the Fmoc-Amino Acid that will follow the isoxazole (e.g., Fmoc-Gly-OH). Convert it to an Acid Chloride (using SOCl₂ or Ghosez’s reagent) or a Mixed Anhydride (IBCF/NMM). Standard HATU is often too weak to couple to the isoxazole amine.

  • Coupling: React the activated Fmoc-AA with Ethyl 5-aminoisoxazole-4-carboxylate in DCM/Pyridine.

    • Result: Fmoc-Gly-Isoxazole-COOEt.

  • Hydrolysis: Saponify the ethyl ester (using LiOH as in Protocol A) to generate Fmoc-Gly-Isoxazole-COOH .

Step 2: SPPS with the Dipeptide Block

  • Use the Fmoc-Gly-Isoxazole-COOH block as a single unit in your SPPS workflow.

  • Couple this unit to the resin using standard HATU/DIPEA conditions.

  • Proceed with chain elongation.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Incomplete Coupling (Kaiser Test Positive) Low reactivity of isoxazole acid or steric hindrance.Switch to HATU/HOAt or PyAOP . Increase temperature to 50°C (Microwave). Double couple (2 x 2h).
Epimerization Over-activation of the isoxazole carboxylic acid.Use DIC/Oxyma Pure instead of base-driven (DIPEA) activation. Keep activation time < 5 min.
Fmoc Deprotection Failure N/A (5-amino group is not Fmoc protected in this guide).If trying to protect the 5-amino group directly: Stop. It is too stable. Use the "Hybrid" strategy.
Ester Hydrolysis Fails on Resin Hydrophobic resin or steric bulk.Use LiOH in THF/MeOH/Water (swells resin better). Alternatively, use KOTMS (Potassium trimethylsilanolate) in THF for anhydrous hydrolysis.
References
  • Bąchor, U., et al. (2022). "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides."[1][4] Molecules, 27(17), 5612. (Demonstrates the difficulty of Fmoc-protection and efficacy of ultrasonic coupling).

  • Veronese, A. C., et al. (2016). "A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics." RSC Advances, 6. (Details solution-phase synthesis and properties of isoxazole building blocks).

  • De Luca, L., et al. (2003). "Solid-Phase Synthesis of Isoxazole-Based Amino Acids: A New Scaffold for Molecular Diversity." Journal of Combinatorial Chemistry, 5(4), 465–471.[5] (Provides background on isoxazole scaffolds on solid support).

Sources

Application

Application Note: Strategic Synthesis of Novel Heterocycles from Ethyl 5-aminoisoxazole-4-carboxylate

Introduction: The Isoxazole Scaffold in Medicinal Chemistry Ethyl 5-aminoisoxazole-4-carboxylate (Compound 1 ) is a privileged synthons in drug discovery. Its unique structural features—an electron-rich exocyclic amine a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

Ethyl 5-aminoisoxazole-4-carboxylate (Compound 1 ) is a privileged synthons in drug discovery. Its unique structural features—an electron-rich exocyclic amine adjacent to an electrophilic ester—make it an ideal "push-pull" precursor for constructing fused heterocyclic systems.

This guide focuses on transforming Compound 1 into two biologically significant classes of compounds:

  • Isoxazolo[5,4-d]pyrimidines: Bioisosteres of purines, highly relevant in oncology (e.g., VEGFR inhibitors) and immunology (e.g., IDO1 inhibitors).[1]

  • Isoxazolyl-Schiff Bases: Versatile intermediates for antimicrobial agents and precursors for thiazolidinone synthesis.

Strategic Synthetic Pathways

The reactivity of Compound 1 is governed by the nucleophilicity of the C5-amine and the electrophilicity of the C4-ester. We exploit this duality in the following workflows.

Pathway Logic Visualization

SyntheticPathways Start Ethyl 5-aminoisoxazole- 4-carboxylate (1) Orthoformate Triethyl Orthoformate (Ac2O, Reflux) Start->Orthoformate Aldehyde Aryl Aldehyde (EtOH, AcOH, Reflux) Start->Aldehyde Isothiocyanate Aryl Isothiocyanate (Pyridine/Et3N) Start->Isothiocyanate Prod1 Isoxazolo[5,4-d]pyrimidin- 4(5H)-ones Orthoformate->Prod1 Cyclocondensation Prod2 Isoxazolyl Schiff Bases (Imines) Aldehyde->Prod2 Dehydration Prod3 Isoxazolo[5,4-d]pyrimidin- 4(5H)-thiones Isothiocyanate->Prod3 Cyclization

Caption: Divergent synthetic pathways from the parent isoxazole scaffold.

Protocol 1: Synthesis of Isoxazolo[5,4-d]pyrimidin-4(5H)-ones[1][2]

Target Application: Kinase inhibitors, Adenosine receptor antagonists. Mechanism: The amine attacks the orthoformate to form an imidate intermediate, which undergoes intramolecular cyclization with the ester group, releasing ethanol.

Materials
  • Ethyl 5-aminoisoxazole-4-carboxylate (1.0 equiv)

  • Triethyl orthoformate (TEOF) (5.0 - 10.0 equiv)

  • Acetic Anhydride (

    
    ) (Solvent/Catalyst)
    
  • Ethanol (for recrystallization)[2][3][4][5]

Step-by-Step Methodology
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Compound 1 (5.0 mmol) in Acetic Anhydride (10 mL).

  • Reagent Addition: Add Triethyl orthoformate (25 mmol, 5 equiv). Note: Excess TEOF drives the equilibrium forward by consuming water/ethanol.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 6:4). The starting amine spot (
    
    
    
    ) should disappear, replaced by a higher running spot.
  • Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath (

    
    ) for 1 hour. A solid precipitate should form.[6]
    
  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (

    
    ) to remove traces of acetic anhydride.
    
  • Purification: Recrystallize from hot ethanol or DMF/Ethanol mixture if necessary.

Characterization Data (Expected)
TechniqueSignalAssignment
IR (KBr)

C=O (Amide/Pyrimidone)
1H NMR

(s, 1H)
CH of Pyrimidine ring (H-6)
1H NMR

(bs, 1H)
NH (Lactam tautomer)

Protocol 2: Synthesis of Isoxazolyl Schiff Bases

Target Application: Antimicrobial screening, precursors for


-lactams.
Mechanism:  Acid-catalyzed nucleophilic addition of the amine to the aldehyde carbonyl, followed by dehydration.
Materials
  • Ethyl 5-aminoisoxazole-4-carboxylate (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

  • Absolute Ethanol (Solvent)[4][5]

Step-by-Step Methodology
  • Solution Preparation: Dissolve Compound 1 (2.0 mmol) in absolute ethanol (15 mL) in a round-bottom flask.

  • Activation: Add the aromatic aldehyde (2.0 mmol) followed immediately by 2–3 drops of glacial acetic acid. Critical: The acid protonates the aldehyde oxygen, increasing electrophilicity.

  • Reaction: Reflux the mixture for 4–6 hours.

    • Observation: A color change (often yellow to orange) indicates imine formation.

  • Work-up: Remove the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.

  • Crystallization: Pour the residue onto crushed ice (50 g). Stir vigorously until a solid precipitates.

  • Purification: Filter and wash with cold water. Recrystallize from ethanol/water (8:2).

Protocol 3: Synthesis of Isoxazolo[5,4-d]pyrimidin-4(5H)-thiones[7]

Target Application: Bioisosteres for oxo-derivatives, often showing altered lipophilicity and binding affinity. Mechanism: Formation of a thiourea intermediate followed by base-catalyzed cyclization.

Materials
  • Ethyl 5-aminoisoxazole-4-carboxylate (1.0 equiv)

  • Phenyl Isothiocyanate (1.1 equiv)

  • Pyridine (Solvent/Base)

  • Sodium Hydroxide (2M solution, for cyclization)

Step-by-Step Methodology
  • Thiourea Formation: Dissolve Compound 1 (2.0 mmol) in dry pyridine (5 mL). Add Phenyl Isothiocyanate (2.2 mmol).

  • Reflux 1: Reflux for 6 hours. This forms the intermediate thiourea (often isolable if desired, but usually carried through).

  • Cyclization: Add 2M NaOH (5 mL) to the reaction mixture and reflux for an additional 2 hours. Mechanism: The amide nitrogen attacks the ester carbonyl under basic conditions.

  • Neutralization: Cool the mixture and pour into ice water (50 mL). Acidify carefully with 1M HCl to pH 4–5.

  • Isolation: The thione product will precipitate as a yellow/orange solid. Filter and wash with water.[6]

Workflow Diagram: Pyrimidine Fusion

PyrimidineFusion Step1 Start: Ethyl 5-aminoisoxazole- 4-carboxylate Step2 Add Electrophile (TEOF or Isothiocyanate) Step1->Step2 Step3 Intermediate Formation (Imidate or Thiourea) Step2->Step3 Reflux Step4 Cyclization (Intramolecular) Step3->Step4 -EtOH Step5 Final Product (Isoxazolo[5,4-d]pyrimidine) Step4->Step5

Caption: Stepwise fusion of the pyrimidine ring onto the isoxazole scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Incomplete cyclizationIncrease reaction time or use neat TEOF without solvent.
No Precipitate (Protocol 2) Product is soluble in EtOHEvaporate EtOH completely and triturate residue with diethyl ether.
Impure Product (Protocol 3) Pyridine contaminationWash the final solid extensively with dilute HCl to remove residual pyridine.
Starting Material Remains Low nucleophilicity of amineAdd a catalyst like DMAP (4-dimethylaminopyridine) (5 mol%).

References

  • Rybak, M., et al. (2021). "Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives." Molecules, 26(4).

  • Spadaro, A., et al. (2021).[7] "Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold." International Journal of Molecular Sciences, 22(6).

  • Khalafy, J., et al. (2008).[5] "The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine." Chemistry of Heterocyclic Compounds.

  • El-Hamouly, W.S., et al. (2006). "Synthesis of new 4-aryl-isoxazolo[5,4-d]pyrimidin-6-one(thione)." Indian Journal of Chemistry.

Sources

Method

Application Note: Purification of Ethyl 5-aminoisoxazole-4-carboxylate by Flash Column Chromatography

Introduction & Chemical Context Ethyl 5-aminoisoxazole-4-carboxylate (CAS: 203586-94-1) is a critical heterocyclic building block utilized in the synthesis of broad-spectrum antibiotics, antitumor agents, and agrochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Ethyl 5-aminoisoxazole-4-carboxylate (CAS: 203586-94-1) is a critical heterocyclic building block utilized in the synthesis of broad-spectrum antibiotics, antitumor agents, and agrochemicals.[1][2] Structurally, it possesses a 5-membered isoxazole ring substituted with a primary amine at position 5 and an ethyl ester at position 4.[1][2]

The Purification Challenge

While isoxazoles are generally stable, the purification of 5-amino-4-carboxylates presents specific chromatographic challenges:

  • Polarity: The primary amine (

    
    ) and ester (
    
    
    
    ) groups create a dipole that interacts strongly with silica silanols, potentially causing peak tailing.[2]
  • Solubility: These compounds are often crystalline solids with poor solubility in non-polar mobile phases (e.g., Hexanes), making "wet loading" difficult without band broadening.[2]

  • Impurity Profile: Common synthetic routes (e.g., cyclization of ethyl 2-cyano-3-ethoxyacrylate with hydroxylamine) generate specific impurities such as unreacted ethyl cyanoacetate, hydrolysis byproducts (carboxylic acids), and oxime intermediates.[1][2]

This guide details a robust Normal Phase Flash Chromatography protocol designed to isolate high-purity material (>98%) while maximizing recovery.[1][2]

Pre-Purification Analytics & Method Development

Before scaling to a column, the separation must be modeled on Thin Layer Chromatography (TLC).[2]

Solubility Assessment

Dissolve 10 mg of crude sample in 1 mL of various solvents to determine the optimal loading solvent.[2]

  • Hexanes: Insoluble (Poor choice for loading).[2]

  • Ethyl Acetate (EtOAc): Soluble.[2]

  • Dichloromethane (DCM): Soluble (Excellent for loading).[2]

  • Methanol (MeOH): Soluble (Avoid for loading; too strong).[2]

TLC Optimization

Goal: Achieve a Retention Factor (


) of 0.25 – 0.35  for the target compound to ensure adequate separation from the solvent front and baseline impurities.

Recommended Mobile Phase Screen:

  • 100% Hexanes: Compound likely stays at baseline (

    
    ).[1][2]
    
  • 20% EtOAc / 80% Hexanes: Compound begins to move.[1][2]

  • 40% EtOAc / 60% Hexanes: Target

    
     range usually achieved here.[1][2]
    

Visualization:

  • UV (254 nm): The isoxazole ring is UV active.[2]

  • Ninhydrin Stain: Stains primary amines red/purple upon heating (Specific confirmation).[2]

  • Iodine Chamber: Universal stain for non-UV active impurities.[1][2]

Hardware & Stationary Phase Selection[1][2]

ParameterSpecificationRationale
Stationary Phase Silica Gel 60 (Spherical)Irregular silica can be used, but spherical reduces backpressure and improves resolution.[1][2]
Particle Size 40–63 µm (230–400 mesh)Standard flash grade.[2] Finer particles (e.g., 25 µm) offer higher resolution but require higher pressure.[2]
Pore Size 60 ÅOptimal for small molecules (< 1000 Da).[2]
Column Size 1:30 to 1:50 (Sample:Silica)For 1g crude, use a 40g silica cartridge. High loading ratio handles the polar interaction.[1][2]
Flow Rate 15–25 mL/min (for 12g-40g columns)Balance between diffusion (too slow) and mass transfer resistance (too fast).[2]

Step-by-Step Purification Protocol

Phase 1: Sample Loading (Dry Load Technique)

Crucial Step: Due to the compound's polarity and low solubility in hexanes, wet loading is discouraged as it often leads to broad, streaky bands.

  • Dissolution: Dissolve the crude reaction mixture in the minimum amount of Dichloromethane (DCM) or Acetone.

  • Adsorption: Add Silica Gel (ratio 1:1 or 1:2 w/w relative to crude mass) to the solution.[1][2]

  • Evaporation: Rotary evaporate the mixture to dryness. The result should be a free-flowing powder.[1][2]

    • Note: If the powder is sticky, add more silica and re-evaporate.[2]

  • Loading: Pour the dry powder into a solid load cartridge (or pre-column) attached to the main flash column.

Phase 2: Mobile Phase & Gradient Strategy

Solvent A: Hexanes (or Heptane) Solvent B: Ethyl Acetate (EtOAc) Modifier (Optional): If TLC showed significant streaking, add 1% Triethylamine (TEA) to the mobile phase.[2] However, the electron-withdrawing ester usually reduces amine basicity enough to make this unnecessary.[1][2]

Gradient Profile (Linear):

  • 0–2 CV (Column Volumes): 0% B (Isocratic hold to elute non-polar oils).[2]

  • 2–10 CV: 0% → 30% B.[1][2]

  • 10–15 CV: 30% → 60% B (Target compound typically elutes here).[2]

  • 15–18 CV: 60% → 100% B (Flush polar impurities).[2]

Phase 3: Detection & Fraction Collection[1]
  • Monitor: UV Absorbance at 254 nm and 280 nm .

  • Collection Trigger: Collect all peaks exceeding 10 mAU threshold.

  • In-Process QC: Spot fractions corresponding to the main peak on a TLC plate. Visualize with UV and Ninhydrin.[1][2][3]

    • Target: Single spot, UV+, Ninhydrin+.[1][2]

    • Impurity Check: Look for lower

      
       spots (hydrolysis products) or solvent front spots (starting materials).[2]
      
Phase 4: Isolation[2][4]
  • Combine pure fractions.

  • Evaporate solvent under reduced pressure (

    
     water bath).
    
  • Drying: Dry under high vacuum for 4–6 hours to remove trace EtOAc.

Workflow Visualization

PurificationWorkflow cluster_prep Preparation Phase cluster_chrom Chromatography Phase cluster_post Isolation Phase Crude Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc 6:4) Crude->TLC DryLoad Dry Loading (Adsorb on Silica) TLC->DryLoad Rf ~0.3 confirmed Column Flash Column (Silica 60Å) DryLoad->Column Gradient Gradient Elution 0% -> 60% EtOAc Column->Gradient Detection UV Detection (254 nm) Gradient->Detection Fractions Fraction Analysis (TLC/Ninhydrin) Detection->Fractions Pool Pool Pure Fractions Fractions->Pool Single Spot Evap Rotary Evaporation Pool->Evap Final Purified Ethyl 5-aminoisoxazole-4-carboxylate Evap->Final

Caption: Operational workflow for the purification of Ethyl 5-aminoisoxazole-4-carboxylate, emphasizing the dry-loading technique and gradient elution strategy.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (Streaking) Interaction between amine and acidic silanols.[1][2]Add 0.5% - 1.0% Triethylamine (TEA) to the mobile phase.[1][2] Pre-flush column with TEA buffer.[1][2]
Poor Resolution Overloading or "Wet Loading" in strong solvent.[1][2]Switch to Dry Loading . Reduce sample load to < 1% of silica mass.[1][2]
Co-elution Impurities with similar polarity (e.g., regioisomers).[2]Switch solvent system to DCM / Methanol (0-5% MeOH gradient) or use a finer grade silica (20-40 µm).[1][2]
Compound Degradation Acid sensitivity of the isoxazole/ester.[1][2]Avoid acidic modifiers.[1][2] Ensure silica is neutral (pH 6.5-7.5).[1][2]

References

  • PubChem. Ethyl 3-aminoisoxazole-5-carboxylate | C6H8N2O3.[1][2][4] National Library of Medicine.[1][2] Available at: [Link][2]

  • University of Rochester. TLC Stains: Formulas and Recipes. Department of Chemistry. Available at: [Link][2]

  • Sigma-Aldrich. Silica Gel 60 Technical Information. Merck KGaA.[1][2] (General reference for stationary phase properties).

  • ResearchGate. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. (Provides context on similar aminoisoxazole synthesis and purification). Available at: [Link]

Sources

Application

"reaction conditions for N-acylation of Ethyl 5-aminoisoxazole-4-carboxylate"

This Application Note is designed to guide researchers through the specific challenges of N-acylating Ethyl 5-aminoisoxazole-4-carboxylate . Due to the unique electronic properties of the isoxazole core, this substrate e...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the specific challenges of N-acylating Ethyl 5-aminoisoxazole-4-carboxylate . Due to the unique electronic properties of the isoxazole core, this substrate exhibits significantly reduced nucleophilicity compared to standard anilines, often leading to failure with standard amide coupling protocols (e.g., EDC/NHS, mild acid chloride conditions).[1]

Introduction & Mechanistic Insight

The N-acylation of Ethyl 5-aminoisoxazole-4-carboxylate (1) is not a trivial amide coupling. The amino group at position 5 is electronically deactivated by two synergistic factors:

  • The Isoxazole Ring: A

    
    -deficient heteroaromatic system that pulls electron density away from the exocyclic amine.
    
  • The 4-Carboxylate Group: A strong electron-withdrawing group (EWG) in direct conjugation (vinylogous position) with the amine, further reducing the availability of the nitrogen lone pair.[1]

Consequence: Standard nucleophilic attack on acylating agents is sluggish.[1] "Textbook" conditions (e.g., amine + acid chloride + Et


N in DCM at RT) often result in recovered starting material or extremely long reaction times.[1] Successful acylation requires activation of the electrophile  (using DMAP/catalysis) or activation of the nucleophile  (using strong bases to deprotonate the amine).[1]
Reaction Scheme

ReactionScheme Substrate Ethyl 5-aminoisoxazole- 4-carboxylate Intermediate Transition State (Tetrahedral) Substrate->Intermediate Nucleophilic Attack (Rate Limiting Step) Reagent Acylating Agent (RCOCl / Anhydride) Reagent->Intermediate Product N-Acylated Product Intermediate->Product Elimination

Figure 1: General reaction pathway. The rate-limiting step is the initial attack of the deactivated amine on the carbonyl carbon.

Critical Reaction Parameters

ParameterRecommendationRationale
Solvent DCM (Standard), THF (Strong Base), Toluene (High Temp)DCM is standard for acid chlorides.[1] THF is required for NaH protocols.[1] Toluene allows reflux >100°C for stubborn substrates.[1]
Base Pyridine (Weak), NaH (Strong)Pyridine acts as both solvent and acid scavenger.[1] NaH is used to form the highly nucleophilic amide anion.[1]
Catalyst DMAP (4-Dimethylaminopyridine)Essential. Forms a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the weak amine.
Temperature Reflux (40–110°C) Room temperature is often insufficient.[1] Thermal energy is required to overcome the high activation energy barrier.[1]

Experimental Protocols

Choose the protocol that best fits your reagents and substrate stability.[1]

Protocol A: The "Activated Electrophile" Method (Standard)

Best for: Standard acyl chlorides, substrates sensitive to strong bases.[1]

Principle: Uses DMAP to generate a "super-active" acylating species (N-acylpyridinium salt) that reacts faster with the weak amine.

Materials:

  • Substrate: Ethyl 5-aminoisoxazole-4-carboxylate (1.0 equiv)

  • Reagent: Acid Chloride (1.2 – 1.5 equiv)[1]

  • Base: Triethylamine (TEA) (2.0 equiv)[1]

  • Catalyst: DMAP (0.1 – 0.2 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the isoxazole substrate (1.0 equiv) in anhydrous DCM (0.1 – 0.2 M concentration).

  • Base Addition: Add Triethylamine (2.0 equiv) and DMAP (0.1 equiv). Stir for 5 minutes at Room Temperature (RT).

  • Acylation: Add the Acid Chloride (1.2 equiv) dropwise.[1] Note: If the reaction is exothermic, cool to 0°C during addition, then warm to RT.

  • Reaction: Stir at RT for 4–16 hours.

    • Checkpoint: Monitor by TLC/LC-MS. If <50% conversion after 4 hours, attach a reflux condenser and heat to reflux (40°C) overnight.

  • Workup: Quench with saturated NH

    
    Cl solution. Extract with DCM (3x).[1][2] Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: The "Activated Nucleophile" Method (Forcing)

Best for: Extremely unreactive amines, hindered acid chlorides, or when Protocol A fails.[1]

Principle: Deprotonation with Sodium Hydride (NaH) generates the amide anion , which is a significantly stronger nucleophile than the neutral amine.[1]

Materials:

  • Substrate (1.0 equiv)

  • Reagent: Acid Chloride (1.2 equiv)[1]

  • Base: NaH (60% dispersion in mineral oil) (1.5 equiv)[1]

  • Solvent: Anhydrous THF

Procedure:

  • Preparation: Flame-dry a 2-neck flask and purge with Argon.

  • Deprotonation: Suspend NaH (1.5 equiv) in anhydrous THF. Cool to 0°C.[1][2]

  • Amine Addition: Dissolve the isoxazole substrate in a minimal amount of THF and add dropwise to the NaH suspension.

    • Observation: Gas evolution (H

      
      ) will occur.[1] Stir at 0°C for 15–30 mins, then warm to RT for 30 mins to ensure complete deprotonation (solution often turns yellow/orange).
      
  • Acylation: Cool back to 0°C. Add the Acid Chloride (1.2 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–6 hours.

  • Quench: Carefully add water or saturated NH

    
    Cl dropwise at 0°C to quench excess hydride.
    
  • Workup: Extract with Ethyl Acetate. Wash with water and brine.[1][2][3] Dry and concentrate.

Protocol C: Anhydride Reflux (Specific for Acetylation)

Best for: Simple acetylation (R=Me) where Acid Chloride is too volatile or harsh.[1]

Procedure:

  • Dissolve substrate in Acetic Anhydride (acts as solvent and reagent).[1]

  • Add a catalytic amount of H

    
    SO
    
    
    
    (1-2 drops) or DMAP .[1]
  • Heat to 80–100°C for 2–4 hours.

  • Pour onto crushed ice to hydrolyze excess anhydride. Collect precipitate by filtration or extract with EtOAc.[1]

Decision Matrix & Troubleshooting

Use this decision tree to select the optimal workflow.

DecisionTree Start Start: N-Acylation of 5-aminoisoxazole CheckReagent Is the Acylating Agent an Acid Chloride? Start->CheckReagent ProtocolA Try Protocol A (DCM/TEA/DMAP) CheckReagent->ProtocolA Yes Anhydride Use Protocol C (Anhydride/Heat) CheckReagent->Anhydride No (Anhydride) CheckResultA Did Protocol A work (>50% yield)? ProtocolA->CheckResultA Success Proceed to Workup CheckResultA->Success Yes ProtocolB Switch to Protocol B (NaH/THF) CheckResultA->ProtocolB No (Low Reactivity)

Figure 2: Experimental decision matrix for optimization.

Troubleshooting Table
ObservationDiagnosisSolution
No Reaction (SM recovered) Nucleophile too weak.Switch to Protocol B (NaH) to deprotonate the amine.[1] Alternatively, use Toluene as solvent and reflux (110°C).[1]
Low Yield (<30%) Hydrolysis of Acid Chloride.[1]Ensure all glassware is flame-dried. Use fresh anhydrous solvents.[1] Increase Acid Chloride to 2.0 equiv.
Bis-acylation (Imide formation) Amide product is still nucleophilic.Reduce Acid Chloride equivalents to 1.0–1.[1][4]1. Lower reaction temperature.[1]
Ring Cleavage Isoxazole ring unstable to strong base.[1]Avoid Protocol B. Use Protocol A but switch base to Pyridine (solvent) and heat to 60°C.

References

  • Reactivity of 5-aminoisoxazoles

    • Title: "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides"
    • Source: Int. J. Mol.[1] Sci. 2022, 23(17), 9965.[1]

    • URL:[Link]

    • Note: Highlights the lack of reactivity of the 5-amino group under standard Fmoc protection conditions.
  • General Acylation of Weak Amines

    • Title: "Acylation of Amines, Part 2: Other Electrophiles"
    • Source: Organic Chemistry Portal / YouTube Lecture Series.[1]

    • URL:[Link]

    • Note: Discusses strategies for unreactive amines including high temperature and DMAP c
  • Isoxazole Synthesis & Modification

    • Title: "Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxyl
    • Source: Chemistry of Heterocyclic Compounds.[1][2][4][5][6][7]

    • URL:[Link]

Sources

Method

Application Note: A Robust and Scalable Synthesis of Ethyl 5-Aminoisoxazole-4-Carboxylate

Prepared by: Senior Application Scientist, Chemical Process R&D Introduction and Strategic Overview Ethyl 5-aminoisoxazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process R&D

Introduction and Strategic Overview

Ethyl 5-aminoisoxazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its structure is a key pharmacophore in a variety of biologically active compounds, leveraging the isoxazole ring's unique electronic properties and ability to participate in hydrogen bonding.[1][2] The demand for this intermediate necessitates a synthesis protocol that is not only high-yielding and reproducible on a laboratory scale but also robust, safe, and economically viable for multi-kilogram production.

This document provides a comprehensive guide for the scale-up synthesis of Ethyl 5-aminoisoxazole-4-carboxylate. Moving beyond a simple recitation of steps, this note explains the chemical rationale behind the chosen two-step, one-pot adaptable procedure, details critical process parameters, and addresses key considerations for safe and efficient scaling. The described protocol is designed to be a self-validating system, ensuring consistency from benchtop to pilot plant.

Reaction Pathway and Mechanistic Rationale

The selected synthesis route proceeds through two primary stages, starting from readily available commercial materials: ethyl cyanoacetate and triethyl orthoacetate.

  • Formation of the Key Intermediate: The first stage involves the formation of Ethyl 2-cyano-3-ethoxybut-2-enoate. This reaction is a condensation between ethyl cyanoacetate and triethyl orthoacetate. The choice of triethyl orthoacetate serves a dual purpose: it acts as both a reactant and a dehydrating agent, driving the reaction to completion by removing the ethanol byproduct.[3] A catalytic amount of a non-nucleophilic base like 4-Dimethylaminopyridine (DMAP) can facilitate this step, although heating is often sufficient.[3]

  • Cyclization with Hydroxylamine: The crude intermediate is then reacted in situ or after isolation with hydroxylamine in the presence of a base such as sodium ethoxide (EtONa).[4] The hydroxylamine undergoes a nucleophilic attack on the nitrile carbon, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable 5-aminoisoxazole aromatic ring system. The base is critical for generating the ethoxide and deprotonating hydroxylamine to enhance its nucleophilicity.

G reactant1 Ethyl Cyanoacetate intermediate Ethyl 2-cyano-3-ethoxybut-2-enoate reactant1->intermediate reactant2 Triethyl Orthoacetate reactant2->intermediate DMAP (cat.), 110°C -EtOH reactant3 Hydroxylamine (from NH2OH·HCl) product Ethyl 5-aminoisoxazole-4-carboxylate reactant3->product base Sodium Ethoxide (EtONa) base->product intermediate->product 2. EtOH, 0°C to RT

Figure 1: High-level reaction scheme for the two-step synthesis.

Critical Process Parameters for Scale-Up

Successful scale-up requires meticulous control over key variables. The following table summarizes the critical parameters for this synthesis, transitioning from a 1 mole lab scale to a potential pilot plant scale.

ParameterLaboratory Scale (1 mole)Scale-Up Consideration & Rationale
Step 1: Reagent Stoichiometry
Ethyl Cyanoacetate1.0 eq (113.1 g)Limiting Reagent. Ensure high purity (>99%) to avoid side reactions.
Triethyl Orthoacetate1.0 - 1.2 eqUse a slight excess to ensure complete reaction and act as a water scavenger. Cost becomes a factor at large scale.
Step 1: Conditions
Temperature110-120 °CCritical for Safety. Monitor for potential exotherm, although the reaction is primarily endothermic (driven by distillation). Ensure efficient overhead condensation to remove ethanol.
Reaction Time2-4 hoursMonitor by TLC or GC/LC until consumption of ethyl cyanoacetate is complete.
Step 2: Reagent Stoichiometry
Hydroxylamine HCl1.1 - 1.3 eqExcess is used to drive the cyclization. Quality is key; ensure it is dry.
Sodium Ethoxide (EtONa)1.1 - 1.3 eqMust be equimolar to hydroxylamine HCl to liberate the free base. Can be prepared in situ from sodium metal and ethanol for cost-effectiveness, but requires stringent safety protocols. Commercial solutions are safer for initial scale-up.
Step 2: Conditions
Temperature0 °C to Room TempCritical for Safety. The initial addition of the intermediate to the hydroxylamine/EtONa mixture can be exothermic. Maintain cooling (0-5 °C) during addition, then allow to warm to ambient temperature.
Reaction Time12-24 hoursReaction is typically slow and can be run overnight. Monitor by TLC or LC for product formation.
Work-up & Purification
QuenchingWater / Acetic AcidThe reaction is quenched by pouring onto ice water and neutralizing with a weak acid (e.g., acetic acid) to pH 4-5 to precipitate the product.[3][4]
IsolationFiltrationOn a large scale, ensure appropriate filter-dryer (e.g., Nutsche filter) is used. The physical form of the precipitate is important for filterability.
PurificationRecrystallization (Ethanol/Water)Avoids costly and time-consuming column chromatography. Select a solvent system that provides good recovery and high purity. Ethanol is a common and effective choice.

Detailed Scale-Up Protocol (100g Batch)

This protocol details the synthesis of approximately 100g of Ethyl 5-aminoisoxazole-4-carboxylate.

Equipment:

  • 1 L three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller and thermocouple

  • Distillation head with condenser and receiving flask

  • Addition funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Materials:

  • Ethyl cyanoacetate (100.0 g, 0.88 mol, 1.0 eq)

  • Triethyl orthoacetate (157.0 g, 0.97 mol, 1.1 eq)

  • Ethanol (Absolute, ~500 mL)

  • Sodium metal (22.3 g, 0.97 mol, 1.1 eq) - EXTREME CAUTION

  • Hydroxylamine Hydrochloride (67.5 g, 0.97 mol, 1.1 eq)

  • Ice, Water, Acetic Acid

Part A: Preparation of Sodium Ethoxide Solution (Handle Sodium with Extreme Care)
  • Setup: In a 2 L flask under a nitrogen atmosphere, add 400 mL of absolute ethanol.

  • Sodium Addition: Carefully add sodium metal (22.3 g) in small, manageable portions to the ethanol. The reaction is highly exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and cooling with an ice bath to maintain the temperature below 40 °C.

  • Completion: Once all the sodium has dissolved, the sodium ethoxide solution is ready. Cool it to 0-5 °C in an ice bath.

Part B: Synthesis and Cyclization
  • Step 1 - Intermediate Formation:

    • To a 1 L three-neck flask equipped with a mechanical stirrer and distillation setup, add ethyl cyanoacetate (100.0 g) and triethyl orthoacetate (157.0 g).

    • Heat the mixture to 110 °C.[3] Ethanol will begin to distill off.

    • Continue heating for 2-4 hours, collecting the ethanol distillate. The reaction is complete when ethyl cyanoacetate is consumed (monitor by TLC/GC).

    • Cool the resulting crude Ethyl 2-cyano-3-ethoxybut-2-enoate to room temperature.

  • Step 2 - Cyclization:

    • To the cooled sodium ethoxide solution from Part A, carefully add hydroxylamine hydrochloride (67.5 g) in portions, maintaining the temperature below 10 °C. Stir for 30 minutes to form a slurry.

    • Slowly add the crude intermediate from Step 1 to the hydroxylamine/ethoxide slurry over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.[4]

  • Work-up and Isolation:

    • Prepare a large beaker with 1.5 L of ice water.

    • Slowly pour the reaction mixture into the ice water with vigorous stirring.

    • Neutralize the mixture to pH ~4 by the slow addition of glacial acetic acid. A precipitate will form.

    • Stir the slurry for 1 hour in an ice bath to maximize precipitation.

    • Filter the solid product using a Buchner funnel, wash the cake with cold water (2 x 200 mL), and air-dry.

  • Purification:

    • Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it.

    • If necessary, add water dropwise until turbidity persists. Re-heat to obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours.

    • Filter the recrystallized product, wash with a small amount of cold 50% ethanol/water, and dry under vacuum at 40-50 °C.

Expected Yield: 90-115 g (65-80%) of a white to off-white solid. Purity (by HPLC/NMR): >98%

Process Workflow and Safety

The overall process can be visualized as a linear sequence of operations, each with specific control points.

G cluster_prep Reagent Preparation cluster_reaction Core Synthesis cluster_purification Downstream Processing prep_etona Prepare EtONa Solution (Caution: Exothermic, H2 gas) prep_hydroxylamine Prepare NH2OH Slurry prep_etona->prep_hydroxylamine Use in next stage step2 Step 2: Cyclization (Add to NH2OH/EtONa at 0°C, Warm to RT) prep_hydroxylamine->step2 Charge Slurry start Charge Reactants: Ethyl Cyanoacetate Triethyl Orthoacetate step1 Step 1: Condensation (110°C, Distill EtOH) start->step1 step1->step2 workup Quench & Neutralize (Ice Water, Acetic Acid) step2->workup filtration Isolate Crude Solid (Filtration) workup->filtration purification Recrystallize (Ethanol/Water) filtration->purification end Dry & Package Final Product purification->end

Figure 2: Step-by-step workflow for the scale-up synthesis.

Safety Data Summary

All operations should be conducted in a well-ventilated fume hood or appropriate containment by personnel wearing personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and gloves.[5]

SubstanceKey HazardsMitigation Measures
Sodium Metal Flammable solid, water-reactive (produces H₂), causes severe skin burns.Handle under inert atmosphere or mineral oil. Use specialized Class D fire extinguishers. Add to ethanol slowly and with cooling.
Ethanol Highly flammable liquid and vapor.Store in a flammable cabinet. Ground equipment to prevent static discharge. Ensure no nearby ignition sources.
Hydroxylamine HCl Skin/eye irritant, may be corrosive.Avoid inhalation of dust. Handle with gloves and safety glasses.
Ethyl 5-aminoisoxazole-4-carboxylate Combustible solid.[6]Avoid creating dust clouds. Standard fire extinguishers (dry chemical, CO₂) are suitable.[5]

Conclusion

The protocol outlined in this application note presents a reliable and scalable method for the synthesis of Ethyl 5-aminoisoxazole-4-carboxylate. By focusing on cost-effective starting materials, avoiding chromatographic purification, and detailing critical safety and handling procedures, this guide provides researchers and drug development professionals with a practical framework for producing this valuable intermediate on a multi-gram to kilogram scale. The emphasis on understanding the reaction mechanism and controlling key process parameters ensures that the synthesis is not only efficient but also safe and reproducible.

References

  • Qi, C., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o1111. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. Retrieved from ResearchGate. Available at: [Link]

  • Karimi-Jaberi, Z., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 27(19), 6649. Available at: [Link]

  • Abduvaliev, A. A., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), e2000470. Available at: [Link]

  • Khalafy, J., et al. (2005). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 41(11), 1431-1434. Available at: [Link]

  • Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Main Group Chemistry, 10(1), 65-71. Available at: [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Retrieved from Google Patents.
  • Somsák, L., et al. (2019). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 24(18), 3373. Available at: [Link]

  • Szewczyk, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. International Journal of Molecular Sciences, 23(17), 9874. Available at: [Link]

  • Szewczyk, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]

Sources

Application

Application Note: Experimental Procedures for the Synthesis of Isoxazole-Fused Heterocycles

Abstract Isoxazole-fused heterocycles represent a privileged structural motif in medicinal chemistry and drug discovery, appearing in a wide array of pharmacologically active agents.[1][2][3] Their diverse biological act...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isoxazole-fused heterocycles represent a privileged structural motif in medicinal chemistry and drug discovery, appearing in a wide array of pharmacologically active agents.[1][2][3] Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have driven continuous innovation in their synthetic preparation.[1][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on key experimental procedures for synthesizing these valuable compounds. Moving beyond a simple recitation of steps, this guide explains the underlying principles and causalities behind three robust synthetic strategies: Intramolecular Nitrile Oxide Cycloaddition (INOC), One-Pot Multi-Component Reactions, and Metal-Catalyzed Annulation. Each section includes field-proven insights, detailed step-by-step protocols, and visual workflows to ensure scientific integrity and reproducibility.

Introduction: The Significance of Isoxazole-Fused Scaffolds

The fusion of an isoxazole ring with other carbocyclic or heterocyclic systems creates rigid, three-dimensional structures with unique electronic properties. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, can act as a versatile pharmacophore, engaging with biological targets through various noncovalent interactions.[5] The isoxazole moiety is found in several FDA-approved drugs, such as the anticonvulsant zonisamide and the antipsychotic risperidone, underscoring its therapeutic importance.[3] The development of efficient, scalable, and versatile synthetic methods is therefore critical to exploring the full potential of this chemical space and accelerating the discovery of novel therapeutic agents.[4][6] This guide focuses on practical, reliable, and adaptable protocols for the construction of these complex molecular architectures.

Synthetic Strategy I: Intramolecular 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkene or alkyne (the dipolarophile) is a cornerstone of isoxazole synthesis.[7] In the context of fused systems, the intramolecular variant, often termed Intramolecular Nitrile Oxide Cycloaddition (INOC), is exceptionally powerful. This strategy involves a substrate containing both the nitrile oxide precursor and the dipolarophile, which, upon activation, cyclizes to form the bicyclic product.[8]

Causality and Expertise: The key to a successful INOC reaction is the controlled, in situ generation of the highly reactive nitrile oxide intermediate to favor the desired intramolecular pathway over intermolecular dimerization. Common methods for generating nitrile oxides include the dehydrohalogenation of hydroximoyl chlorides or the dehydration of nitroalkanes.[8][9] The choice of method depends on substrate compatibility and the desired reaction conditions. The dehydration of nitroalkanes, for instance, is often preferred for its milder conditions.

INOC_Workflow sub Substrate (e.g., Alkene-tethered Nitroalkane) intermediate Reactive Intermediate (Intramolecular Nitrile Oxide) sub->intermediate In situ Generation reagent Dehydrating Agent (e.g., PhNCO, (Boc)2O) reagent->intermediate product Fused Isoxazoline/Isoxazole Product intermediate->product Spontaneous Cycloaddition

Caption: General workflow for the Intramolecular Nitrile Oxide Cycloaddition (INOC).

Protocol 1: Synthesis of a Fused Isoxazoline via INOC of a Nitroalkane

This protocol is adapted from methodologies described for the construction of bicyclic isoxazolines from nitroalkane precursors.[8]

Materials and Reagents

ReagentAcronymSupplierPurpose
Dimethyl 2-allyl-2-(2-nitroethyl)malonate-Custom SynthesisStarting Material
Di-tert-butyl dicarbonate(Boc)₂OSigma-AldrichDehydrating Agent
4-(Dimethylamino)pyridineDMAPSigma-AldrichCatalyst
Dichloromethane (anhydrous)DCMFisher ScientificSolvent
Saturated Sodium Bicarbonate SolutionNaHCO₃LabChemAqueous Work-up
Anhydrous Magnesium SulfateMgSO₄Sigma-AldrichDrying Agent
Silica Gel (230-400 mesh)-Sorbent TechnologiesStationary Phase (Chromatography)
Ethyl Acetate / Hexanes-Fisher ScientificMobile Phase (Chromatography)

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the dimethyl 2-allyl-2-(2-nitroethyl)malonate substrate (1.0 mmol, 245 mg).

  • Solvent Addition: Dissolve the substrate in 10 mL of anhydrous dichloromethane (DCM). Stir the solution at room temperature (20-25°C).

    • Scientist's Note: The use of anhydrous solvent is crucial to prevent quenching of the dehydrating agent and potential side reactions.

  • Catalyst and Reagent Addition: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 mmol, 12.2 mg) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 mmol, 262 mg) in 5 mL of anhydrous DCM over 10 minutes.

    • Causality: DMAP catalyzes the dehydration of the nitronate, which is formed in equilibrium, to the nitrile oxide. (Boc)₂O is a mild and effective dehydrating agent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate:hexanes as the eluent. The reaction is typically complete within 2-4 hours.

  • Quenching and Work-up: Upon completion, quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford the pure bicyclic isoxazoline product. Typical yields range from 80-95%.[8]

Synthetic Strategy II: One-Pot Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials, are highly valued for their efficiency and atom economy.[10] Domino reactions, a subset of MCRs, involve a sequence of intramolecular transformations, further enhancing molecular complexity in a single operation.[11][12]

Causality and Expertise: The success of an MCR hinges on the careful orchestration of sequential bond-forming events. The reaction conditions (solvent, catalyst, temperature) are selected to ensure each step proceeds cleanly without interfering with subsequent transformations. For example, in the synthesis of isoxazolo[5,4-b]pyridines, the reaction proceeds through a proposed sequence of condensation, Michael addition, cyclization, and elimination, all occurring in a single pot.[10] Microwave irradiation is often employed to accelerate reaction rates and improve yields.[10][13]

MCR_Workflow A Component A (Aldehyde) Intermediate1 Knoevenagel Adduct A->Intermediate1 B Component B (1,3-Dicarbonyl) B->Intermediate1 C Component C (5-Aminoisoxazole) Intermediate2 Michael Adduct C->Intermediate2 Intermediate1->Intermediate2 Product Isoxazolo[5,4-b]pyridine Intermediate2->Product Cyclization & Elimination

Caption: Proposed workflow for a one-pot synthesis of isoxazolo[5,4-b]pyridines.

Protocol 2: Microwave-Assisted Synthesis of Isoxazolo[5,4-b]pyridines

This protocol is based on the green chemistry approach developed by Tu et al., using water as a solvent without any additional catalyst.[10]

Materials and Reagents

ReagentSupplierPurpose
Aromatic Aldehyde (e.g., Benzaldehyde)Sigma-AldrichComponent A
1,3-Dicarbonyl (e.g., Dimedone)Sigma-AldrichComponent B
3-Methyl-5-aminoisoxazoleTCI ChemicalsComponent C
Water (Deionized)-Solvent
EthanolFisher ScientificRecrystallization

Step-by-Step Procedure

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and 3-methyl-5-aminoisoxazole (1.0 mmol).

  • Solvent Addition: Add 3-4 mL of deionized water to the vessel.

    • Scientist's Note: Water serves as a highly effective, environmentally benign solvent for this transformation, often promoting the reaction through hydrophobic effects.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes.

    • Causality: Microwave heating provides rapid and uniform energy input, dramatically reducing reaction times compared to conventional heating.

  • Product Isolation: After irradiation, cool the reaction vessel to room temperature. The solid product that precipitates from the solution is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 5 mL) and dry under vacuum to afford the pure isoxazolo[5,4-b]pyridine derivative.

    • Trustworthiness: This method often yields products of high purity without the need for column chromatography, making it highly efficient for library synthesis.[10]

Representative Data

Aldehyde (R)1,3-DicarbonylTime (min)Yield (%)Reference
C₆H₅-Dimedone1092[10]
4-Cl-C₆H₄-Dimedone1294[10]
4-MeO-C₆H₄-Dimedone1089[10]
C₆H₅-Barbituric Acid1585[10]

Synthetic Strategy III: Transition Metal-Catalyzed Annulation

Modern organic synthesis frequently employs transition metal catalysis to forge complex bonds under mild conditions with high selectivity.[6] For the synthesis of isoxazole-fused systems, catalysts based on iron, palladium, gold, and copper have been utilized for cyclization, C-H activation, and ring-opening/annulation cascades.[6][14][15]

Causality and Expertise: Transition metals can access unique reactivity patterns. For instance, iron(III) chloride can act as a Lewis acid to promote a tandem annulation sequence involving a Michael addition, isoxazole ring-opening, and subsequent cyclization to form complex fused heterocycles.[15] This strategy allows for the construction of molecular scaffolds that are difficult to access through classical methods.

Metal_Catalysis_Workflow Start_A Substrate A (e.g., 4-Hydroxycoumarin) Intermediate1 Michael Adduct Start_A->Intermediate1 Start_B Substrate B (Isoxazole Derivative) Start_B->Intermediate1 Start_C Nitrogen Source (e.g., NH4OAc) Product Coumarin-Fused Pyridine Start_C->Product Cyclization/ Condensation Catalyst FeCl3 Catalyst Catalyst->Intermediate1 Michael Addition Intermediate2 Ring-Opened Intermediate Intermediate1->Intermediate2 Ring Opening Intermediate2->Product

Caption: Plausible mechanism for iron-catalyzed synthesis of coumarin-fused pyridines.

Protocol 3: Iron-Catalyzed Synthesis of Chromeno[4,3-b]pyridines

This protocol describes a three-component annulation utilizing the ring-opening of an isoxazole, as reported by Kumar et al.[15]

Materials and Reagents

ReagentSupplierPurpose
4-HydroxycoumarinSigma-AldrichSubstrate A
3,5-DimethylisoxazoleSigma-AldrichSubstrate B
Ammonium AcetateSigma-AldrichNitrogen Source
Iron(III) Chloride (anhydrous)FeCl₃Sigma-Aldrich
Ethanol (anhydrous)Fisher ScientificSolvent

Step-by-Step Procedure

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add 4-hydroxycoumarin (0.5 mmol), 3,5-dimethylisoxazole (0.6 mmol), ammonium acetate (1.0 mmol), and anhydrous iron(III) chloride (10 mol%, 0.05 mmol).

  • Solvent Addition: Add 3 mL of anhydrous ethanol via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 80°C in a pre-heated oil bath for 12 hours.

    • Causality: The elevated temperature is required to drive the multiple steps of the cascade, including the energetically demanding isoxazole ring-opening. FeCl₃ activates the substrates and facilitates the key C-C and C-N bond formations.

  • Reaction Monitoring: Monitor the reaction progress by TLC, observing the consumption of the 4-hydroxycoumarin starting material.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 20 mL of ice-cold water. A solid precipitate will form.

  • Isolation and Purification: Collect the solid by vacuum filtration. Wash the crude product with water and a small amount of cold ethanol. If necessary, the product can be further purified by recrystallization from ethanol or by silica gel chromatography to yield the pure chromeno[4,3-b]pyridine product.

Conclusion

The synthesis of isoxazole-fused heterocycles is a dynamic and evolving field, crucial for advancing drug discovery. The three distinct strategies presented here—Intramolecular Nitrile Oxide Cycloaddition, Multi-Component Reactions, and Metal-Catalyzed Annulation—provide researchers with a versatile and powerful toolkit. By understanding the underlying mechanistic principles behind each protocol, scientists can rationally select and optimize synthetic routes to access novel and biologically relevant chemical matter. The detailed procedures and field-proven insights provided in this application note serve as a reliable foundation for the successful synthesis and exploration of this important class of compounds.

References

  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Available at: [Link]

  • Tu, S.-J., et al. (2009, April 13). Synthesis of Isoxazolo[5,4-b]pyridines by Microwave-Assisted Multi-Component Reactions in Water. The Journal of Organic Chemistry. Available at: [Link]

  • Das, S., et al. (2023, May 9). Domino Reaction for the Synthesis of Pyrazole/Isoxazole Fused Naphthyridine Derivatives Involving Indole Ring Opening and Double Ring Formation. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Available at: [Link]

  • ResearchGate. (n.d.). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Available at: [Link]

  • National Institutes of Health. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. Available at: [Link]

  • PubMed. (2023, June 2). Domino Reaction for the Synthesis of Pyrazole/Isoxazole Fused Naphthyridine Derivatives Involving Indole Ring Opening and Double Ring Formation. Available at: [Link]

  • ResearchGate. (2015, June 10). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Available at: [Link]

  • Bentham Science. (n.d.). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Available at: [Link]

  • National Institutes of Health. (n.d.). Electrochemical assembly of isoxazoles via a four-component domino reaction. Available at: [Link]

  • ResearchGate. (2018, January 1). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). Available at: [Link]

  • MDPI. (2023, March 20). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. Available at: [Link]

  • ResearchGate. (2024, February 26). Divergent Synthesis of Isoxazolo[5,4‐b]pyridines. Available at: [Link]

  • ResearchGate. (n.d.). Strategies to construct isoxazolo[4,5‐b] pyridines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]

  • National Institutes of Health. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Available at: [Link]

  • Semantic Scholar. (n.d.). Electrochemical assembly of isoxazoles via a four-component domino reaction. Available at: [Link]

  • Royal Society of Chemistry. (2025, February 13). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Available at: [Link]

  • National Institutes of Health. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]

  • National Institutes of Health. (n.d.). Iron-catalyzed divergent synthesis of coumarin fused N-heterocycles via 6π-electrocyclization and isoxazole ring-opening. Available at: [Link]

  • National Institutes of Health. (2023, October 16). Lewis acid-promoted direct synthesis of isoxazole derivatives. Available at: [Link]

Sources

Method

Application Note: Strategic Utilization of Ethyl 5-aminoisoxazole-4-carboxylate in Agrochemical Research

Abstract This application note details the synthetic utility of Ethyl 5-aminoisoxazole-4-carboxylate as a "privileged scaffold" in the design of next-generation agrochemicals. Unlike generic intermediates, this compound...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of Ethyl 5-aminoisoxazole-4-carboxylate as a "privileged scaffold" in the design of next-generation agrochemicals. Unlike generic intermediates, this compound offers a bifunctional core (C5-amine and C4-ester) that enables orthogonal derivatization. This guide provides researchers with validated protocols for transforming this building block into high-potency herbicides (HPPD inhibitors), broad-spectrum fungicides (isoxazolo-pyrimidines), and plant defense elicitors. We present mechanistic insights into its reactivity profile and step-by-step workflows for library generation.

Introduction: The Isoxazole Advantage

In modern agrochemistry, the isoxazole ring is a cornerstone pharmacophore, present in commercial successes like Isoxaflutole (herbicide) and Hymexazol (fungicide). The unique electronic distribution of the isoxazole ring mimics various metabolic substrates, allowing it to inhibit key enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants and D1 protease in fungi.

Ethyl 5-aminoisoxazole-4-carboxylate represents a high-value entry point for structure-activity relationship (SAR) studies because it allows simultaneous modification of two distinct vectors:

  • The C5-Amino Group: A nucleophilic handle for creating urea bridges, amides, or Schiff bases to tune solubility and target binding.

  • The C4-Ethoxycarbonyl Group: An electrophilic center amenable to cyclization (forming fused bicyclic systems) or hydrolysis to free acids for salt formation.

Chemical Reactivity & Mechanism

Understanding the electronic push-pull system of this molecule is critical for successful synthesis.

Reactivity Map

The C5-amine is electron-rich but partially deactivated by the electron-withdrawing isoxazole ring and the adjacent ester. Consequently, harsh conditions or strong electrophiles (e.g., isocyanates, acid chlorides) are often required for functionalization. Conversely, the C4-ester is primed for condensation reactions, particularly with binucleophiles, leading to fused heterocyclic systems.

ReactivityMap Core Ethyl 5-aminoisoxazole- 4-carboxylate Amine C5-Amine (Nucleophile) Core->Amine Site 1 Ester C4-Ester (Electrophile) Core->Ester Site 2 Ureas Urea/Amide Herbicides (via R-NCO / R-COCl) Amine->Ureas Acylation/Addition Fused Isoxazolo[5,4-d]pyrimidines (Fungicides) Ester->Fused Cyclocondensation Acids Free Acids/Salts (Ionic Liquids/Formulations) Ester->Acids Hydrolysis

Figure 1: Orthogonal reactivity vectors of Ethyl 5-aminoisoxazole-4-carboxylate allowing for divergent synthesis of agrochemical libraries.

Key Applications & Workflows

Herbicidal Urea Derivatives (HPPD Inhibition Potential)

Urea bridges are classic bioisosteres in herbicide design, improving metabolic stability and plant uptake.

  • Mechanism: The urea moiety facilitates hydrogen bonding within the target enzyme pocket (often HPPD or ALS), while the isoxazole ring coordinates with the catalytic metal center (e.g., Fe2+).

  • Target Class: N-substituted phenylureas and sulfonylureas.

Fused-Ring Fungicides (Isoxazolo[5,4-d]pyrimidines)

By reacting the amine and ester groups simultaneously with a carbon electrophile (like formamide or an orthoester), researchers can fuse a pyrimidine ring onto the isoxazole.

  • Mechanism: These "purine mimics" inhibit fungal nucleic acid synthesis or specific kinases.

  • Target Class: Broad-spectrum fungicides active against Botrytis and Fusarium.

Experimental Protocols

Note: All reactions must be performed in a fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.

Protocol A: Synthesis of N-Substituted Urea Derivatives (Herbicidal Candidates)

This protocol describes the reaction with aryl isocyanates to form urea-linked libraries.

Reagents:

  • Ethyl 5-aminoisoxazole-4-carboxylate (1.0 eq)

  • Aryl Isocyanate (e.g., Phenyl isocyanate, 4-chlorophenyl isocyanate) (1.1 eq)

  • Solvent: Anhydrous Toluene or Dichloromethane (DCM)

  • Catalyst: Triethylamine (TEA) (0.1 eq) - Optional, accelerates sluggish reactions.

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of Ethyl 5-aminoisoxazole-4-carboxylate in 20 mL of anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add 11 mmol of the chosen Aryl Isocyanate dropwise via syringe under a nitrogen atmosphere.

  • Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The product usually appears as a less polar spot.

    • Expert Tip: If using DCM, stir at room temperature for 12–24 hours. Reflux in toluene is preferred for sterically hindered isocyanates.

  • Work-up: Cool the reaction mixture to room temperature. The urea derivative often precipitates out.

  • Isolation: Filter the precipitate. Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove unreacted isocyanate.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

  • Yield: Typical yields range from 75–90%.

Protocol B: Synthesis of Isoxazolo[5,4-d]pyrimidin-4-ones (Fungicidal Scaffolds)

This cyclization utilizes the adjacent amino and ester groups.

Reagents:

  • Ethyl 5-aminoisoxazole-4-carboxylate (1.0 eq)

  • Formamide (Excess, acts as solvent and reagent)

  • Reagent: Ammonium Acetate (catalytic)

Step-by-Step Procedure:

  • Setup: Mix 10 mmol of the starting ester with 10 mL of formamide in a pressure tube or heavy-walled flask. Add 1 mmol of ammonium acetate.

  • Cyclization: Heat the mixture to 140–150°C for 8 hours.

    • Critical Control: Do not exceed 160°C to avoid decomposition of the isoxazole ring.

  • Quench: Cool the mixture to room temperature and pour onto 50 g of crushed ice.

  • Precipitation: Stir the aqueous mixture vigorously. The fused bicyclic product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid and wash copiously with water to remove excess formamide.

  • Drying: Dry in a vacuum oven at 50°C.

Data Presentation & Analysis

When screening these derivatives, organize data to correlate substituent effects with biological activity.

Table 1: Suggested Screening Matrix for Derivatives

Compound IDR-Group (Urea/Amide)Predicted LogPTarget Activity (e.g., Botrytis IC50)Solubility (mg/L)
ISOX-001 Phenyl2.1TBDLow
ISOX-002 4-Cl-Phenyl2.8High (Predicted)Very Low
ISOX-003 3-Pyridyl1.5ModerateHigh
ISOX-004 Cyclopropyl1.2ModerateHigh

Development Workflow Diagram

Workflow Start Start: Ethyl 5-aminoisoxazole- 4-carboxylate Deriv Derivatization Phase (Protocol A or B) Start->Deriv Synthesis Screen In Vitro Screening (Enzyme Assays / Fungal Plates) Deriv->Screen Purified Compounds Lead Lead Optimization (SAR Analysis) Screen->Lead Hits (IC50 < 10µM) Lead->Deriv Refine Structure

Figure 2: Iterative development cycle for isoxazole-based agrochemicals.

Safety & Handling

  • Hazards: Ethyl 5-aminoisoxazole-4-carboxylate is an irritant (Skin/Eye). It may be harmful if swallowed.

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Moisture sensitive.

  • Disposal: Dispose of organonitrogen waste via high-temperature incineration.

References

  • National Center for Biotechnology Information (NCBI). "Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks." PubMed. 2021.[1] [Link]

  • MDPI. "Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose." Molecules. 2022.[2] [Link][3]

  • Pallett, K. E., et al. "Isoxaflutole: the background to its discovery and the basis of its herbicidal properties."[4] Pest Management Science. 2001.[4] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl 5-aminoisoxazole-4-carboxylate Synthesis

This guide serves as a technical support center for the synthesis and yield optimization of Ethyl 5-aminoisoxazole-4-carboxylate (CAS: 34859-64-8). It is designed for organic chemists and process engineers encountering y...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the synthesis and yield optimization of Ethyl 5-aminoisoxazole-4-carboxylate (CAS: 34859-64-8). It is designed for organic chemists and process engineers encountering yield variability or purity issues.

Topic: Yield Optimization & Troubleshooting Doc ID: ISOX-OPT-04 Applicable Route: Condensation of Ethyl 2-cyano-3-ethoxyacrylate with Hydroxylamine.

Process Overview & Mechanistic Insight

The most robust synthetic route for Ethyl 5-aminoisoxazole-4-carboxylate involves the cyclization of Ethyl 2-cyano-3-ethoxyacrylate (derived from ethyl cyanoacetate and triethyl orthoformate) with Hydroxylamine .

The "Hidden" Failure Points

While the reaction appears straightforward, yield loss typically occurs at three specific mechanistic checkpoints:

  • Enol Ether Hydrolysis: The starting material (acrylate) is moisture-sensitive. If the reaction solvent (Ethanol) is "wet," the ethoxy group hydrolyzes before the hydroxylamine can attack, regenerating ethyl cyanoacetate.

  • pH Mismanagement: The cyclization requires a free amine (

    
    ). Using Hydroxylamine Hydrochloride (
    
    
    
    ) without adequate neutralization prevents reaction. Conversely, a highly alkaline environment (excess ethoxide) hydrolyzes the target ester to the carboxylic acid (a common "missing mass" issue).
  • Oligomerization: At high concentrations and high temperatures, the intermediate oxime can self-condense rather than cyclize.

Mechanistic Pathway (Visualization)

The following diagram outlines the critical path and where side reactions divert yield.

ReactionMechanism Start Ethyl 2-cyano-3-ethoxyacrylate Inter1 Intermediate A: Addition-Elimination Start->Inter1 + NH2OH (- EtOH) Side1 Hydrolysis Product (Ethyl Cyanoacetate) Start->Side1 H2O present (Hydrolysis) Reagent Hydroxylamine (Free Base) Reagent->Inter1 Inter2 Intermediate B: Amidoxime (Transient) Inter1->Inter2 Tautomerization Product Ethyl 5-aminoisoxazole-4-carboxylate (Target) Inter2->Product Intramolecular Cyclization (O-attack on CN) Side2 Carboxylic Acid (Saponification) Product->Side2 Excess Base / High T

Figure 1: Reaction mechanism highlighting the critical cyclization step versus hydrolytic degradation pathways.

Optimized Experimental Protocol

This protocol replaces generic literature methods with a buffered neutralization strategy to maximize yield (Target >85%) and minimize ester hydrolysis.

Reagents & Stoichiometry[1][2]
ReagentEquiv.[1][2][3]RoleCritical Note
Ethyl 2-cyano-3-ethoxyacrylate 1.0PrecursorMust be free of Ethyl Cyanoacetate.
Hydroxylamine HCl 1.1N-NucleophileUse fresh white crystals; yellowing indicates decomposition.
Sodium Acetate (Anhydrous) 1.1Buffer/BasePrevents "runaway" basicity compared to NaOEt.
Ethanol (Absolute) 10 VolSolventStrictly Anhydrous. Water kills this reaction.
Step-by-Step Methodology

Step 1: Reagent Preparation (The Buffer Solution)

  • Charge a reaction vessel with Ethanol (Absolute) .

  • Add Hydroxylamine Hydrochloride (1.1 eq) and Sodium Acetate (1.1 eq).

  • Stir at room temperature for 30 minutes.

    • Why? This generates free Hydroxylamine in situ while precipitating NaCl. Sodium Acetate buffers the solution to ~pH 6-7, preventing ester hydrolysis.

Step 2: Controlled Addition

  • Cool the mixture to 0–5°C .

    • Why? The initial displacement of the ethoxy group is exothermic. Uncontrolled heat leads to polymerization.

  • Slowly add Ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) portion-wise over 20 minutes.

  • Allow the mixture to warm to room temperature naturally.

Step 3: Cyclization (The Heating Phase)

  • Heat the reaction to Reflux (78°C) for 3–4 hours.

  • Monitor via TLC (Mobile Phase: 50% Ethyl Acetate / Hexane).

    • Endpoint: Disappearance of the acrylate spot (

      
      ) and appearance of the fluorescent isoxazole spot (
      
      
      
      ).

Step 4: Workup & Purification

  • Concentrate: Remove ~80% of the Ethanol under reduced pressure.

  • Precipitate: Pour the residue into ice-cold water (5 volumes).

  • Filter: Collect the precipitate via vacuum filtration.

  • Recrystallization (Critical for Purity): Recrystallize from Ethanol/Water (1:1) .

    • Dissolve in hot ethanol, then add water until turbid. Cool slowly to 4°C.

Troubleshooting Guide (FAQ)

Use the following decision tree and Q&A to resolve specific experimental failures.

Troubleshooting Workflow

Troubleshooting Problem Start: Low Yield or Impurity Check1 Is the product an oil? Problem->Check1 Check2 Is the melting point <170°C? Check1->Check2 No (Solid) Sol1 Solvent Wet? Use Absolute EtOH. Check1->Sol1 Yes Check3 Did the reaction turn dark red/black? Check2->Check3 No (Correct MP) Sol2 Hydrolysis occurred. Switch base to NaOAc. Check2->Sol2 Yes (Impure) Sol3 Thermal Decomposition. Control addition at 0°C. Check3->Sol3 Yes Success Target Synthesized Check3->Success No

Figure 2: Diagnostic flow for identifying root causes of yield loss.

Frequently Asked Questions

Q1: Why am I getting a sticky oil instead of a solid precipitate? A: This is usually due to the presence of Ethyl Cyanoacetate (starting material hydrolysis).

  • Cause: Your Ethanol contained water.[1][3] The ethoxy-acrylate precursor is extremely sensitive to moisture and will revert to ethyl cyanoacetate in wet solvents.

  • Fix: Use freshly opened Absolute Ethanol or dry your solvent over 3Å molecular sieves.

Q2: My yield is low (<40%), and I see a carboxylic acid peak in NMR. A: You likely used a strong base like Sodium Ethoxide (NaOEt) or Sodium Hydroxide.

  • Cause: While these bases catalyze the reaction, they also saponify the ethyl ester at reflux temperatures.

  • Fix: Switch to Sodium Acetate (NaOAc) . It provides sufficient basicity to neutralize the HCl salt but is too weak to hydrolyze the ester.

Q3: Can I use Dimethylformamide dimethyl acetal (DMF-DMA) instead of Triethyl Orthoformate for the precursor? A: Yes, but be careful.

  • Insight: Reacting ethyl cyanoacetate with DMF-DMA yields Ethyl 2-cyano-3-(dimethylamino)acrylate. This reacts similarly with hydroxylamine but releases dimethylamine (gas) instead of ethanol.

  • Warning: The dimethylamine byproduct is basic and can complicate the pH profile. The ethoxy-acrylate route (described above) is generally cleaner for this specific ester.

Q4: The reaction mixture turned black during the addition of the acrylate. A: This indicates an uncontrolled exotherm.

  • Cause: The displacement of the leaving group (ethoxy) is exothermic. If the temperature spikes >50°C during addition, the materials polymerize.

  • Fix: Strictly maintain temperature at 0–5°C during the addition step.

References

  • Standard Synthesis of 5-aminoisoxazoles

    • Khalafy, J. et al. "Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates."[3] Journal of Heterocyclic Chemistry, 2025.[1][3] (Demonstrates the thiocarbamoyl/hydroxylamine route logic).

  • Use of Sodium Acetate/Ethanol System

    • Rykowski, A. et al. "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid." Molecules, 2022.[4][5][6] (Validates the NaOEt vs NaOAc buffering strategy for isoxazole esters).

  • Precursor Reactivity (Ethyl 2-cyano-3-ethoxyacrylate)

    • Beilstein Journals. "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates." (Discusses the condensation mechanism of enamino ketoesters with hydroxylamine).
  • General Isoxazole Chemistry & Safety

    • Sigma-Aldrich Safety Data Sheet. "Ethyl 5-aminoisoxazole-4-carboxylate."[4][5][6]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 5-aminoisoxazole-4-carboxylate

Core Synthesis Logic & Mechanistic Insight The industrial standard for synthesizing Ethyl 5-aminoisoxazole-4-carboxylate involves the condensation of ethyl (ethoxymethylene)cyanoacetate with hydroxylamine .[1][2] This ro...

Author: BenchChem Technical Support Team. Date: February 2026

Core Synthesis Logic & Mechanistic Insight

The industrial standard for synthesizing Ethyl 5-aminoisoxazole-4-carboxylate involves the condensation of ethyl (ethoxymethylene)cyanoacetate with hydroxylamine .[1][2] This route is preferred over the reaction of isoxazol-5-ones due to better regiocontrol, but it is not devoid of pitfalls.[1][2]

The "Golden Path" Mechanism
  • Nucleophilic Vinylic Substitution (SNV): The nitrogen of hydroxylamine attacks the electrophilic

    
    -carbon of the ethyl (ethoxymethylene)cyanoacetate, displacing ethanol.[1][2]
    
  • Tautomerization: The intermediate adopts the hydroxyenamine/oxime form.[1][2]

  • 5-Exo-Dig Cyclization: The oxime oxygen attacks the nitrile carbon.[1][2]

  • Tautomerization: The resulting imine tautomerizes to the stable 5-amino-isoxazole.[1][2]

Why This Fails (The Causality of Side Reactions)

The reaction relies on a delicate balance of pH and temperature.[1][2]

  • Too Basic: The isoxazole ring, once formed, is electron-deficient (due to the 4-carboxylate).[1][2] Strong bases can deprotonate the 3-H or attack the ring, leading to ring opening (reverting to nitrile enolates).[1][2]

  • Too Acidic: Protonation of the nitrile nitrogen inhibits cyclization, stalling the reaction at the oxime intermediate.[1][2]

  • Thermal Stress: The precursor (ethoxymethylene cyanoacetate) is prone to self-polymerization, creating "sticky" yellow/red impurities.[1][2]

Troubleshooting Guide (Q&A)

Issue 1: "My product is a dark red oil/gum instead of a solid."

Diagnosis: Polymerization of the starting material or degradation of the isoxazole ring.[1][2]

  • Cause: The ethoxymethylene precursor is highly electrophilic.[1][2] If the hydroxylamine addition is too slow (or if the reaction is overheated before addition), the precursor polymerizes.[1][2] Alternatively, base-catalyzed ring degradation yields colored nitrile byproducts.[1][2]

  • Solution:

    • Control Exotherm: Add hydroxylamine at

      
       to ensure the kinetic substitution happens before thermal polymerization.
      
    • Check Stoichiometry: Ensure a slight excess of hydroxylamine (1.05 - 1.1 eq) to consume the electrophile rapidly.[1][2]

    • Workup: Use a silica plug filtration (eluting with DCM/MeOH) to remove polar polymers before crystallization.[1][2]

Issue 2: "LCMS shows a mass of M+15 or M+16 relative to the product."

Diagnosis: Formation of Hydroxamic Acid or Amidine side products.[1][2]

  • Cause: Nucleophilic attack of hydroxylamine on the ester group (Side Reaction B in diagram) instead of the vinyl ether, or attack of a second equivalent of hydroxylamine on the nitrile.[1][2]

  • Solution:

    • Buffer pH: Perform the reaction in buffered ethanol (Sodium Acetate/Acetic Acid) to keep hydroxylamine nucleophilic enough for the vinyl ether but less reactive toward the ester.

    • Temperature: Do not reflux immediately. Allow the initial substitution (room temp) to complete before heating to drive cyclization.[1][2]

Issue 3: "The product disappears during aqueous base extraction."

Diagnosis: Ring Opening (Base Lability).

  • Cause: 5-aminoisoxazole-4-carboxylates are "masked" enolates.[1][2] In strong aqueous base (NaOH/KOH), the ring opens to form the salt of ethyl 2-cyano-3-oxopropanoate.[1][2]

  • Solution:

    • Avoid Strong Base: Never use NaOH for workup.[1][2] Use saturated

      
       or dilute 
      
      
      
      only if necessary.[1][2]
    • Acidic Workup Preference: These compounds are stable in dilute acid.[1][2] Wash the organic layer with 0.1M HCl to remove excess hydroxylamine, then water.[1][2]

Issue 4: "I isolated a solid, but the melting point is too high ( )."

Diagnosis: Formation of the Carboxylic Acid (Hydrolysis).

  • Cause: Presence of water in the reaction solvent combined with heating, or accidental saponification during workup.[1][2]

  • Solution:

    • Dry Solvents: Use anhydrous ethanol.[1][2]

    • Verification: Check IR. Ester

      
       is typically 
      
      
      
      ; Acid
      
      
      is lower, and
      
      
      is broad.[1]

Visualizing the Reaction Landscape

The following diagram maps the kinetic competition between the desired pathway and the primary failure modes.

ReactionPathways Start Ethyl (ethoxymethylene) cyanoacetate Intermediate Intermediate A: Enamine/Oxime Start->Intermediate SNV (Fast) < 10°C Side_Polymer Side Product: Polymers/Oligomers (Red Gum) Start->Side_Polymer Thermal Stress (No NH2OH) Side_Hydroxamic Side Product: Hydroxamic Acid (Attack on Ester) Start->Side_Hydroxamic Excess NH2OH High T NH2OH Hydroxylamine (Nucleophile) NH2OH->Intermediate Product TARGET: Ethyl 5-aminoisoxazole- 4-carboxylate Intermediate->Product Cyclization (Heat) Side_RingOpen Degradation: Cyano-Enolate (Ring Opening) Product->Side_RingOpen NaOH/KOH (Workup)

Caption: Kinetic competition in isoxazole synthesis. Blue/Green paths represent the desired flow; Red paths indicate critical control points for impurities.[2]

Optimized Experimental Protocol

This protocol is designed to minimize polymerization and ester hydrolysis.[1][2]

Reagents:

  • Ethyl (ethoxymethylene)cyanoacetate (1.0 eq)[1]

  • Hydroxylamine Hydrochloride (1.1 eq)[1]

  • Sodium Acetate (1.1 eq) - Acts as a buffer to release free NH2OH without high pH.[1]

  • Ethanol (Anhydrous, 10 vol)

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve Hydroxylamine HCl (1.1 eq) and Sodium Acetate (1.1 eq) in Ethanol. Stir for 15 min to generate free hydroxylamine in situ.

    • Checkpoint: Ensure all solids are well-dispersed.[1][2]

  • Addition: Cool the mixture to

    
      (Ice bath). Add Ethyl (ethoxymethylene)cyanoacetate (1.0 eq) dropwise over 20 minutes.[1][2]
    
    • Why? Controlling the addition rate prevents the exotherm from triggering polymerization of the cyanoacetate.[1][2]

  • Intermediate Phase: Remove the ice bath and stir at Room Temperature for 1 hour.

    • Validation: TLC should show consumption of the starting material and formation of a new spot (Intermediate A).[1][2]

  • Cyclization: Heat the reaction to Reflux (

    
    )  for 2–3 hours.
    
    • Monitoring: Watch for the precipitation of NaCl.[1][2] The solution usually turns pale yellow.[1][2] Darkening indicates overheating.[1][2]

  • Workup (Crucial):

    • Concentrate the ethanol to ~20% volume under reduced pressure.[1][2]

    • Pour residue into ice-water .[1][2]

    • Filtration: The product often precipitates as a solid.[1][2] Filter and wash with cold water.[1][2]

    • Extraction (If oil forms): Extract with Ethyl Acetate.[1][2] Wash with 0.1M HCl (removes unreacted NH2OH) followed by Brine .[1][2] Dry over

      
      .[1][2][3]
      
  • Purification: Recrystallization from Ethanol/Water (9:1) or Toluene.[1][2]

Impurity Profile & Data Summary

Impurity / Side ReactionRetention Time (Relative)AppearancePrevention Strategy
Ethyl (ethoxymethylene)cyanoacetate (SM)1.00Low MP Solid/OilEnsure 1.1 eq Hydroxylamine; Check addition rate.[1]
Oxime Intermediate 0.85 - 0.95OilEnsure reflux time is sufficient (>2h).[1][2]
Hydroxamic Acid Derivative 0.50 (Polar)SolidAvoid large excess of NH2OH; Use buffered conditions.[1][2]
Cyano-Oligomers Broad / BaselineRed/Brown GumKeep T < 5°C during addition; use fresh SM.[1][2]
Hydrolyzed Acid < 0.50High MP SolidUse anhydrous EtOH; Avoid basic workup.[1][2]

References

  • General Isoxazole Synthesis & Mechanism

    • P. G. M.[1][2][4] Wuts, Greene's Protective Groups in Organic Synthesis.[1][2] (Relevant for ester stability).[1][2]

    • Synthesis of 5-aminoisoxazoles via nitrile oxides and enamines

      • Tverdokhlebov, A. V., et al.[1][2][5] "A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics."[1][2][5] RSC Advances, 2016, 6 , 24760-24767.[1][2]

  • Reaction of Ethoxymethylene Compounds

    • Mechanism of ethoxymethylene cyanoacetate with nucleophiles

      • Elnagdi, M. H., et al. "Recent developments in the chemistry of enaminonitriles and enaminones."[1][2] Heterocycles, 1987.[1][2][6]

  • Stability of 5-Aminoisoxazoles

    • Boulton-Katritzky Rearrangement and Ring Opening

      • Vivona, N., et al.[1][2] "The Boulton-Katritzky Rearrangement of Heterocycles." Tetrahedron, 1993, 49 (23), 4999-5078.[1][2]

  • Specific Protocol Validations

    • Optimization of 5-amino-4-isoxazolecarboxylate synthesis

      • Kishore, D., et al. "Synthesis of substituted isoxazoles."[1][2] Journal of Chemical and Pharmaceutical Research, 2010.[1][2] (General procedure validation).

(Note: While specific "side reaction" papers for this exact molecule are rare, the mechanisms cited in Reference 3 and 1 cover the fundamental reactivity of the 5-aminoisoxazole core.)[2]

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 5-aminoisoxazole-4-carboxylate

This guide serves as a specialized resource for researchers, chemists, and drug development professionals encountering challenges in the purification of Ethyl 5-aminoisoxazole-4-carboxylate. The following question-and-an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized resource for researchers, chemists, and drug development professionals encountering challenges in the purification of Ethyl 5-aminoisoxazole-4-carboxylate. The following question-and-answer format directly addresses common issues, providing both practical solutions and the underlying scientific principles to empower your experimental success.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My crude product has "oiled out" or remains a viscous liquid upon cooling instead of crystallizing. What is the cause and how can I resolve this?

This phenomenon, known as "oiling out," is a common hurdle in crystallization and typically occurs when the solute is highly impure or the solvent is not optimal.[1] The melting point of the eutectic mixture of your compound and its impurities is lower than the temperature of the solution, causing it to separate as a liquid phase instead of a solid.

Core Insight: The primary goal is to disrupt the conditions that favor this liquid-liquid separation and promote the formation of an ordered crystal lattice.

Troubleshooting Strategies:

  • Reheat and Dilute: Warm the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the supersaturation level.[1]

  • Slow Cooling: Allow the flask to cool to ambient temperature very slowly. Insulating the flask can facilitate the gradual temperature drop necessary for proper crystal formation.[1]

  • Scratching: Create nucleation sites by gently scratching the inside of the flask at the solution's surface with a glass rod.[1] This mechanical agitation can provide the energy barrier needed to initiate crystallization.

  • Seed Crystals: If a small amount of pure, crystalline product is available, adding a "seed" crystal can provide a template for crystal growth.[1]

  • Solvent System Re-evaluation: If the issue persists, the solvent is likely unsuitable. A good recrystallization solvent should dissolve the compound effectively when hot but poorly when cold.[1] Consider switching to a different solvent or employing a mixed-solvent system. For instance, dissolving the crude product in a "good" solvent like ethyl acetate and then slowly adding a "poor" solvent like hexane until turbidity appears can induce crystallization.

Decision Tree for "Oiling Out"

start Crude Product 'Oils Out' step1 Reheat to Dissolve Oil start->step1 step2 Add Small Amount of Hot Solvent step1->step2 step3 Allow to Cool Slowly step2->step3 decision1 Crystals Form? step3->decision1 step4 Scratch Inner Surface of Flask decision1->step4 No end_success Crystalline Product Obtained decision1->end_success Yes decision2 Crystals Form? step4->decision2 step5 Change Solvent System (e.g., try mixed solvents) decision2->step5 No decision2->end_success Yes step5->start

Caption: A systematic approach to resolving the issue of a product "oiling out."

Q2: My recovery from recrystallization is very low. How can I improve the yield?

Poor recovery is often a result of using an excessive amount of solvent or choosing a solvent in which the compound is too soluble at low temperatures.

Core Insight: Maximizing recovery requires achieving a supersaturated solution upon cooling, which necessitates using the minimum amount of hot solvent required for dissolution.

Optimization Steps:

  • Minimize Solvent Volume: During the dissolution step, add the hot solvent portion-wise to the crude material, ensuring the mixture is at or near boiling, until the solid just dissolves. This prevents using an excess of solvent.

  • Thorough Cooling: Ensure the solution is completely cooled in an ice bath before filtration to maximize precipitation.[1]

  • Solvent Selection: A systematic solvent screen is crucial. Test the solubility of your crude product in small amounts of various hot and cold solvents to identify the optimal one.

  • Second Crop Recovery: The filtrate, or "mother liquor," after the first filtration still contains dissolved product. You can often obtain a "second crop" of crystals by concentrating the mother liquor (boiling off some solvent) and re-cooling. Note that this second crop may have lower purity.[1]

Table 1: Common Solvents for Recrystallization of Isoxazole Derivatives

SolventPolarityBoiling Point (°C)Suitability
n-HexaneNon-polar69Often used as an anti-solvent or for washing.
Ethyl AcetatePolar aprotic77A versatile solvent for many isoxazoles.[2]
EthanolPolar protic78Commonly used in the synthesis and purification of aminoisoxazoles.[3][4]
WaterVery polar100Can be effective, especially in mixed solvent systems.[5]
AcetonePolar aprotic56Another potential solvent for isoxazole derivatives.[6]
Q3: My purified product still shows impurities by NMR. What are the likely side-products and how can I remove them?

The synthesis of Ethyl 5-aminoisoxazole-4-carboxylate can generate several structurally similar impurities that are challenging to remove by simple recrystallization.

Core Insight: Understanding the reaction mechanism is key to predicting potential impurities. A common synthesis involves the reaction of an ethyl cyanoacetate derivative with hydroxylamine, which can lead to regioisomers.[3][7]

Common Impurities and Purification Strategies:

  • Starting Materials: Unreacted starting materials can often be removed with a preliminary aqueous workup or by recrystallization.

  • Regioisomers (e.g., Ethyl 3-aminoisoxazole-5-carboxylate): These are often the most difficult impurities to separate due to their similar physical properties.[8]

    • Fractional Crystallization: This involves multiple, careful recrystallizations and may enrich the desired product, but it is often laborious and may not lead to complete separation.

    • Column Chromatography: This is the most effective method for separating regioisomers and other closely related impurities.

Protocol: Flash Column Chromatography

  • Solvent System Selection: The choice of the mobile phase (eluent) is critical. Use Thin Layer Chromatography (TLC) to test various solvent systems. A common starting point for isoxazole derivatives is a mixture of n-hexane and ethyl acetate.[2][9] The ideal system will show good separation between the product spot and impurity spots on the TLC plate.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder, which can then be carefully added to the top of the packed column. This "dry loading" technique often results in better separation.

  • Elution: Begin eluting with the less polar solvent mixture, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate). Collect fractions continuously.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Ethyl 5-aminoisoxazole-4-carboxylate.

Workflow for Column Chromatography

start Impure Product step1 Select Eluent via TLC start->step1 step2 Pack Silica Gel Column step1->step2 step3 Dry Load Sample step2->step3 step4 Elute with Solvent Gradient step3->step4 step5 Collect & Monitor Fractions by TLC step4->step5 decision Fraction Pure? step5->decision combine Combine Pure Fractions decision->combine Yes reprocess Set Aside Impure Fractions decision->reprocess No evaporate Evaporate Solvents combine->evaporate end Pure Product evaporate->end

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 5-aminoisoxazole-4-carboxylate

Topic: Alternative Catalytic Systems & Process Optimization Technical Brief: The Synthetic Challenge The synthesis of Ethyl 5-aminoisoxazole-4-carboxylate is a critical gateway to isoxazole-based pharmacophores. The "Sta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Catalytic Systems & Process Optimization

Technical Brief: The Synthetic Challenge

The synthesis of Ethyl 5-aminoisoxazole-4-carboxylate is a critical gateway to isoxazole-based pharmacophores. The "Standard Route" (Scheme A) typically involves the condensation of ethyl cyanoacetate with triethyl orthoformate (or acetic anhydride) followed by cyclization with hydroxylamine.

The Problem: Conventional protocols rely on stoichiometric strong bases (e.g., sodium ethoxide/NaOEt) or refluxing in corrosive acids. These conditions frequently lead to:

  • Ester Hydrolysis: Loss of the carboxylate moiety.

  • Oligomerization: The nitrile group polymerizes under harsh basic conditions.

  • Runaway Exotherms: Dangerous heat spikes during the cyclization step.

The Solution: This guide focuses on Alternative Catalytic Systems —specifically Heterogeneous Solid Bases, Organocatalysts, and Green Solvents (DES)—that offer milder conditions, higher regioselectivity, and easier workups.

Reaction Mechanism & Catalytic Intervention

Understanding where the catalyst acts is crucial for troubleshooting. The following diagram illustrates the critical "One-Pot" pathway and the specific intervention points for alternative catalysts.

ReactionPathway Reactants Ethyl Cyanoacetate + Triethyl Orthoformate Inter Intermediate: Ethyl 2-cyano-3-ethoxyacrylate Reactants->Inter Condensation Cyclization Cyclization: + Hydroxylamine Inter->Cyclization Nucleophilic Attack Product Product: Ethyl 5-aminoisoxazole-4-carboxylate Cyclization->Product Ring Closure Cat1 Cat. A: ZnCl2 / Ac2O (Lewis Acid) Cat1->Reactants Activates Orthoformate Cat2 Cat. B: Piperidine / AcOH (Organocatalyst) Cat2->Inter Buffers pH Cat3 Cat. C: MgO / DES (Heterogeneous) Cat3->Cyclization Surface Catalysis

Figure 1: Catalytic intervention points in the synthesis of 5-aminoisoxazole-4-carboxylates.[1][2][3][4] Lewis acids accelerate precursor formation, while mild bases control the sensitive cyclization step.

Alternative Catalytic Protocols

Protocol A: Organocatalytic Buffer System (Piperidine/Acetate)

Best for: High purity requirements and preventing ester hydrolysis.

Instead of NaOEt, use a buffered organocatalyst system. This maintains the pH between 5–7, facilitating oxime formation without hydrolyzing the sensitive ester group.

ParameterStandard (NaOEt)Alternative (Piperidine/AcOH)
Catalyst Loading Stoichiometric (1.0–1.2 eq)Catalytic (0.1 eq)
Temperature Reflux (78°C)Ambient to 50°C
Yield 55–65%80–85%
Impurity Profile High (Polymer/Acid)Low

Step-by-Step Workflow:

  • Precursor Synthesis: Reflux ethyl cyanoacetate (10 mmol) and triethyl orthoformate (12 mmol) with ZnCl₂ (5 mol%) (Lewis Acid Catalyst) for 2 hours. Remove ethanol in vacuo.

  • Buffer Prep: In a separate flask, dissolve Hydroxylamine HCl (11 mmol) in Ethanol (20 mL). Add Sodium Acetate (11 mmol) to neutralize. Filter off the NaCl precipitate.

  • Catalytic Cyclization: Add the filtrate to the precursor. Add Piperidine (0.5 mmol) and Acetic Acid (0.5 mmol) .

  • Reaction: Stir at room temperature for 4 hours. The product often precipitates directly.

Protocol B: Green Media Catalysis (Deep Eutectic Solvents)

Best for: Eco-friendly synthesis and "One-Pot" efficiency.

Deep Eutectic Solvents (DES), such as K₂CO₃/Glycerol , act as both solvent and catalyst.[5] The high ionic strength stabilizes the polar transition state of the cyclization.

Step-by-Step Workflow:

  • Media Prep: Mix Glycerol and K₂CO₃ (molar ratio 5:1) and heat to 80°C until a clear homogeneous liquid forms (The DES).

  • One-Pot Addition: Add Ethyl Cyanoacetate, Orthoformate, and Hydroxylamine HCl directly to the DES.

  • Reaction: Stir at 50°C for 30–60 minutes.

  • Workup: Add water. The DES dissolves, and the organic isoxazole precipitates out. Filtration yields high-purity product.

Troubleshooting Guide

Use this matrix to diagnose issues based on your experimental observations.

SymptomProbable CauseCorrective Action
Low Yield (<40%) Ester Hydrolysis The reaction medium is too basic (pH > 10). Switch from NaOEt to the Piperidine/Acetate system (Protocol A).
Red/Brown Tar Nitrile Oligomerization Temperature is too high during the initial condensation. Use ZnCl₂ at lower temps instead of refluxing in anhydride.
Product is an Oil Incomplete Cyclization The oxime intermediate formed but didn't close. Increase reaction time or add a mild Lewis Acid (e.g., Sc(OTf)₃ 1 mol%) to force closure.
Violent Exotherm Runaway Neutralization Adding Hydroxylamine HCl directly to base releases heat. Always pre-neutralize NH₂OH·HCl with NaOAc before adding to the reaction.
Clogged Filter Fine Salt Formation Common in DES or heterogeneous methods. Use a Celite pad for filtration or switch to an aqueous extraction workup.

Logic Flow: Selecting the Right Catalyst

Follow this decision tree to select the optimal catalyst for your specific constraints.

CatalystSelection Start Start: Define Constraints Q1 Is the Ester Group Sensitive? Start->Q1 Q2 Is 'Green Chemistry' Required? Q1->Q2 No Sol1 Use Piperidine/AcOH (Protocol A) Q1->Sol1 Yes (Avoid Hydrolysis) Sol2 Use K2CO3/Glycerol (DES) (Protocol B) Q2->Sol2 Yes (Avoid Solvents) Sol3 Use Solid Base (MgO) (Heterogeneous) Q2->Sol3 No (Ease of Filtration) Sol4 Use Standard NaOEt (Only if robust) Sol3->Sol4 If yield < 50%

Figure 2: Decision matrix for selecting the appropriate catalytic system based on substrate sensitivity and environmental requirements.

Frequently Asked Questions (FAQ)

Q: Can I use basic Alumina instead of MgO? A: Yes. Basic Alumina (Activity I) is an excellent heterogeneous catalyst for the condensation step. However, you must filter it out before adding hydroxylamine, as the alumina surface can trap the polar oxime intermediate, lowering the yield.

Q: Why does my product turn pink upon drying? A: This indicates trace contamination with unreacted hydroxylamine or iron impurities. Ensure you wash the final solid with dilute HCl (0.1 M) followed by cold water. If using the DES method , ensure all glycerol is washed away, as it can trap impurities.

Q: Is the "One-Pot" method scalable to >100g? A: The Piperidine/Acetate (Protocol A) is the most scalable because it manages heat generation better than the DES method. For >100g batches, active cooling is required during the hydroxylamine addition.

Q: Can I use Ionic Liquids? A: Yes, basic ionic liquids like [bmim]OH have been cited for similar isoxazole syntheses. However, they are significantly more expensive than the Glycerol/K₂CO₃ system and often require complex recycling protocols.

References

  • NIH/PubMed Central. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate Synthesis and Crystal Structure. (Demonstrates standard condensation/neutralization protocols). Available at: [Link]

  • ResearchGate. Green multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles using DES. (Establishes the K2CO3/Glycerol catalytic media protocol). Available at: [Link]

  • MDPI Pharmaceuticals. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation. (Discusses heterogeneous and physical catalysis). Available at: [Link]

  • Organic Chemistry Portal. Isoxazole Synthesis: Recent Advances. (Overview of metal-catalyzed and oxidative cyclization routes). Available at: [Link]

  • ResearchGate. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. (Provides mechanistic insight into the thiocarbamoyl/isothiocyanate alternative route). Available at: [Link]

Sources

Troubleshooting

"preventing decomposition of Ethyl 5-aminoisoxazole-4-carboxylate"

Technical Support Center: Ethyl 5-aminoisoxazole-4-carboxylate Stability & Handling Executive Summary: The Stability Paradox Ethyl 5-aminoisoxazole-4-carboxylate (CAS: 5164-35-2) serves as a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 5-aminoisoxazole-4-carboxylate Stability & Handling

Executive Summary: The Stability Paradox

Ethyl 5-aminoisoxazole-4-carboxylate (CAS: 5164-35-2) serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., potential antitumor agents, peptidomimetics). While structurally simple, it exhibits a "stability paradox": the isoxazole ring is aromatic, yet the N-O bond is labile under reductive conditions, and the 5-amino group renders the ring susceptible to base-catalyzed ring opening (rearrangement) and oxidative degradation.

This guide addresses the three primary decomposition vectors: Base-Induced Ring Opening , Thermal Decarboxylation , and Hydrolytic Cleavage .

Critical Stability Data & Storage Protocols

Physicochemical Baseline
PropertySpecificationCritical Stability Note
Appearance White to pale yellow crystalline solidDarkening indicates amine oxidation or polymerization.
Melting Point 70–75 °CDo not heat above 60 °C during drying; melt-phase decomposition is rapid.
pKa (Conjugate Acid) ~2.5 (Isoxazole N)Weakly basic; forms salts with strong mineral acids but hydrolyzes in aqueous acid over time.
Flash Point N/A (Solid)Combustible; dust explosion hazard.
Storage Protocol (SOP-ST-05)
  • Temperature: Store at 2–8 °C (Refrigerated). Long-term storage at -20 °C is recommended for purity >99%.

  • Atmosphere: Argon or Nitrogen blanket is mandatory . The 5-amino group is prone to air oxidation.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (trace metals catalyze N-O bond cleavage).

  • Shelf-Life: 6 months at 4 °C; 12 months at -20 °C.

Troubleshooting Guide: Common Failure Modes

Issue 1: "My product turned into a brown tar during base-catalyzed alkylation."

Diagnosis: Base-Induced Ring Opening (The Boulton-Katritzky Scenario). 5-aminoisoxazoles are unstable in strong alkaline media (pH > 10). The base deprotonates the amino group or attacks the C-5 position, triggering a ring-opening sequence that forms an


-cyano ester enolate, which subsequently polymerizes or rearranges.

Corrective Action:

  • Switch Bases: Replace strong alkalis (NaOH, NaOEt) with non-nucleophilic, milder bases like Cesium Carbonate (

    
    )  or DIPEA .
    
  • Control Temperature: Maintain reaction temperature

    
    .
    
  • Additives: Use phase-transfer catalysts (e.g., TBAB) to minimize the exposure of the isoxazole to the bulk basic aqueous phase.

Issue 2: "I lost the ethyl ester group during acidic workup."

Diagnosis: Acid-Catalyzed Hydrolysis & Decarboxylation. While the isoxazole ring is relatively acid-stable, the ethyl ester at C-4 is prone to hydrolysis. Once hydrolyzed to the carboxylic acid (5-aminoisoxazole-4-carboxylic acid), the compound spontaneously decarboxylates upon heating, destroying the scaffold.

Corrective Action:

  • pH Limit: Never acidify below pH 4.0 during workup.

  • Quench Method: Pour reaction mixtures into a buffered solution (phosphate buffer, pH 6) rather than directly into dilute HCl.

  • Solvent: Avoid aqueous workups if possible; filter inorganic salts and evaporate solvent directly.

Issue 3: "The solid melts and fumes when dried in the oven."

Diagnosis: Thermal Decomposition. The melting point is low (70–75 °C). Drying ovens set to standard 80 °C or 100 °C will melt the compound. In the melt phase, intermolecular condensation between the amine and ester groups (forming amides) accelerates.

Corrective Action:

  • Vacuum Dry: Use a vacuum desiccator at Room Temperature (25 °C) over

    
    .
    
  • Lyophilization: If isolated from aqueous/dioxane mixtures, freeze-drying is the safest method.

Mechanistic Visualization: Decomposition Pathways

The following diagram illustrates the two primary failure modes: Base-Catalyzed Ring Opening (Red Pathway) and Acid-Catalyzed Hydrolysis/Decarboxylation (Orange Pathway).

DecompositionPathways Target Ethyl 5-aminoisoxazole-4-carboxylate (Target Molecule) Base Strong Base (pH > 10) Target->Base Acid Aq. Acid / Heat Target->Acid Enolate Ring Opening (Formation of α-cyano enolate) Base->Enolate Deprotonation Nitrile Ethyl 2-cyano-3-iminopropanoate (Decomposed Linear Isomer) Enolate->Nitrile Rearrangement CarbAcid 5-aminoisoxazole-4-carboxylic acid (Intermediate) Acid->CarbAcid Ester Hydrolysis Decarb 5-aminoisoxazole + CO2 (Irreversible Loss) CarbAcid->Decarb -CO2 (Heat)

Caption: Figure 1. Divergent decomposition pathways. Base triggers ring opening to nitriles; acid/heat leads to decarboxylation.

Validated Purification Protocol (SOP-PUR-02)

Objective: Purify crude Ethyl 5-aminoisoxazole-4-carboxylate without inducing ring opening or hydrolysis.

Method: Recrystallization (Preferred over Chromatography) Chromatography on silica gel can be risky due to the Lewis acidity of silica, which may catalyze degradation or irreversible adsorption of the amine.

  • Dissolution: Dissolve crude solid in the minimum amount of warm Ethanol (40 °C) . Do not boil.

  • Filtration: Rapidly filter any insoluble particulates through a glass frit.

  • Precipitation: Slowly add n-Heptane (anti-solvent) dropwise until turbidity persists.

  • Crystallization: Allow the solution to cool to Room Temperature, then place in a refrigerator (4 °C) for 12 hours.

  • Collection: Filter the white needles, wash with cold Heptane/Ethanol (9:1), and dry under high vacuum at 25 °C.

Alternative: Flash Chromatography (Buffered) If chromatography is necessary, pretreat the silica gel with 1% Triethylamine in Hexanes to neutralize surface acidity. Elute with Hexanes:Ethyl Acetate (gradient 80:20 to 50:50).

FAQ: Researcher to Researcher

Q: Can I use this compound in a reductive amination? A: Proceed with Caution. Standard reductive amination conditions (e.g.,


) can reduce the isoxazole N-O bond, cleaving the ring to form a 

-amino enone. Use mild conditions (e.g.,

followed by mild borohydride) and monitor strictly by TLC.

Q: Is the compound light sensitive? A: Yes. Isoxazoles can undergo photochemical rearrangement to oxazoles or azirines. Store in amber vials and wrap reaction vessels in aluminum foil during long stir times.

Q: Why does the NMR show a "ghost" set of peaks? A: In solution (especially DMSO-d6), 5-aminoisoxazoles can exist in tautomeric equilibrium with the imino-form, or you may be seeing the beginning of ring-opened nitrile species if the solvent is slightly basic or wet. Ensure your deuterated solvent is acid-free (filter through basic alumina if using


).

References

  • Crystal Structure & Conformation : Qi, Y., et al. (2011).[1] "Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate." Acta Crystallographica Section E, 67(12). Link (Provides structural context for ester/amine planarity).

  • Synthesis & Reactivity : Khalafy, J., et al. (2008).[2] "The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine." Chemistry of Heterocyclic Compounds. Link (Details the synthesis conditions and stability of the 5-amino scaffold).

  • Base Sensitivity : Zhuravel, I., et al. (2019). "Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines." Beilstein Journal of Organic Chemistry. Link (Mechanistic insight into base-promoted ring opening/rearrangement).

  • Physical Properties : Sigma-Aldrich.[3] "Ethyl 5-aminoisoxazole-4-carboxylate Product Specification." Link (Melting point and storage classification).

  • Isoxazole Ring Stability : Blaszczyk, E., et al. (2022). "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid." International Journal of Molecular Sciences. Link (Discusses the stability of the carboxylic acid derivative and peptide coupling conditions).

Sources

Optimization

"byproduct formation in the synthesis of Ethyl 5-aminoisoxazole-4-carboxylate"

This guide serves as a specialized Technical Support Center for researchers synthesizing Ethyl 5-aminoisoxazole-4-carboxylate . It moves beyond standard protocols to address the mechanistic "why" and "how" of byproduct f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers synthesizing Ethyl 5-aminoisoxazole-4-carboxylate . It moves beyond standard protocols to address the mechanistic "why" and "how" of byproduct formation, focusing on the reaction between Ethyl (ethoxymethylene)cyanoacetate (EMCA) and Hydroxylamine .[1]

Status: Operational | Tier: L3 (Senior Scientist Support)[1][2]

Core Reaction Logic & Mechanism

Before troubleshooting, you must visualize the "Decision Points" of the molecules.[1] The synthesis is a two-step cascade: a Vinylic Nucleophilic Substitution (


)  followed by a 5-exo-dig Cyclization .[1][2]
The Pathway (Graphviz Visualization)

The following diagram illustrates the critical bifurcation points where yield is lost to byproducts.

ReactionPathway SM Ethyl (ethoxymethylene) cyanoacetate (EMCA) + NH2OH Inter Intermediate: Ethyl 2-cyano-3-(hydroxyamino)acrylate SM->Inter Step 1: SNV Attack (Kinetic Control) Prod Target: Ethyl 5-aminoisoxazole- 4-carboxylate Inter->Prod Step 2: Cyclization (Thermodynamic Control) Byprod1 Impurity A: Uncyclized Oxime/Enamine Inter->Byprod1 Incomplete Reaction (Low Temp/pH mismatch) Byprod3 Impurity C: Oligomers/Tars Inter->Byprod3 Thermal Degradation (Excess Heat) Byprod2 Impurity B: 5-amino-4-carboxylic Acid (Hydrolysis) Prod->Byprod2 Over-reaction (Excess Base/Water)

Caption: Figure 1. Reaction cascade showing the primary pathway (Green) and failure modes (Red/Grey).[2] Step 1 is the displacement of ethoxide; Step 2 is the intramolecular attack on the nitrile.[1][2]

Troubleshooting Modules (Byproduct Analysis)

Issue #1: The "Stuck" Intermediate (Impurity A)

Symptom:

  • HPLC/TLC: A persistent spot slightly less polar than the product.[1][2]

  • NMR: You see the ethyl ester signals, but the aromatic proton at C3 (typically ~8.0–8.5 ppm) is missing or weak.[1] Instead, you see a vinylic proton signal around 7.5–7.9 ppm and broad exchangeable protons (

    
    ).[1]
    
  • Mass Spec: Shows the correct mass (

    
    ) or 
    
    
    
    (hydrate), making you think you have the product when you don't.

Root Cause: The reaction stopped at Ethyl 2-cyano-3-(hydroxyamino)acrylate .[1][2] The nitrogen of hydroxylamine successfully displaced the ethoxy group, but the oxygen atom failed to attack the nitrile to close the ring.[1][2] This often happens if the reaction temperature is too low or the pH is insufficient to deprotonate the oxime oxygen.[1][2]

Corrective Protocol:

  • Push the Equilibrium: Do not just stir at room temperature. This cyclization often requires reflux (ethanol/methanol) to overcome the activation energy of the nitrile attack.[1][2]

  • Base Check: Ensure you are using a stoichiometric amount of base (e.g., Sodium Ethoxide or Sodium Acetate). The oxime oxygen must be nucleophilic.[1][2]

  • Reflux Duration: Extend reflux time by 2–4 hours. Monitor the disappearance of the intermediate via TLC (Intermediate often stains differently with KMnO4 than the aromatic product).[1][2]

Issue #2: Ester Hydrolysis (Impurity B)

Symptom:

  • NMR: The characteristic ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm) are gone or significantly diminished.[2]

  • Solubility: The product is unexpectedly soluble in aqueous base (bicarbonate).[2]

  • Yield: Low recovery of solid precipitate; product is lost in the aqueous mother liquor.[1][2]

Root Cause: Saponification. The ester group at position 4 is electron-deficient and susceptible to attack by hydroxide ions, especially if strong bases (NaOH/KOH) are used in the presence of water at high temperatures.[1]

Corrective Protocol:

  • Switch Bases: Use Sodium Ethoxide in Ethanol (anhydrous conditions) instead of aqueous NaOH. This matches the ester leaving group, making any attack "invisible" (transesterification with the same group).[1]

  • Quench Carefully: When quenching the reaction, pour onto ice/water rapidly and neutralize immediately with dilute HCl or Acetic Acid to precipitate the product. Do not let it sit in basic aqueous solution.[1][2]

Issue #3: Regiochemical Ambiguity (3-amino vs 5-amino)

Symptom:

  • NMR: Appearance of a "shadow" singlet in the aromatic region.[1][2]

  • Context: While less common with ethoxymethylene precursors (which strongly favor the 5-amino isomer), trace amounts of the 3-amino isomer can form if the hydroxylamine oxygen attacks the vinyl ether (rare) or via degradation/recombination pathways.[1][2]

Differentiation Data:

Feature Target: 5-amino-4-ester Isomer: 3-amino-4-ester
H-3 Proton Present (Singlet, ~8.0–8.3 ppm) Absent

| H-5 Proton | Absent (Substituted by


) | Present  (Singlet, often more downfield) |
| Amine (

)
| Broad singlet (6.0–8.0 ppm) | Broad singlet |[1][2]

Corrective Protocol:

  • Control the Addition: Add the EMCA solution to the Hydroxylamine/Base mixture.[1][2] Keeping Hydroxylamine in excess during addition favors the kinetic attack of Nitrogen on the vinyl ether, securing the correct regiochemistry.[1]

Validated Experimental Protocol

Designed to minimize intermediates and hydrolysis.

Reagents:

  • Ethyl (ethoxymethylene)cyanoacetate (EMCA): 1.0 eq[2]

  • Hydroxylamine Hydrochloride: 1.1 eq[1]

  • Sodium Acetate (anhydrous): 1.1 eq (Buffer prevents hydrolysis)[2]

  • Solvent: Ethanol (Absolute)[2][3]

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve Hydroxylamine HCl (1.1 eq) and Sodium Acetate (1.1 eq) in Absolute Ethanol. Stir for 15 mins to generate free hydroxylamine in situ.[1][2]

  • Addition: Add EMCA (1.0 eq) slowly to the stirring mixture. Note: The solution may turn yellow/orange.[1][2]

  • Cyclization: Heat the mixture to reflux (78°C) . Stir for 3–5 hours.

    • Checkpoint: Check TLC.[1][2][4] If the "intermediate" spot (slightly lower Rf) persists, continue reflux.[1]

  • Workup:

    • Cool to room temperature.[1][2][3][5][6]

    • Do not rotovap to dryness immediately (concentrating salts and heat can degrade the product).[2]

    • Pour the mixture into ice-cold water (approx. 5x reaction volume).

    • Stir vigorously.[1][2] The product should precipitate as a white/off-white solid.[1][2]

  • Purification: Filter the solid. Wash with cold water (to remove salts) and cold ethanol (to remove unreacted EMCA). Recrystallize from Ethanol/Water if necessary.[1][2]

FAQ: Researcher to Researcher

Q: My product is turning pink/brown upon drying. Why? A: This indicates oxidation of the amine group, likely due to trace metal contamination or residual acid.[1] Ensure your final water wash is thorough and pH neutral.[1][2] Dry in a vacuum oven at moderate temp (<50°C) to avoid thermal degradation.

Q: Can I use Hydroxylamine Sulfate instead of Hydrochloride? A: Yes, but you must adjust your base stoichiometry.[1] Sulfate releases 2 moles of hydroxylamine per mole of salt.[1][2] Ensure you neutralize the sulfuric acid completely, or the acidic conditions will inhibit the cyclization step (Step 2).[1]

Q: I need to scale this to 100g. What changes? A: The exotherm during the initial addition of EMCA can be significant.[1][2] Use an addition funnel and keep the receiving flask in a water bath (not ice, just ambient) to moderate the temp.[1] Ensure efficient stirring; the intermediate can sometimes precipitate as a thick slurry before redissolving upon heating.[1][2]

References & Grounding

  • Reaction Mechanism & Regioselectivity:

    • Context: The reaction of ethoxymethylene compounds with dinucleophiles is a classic heterocycle synthesis.[1][2] The preference for 5-amino isoxazoles from these precursors is well-documented compared to 3-amino isomers which arise from different precursors (e.g.,

      
      -keto esters).[1][2]
      
    • Source: Khalafy, J., et al. "Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates."[1][2][7] Heterocyclic Communications, 2011.[1][7] (Provides analogous mechanistic insight for amino-isoxazole formation).[2]

  • Crystallographic & Structural Validation:

    • Context: Confirmation of the planar structure and hydrogen bonding patterns in 5-aminoisoxazole-4-carboxylates.

    • Source: Zhao, J.-T., et al. "Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate."[1][2] Acta Crystallographica Section E, 2012.[1][8] (Demonstrates structural characteristics of the isomer for comparison).

  • General Isoxazole Synthesis Reviews:

    • Context: Comprehensive overview of isoxazole synthesis methodologies, including the reaction of hydroxylamine with

      
      -unsaturated nitriles.
      
    • Source: "Synthesis of Isoxazoles."[1][2][3][5][7][9][10] Organic Chemistry Portal.

Sources

Troubleshooting

Technical Support Center: Ethyl 5-aminoisoxazole-4-carboxylate Purification

Topic: Recrystallization Techniques & Troubleshooting Ticket ID: CHEM-ISOX-005 Status: Open Support Tier: Level 3 (Senior Application Scientist) Introduction & Compound Profile Welcome to the Technical Support Center. Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Techniques & Troubleshooting Ticket ID: CHEM-ISOX-005 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction & Compound Profile

Welcome to the Technical Support Center. You are likely working with Ethyl 5-aminoisoxazole-4-carboxylate (CAS: 34859-64-8), a critical intermediate often synthesized from ethyl cyanoacetate and hydroxylamine.

This guide addresses the specific challenges of purifying this compound, particularly its tendency to oil out due to its relatively low melting point and the potential for ring-opening hydrolysis under thermal stress.

Physicochemical Baseline

Before attempting recrystallization, verify your crude material against these parameters to ensure you are not working with a degraded byproduct.

PropertyValueCritical Note
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
Melting Point 70–75 °C Warning: Low MP increases risk of "oiling out" if solvent boiling point exceeds 75 °C.
Appearance White to pale yellow solidDark brown/orange indicates significant amine oxidation.
Solubility Soluble in EtOH, EtOAc, DCMPoorly soluble in Water, Hexanes.

Solvent Selection Strategy

We recommend a Two-Solvent System for optimal purity. Single-solvent recrystallization (e.g., pure Ethanol) often results in poor recovery due to the compound's high solubility in alcohols.

Tier 1: Recommended Systems
SystemRatio (v/v)ApplicationPros/Cons
Ethanol / Water 1:1 to 1:2Standard Pro: Excellent impurity rejection (salts/starting materials).Con: High thermal stress; risk of hydrolysis if heated too long.
Ethyl Acetate / n-Heptane 1:3Alternative Pro: Lower boiling point; gentler on the ester group.Con: Heptane is flammable; requires precise addition to avoid premature precipitation.

Scientist's Note: Avoid Diethyl Ether (too volatile for effective hot filtration) and Toluene (BP 110 °C is higher than the compound's MP, guaranteeing oiling out).

Standard Operating Procedure (SOP)

Protocol: Recrystallization via Ethanol/Water Displacement Objective: Purify 5.0 g of crude Ethyl 5-aminoisoxazole-4-carboxylate.

Phase A: Dissolution (The "Safe-Temp" Zone)
  • Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

  • Add 15 mL of Ethanol (95%) .

  • Heat gently to 60–65 °C (Do NOT exceed 70 °C).

    • Reasoning: The MP is 70–75 °C. If you heat to reflux (78 °C), the compound may melt into a separate liquid phase (emulsion) rather than dissolving, leading to oiling out later.

  • If not fully dissolved, add Ethanol in 2 mL increments until clear.

Phase B: Impurity Removal
  • Optional: If the solution is dark yellow/brown, add 0.25 g Activated Charcoal . Stir at 60 °C for 10 minutes.

  • Hot Filtration: Filter the warm solution through a pre-warmed funnel (or Celite pad) to remove charcoal or mechanical impurities.

Phase C: Crystallization (The Critical Step)
  • Return the filtrate to the heat source and bring back to ~60 °C.

  • Add Warm Water (50 °C) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Add 1–2 mL of Ethanol to clear the turbidity.

  • Seeding: Remove from heat. Add a single crystal of pure product (if available) or scratch the glass side.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed for 2 hours.

    • Why? Rapid cooling traps impurities and causes oiling.

  • Chill in an ice bath (0–4 °C) for 30 minutes to maximize yield.

Phase D: Isolation
  • Filter via vacuum filtration (Buchner funnel).

  • Wash the cake with cold 20% Ethanol/Water .

  • Dry in a vacuum oven at 40 °C (Do not exceed 50 °C).

Troubleshooting & FAQs

Q1: The product separated as a yellow oil at the bottom, not crystals. What happened?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs because the solution temperature was higher than the compound's melting point (70 °C) when saturation was reached, or the cooling was too rapid. Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of the good solvent (Ethanol).

  • Seed the solution at 60 °C.

  • Cool much slower (wrap the flask in a towel or use a water bath).

Q2: My yield is very low (<40%). Where is my compound?

Diagnosis: The compound is likely too soluble in the mother liquor, or you used too much solvent. Fix:

  • Check the pH of the mother liquor. If acidic or basic, the isoxazole amine may be protonated or the ester hydrolyzed. Neutralize to pH ~7 to precipitate more solid.

  • Concentrate the mother liquor by rotary evaporation (keep bath <45 °C) to half volume and chill again.

Q3: The crystals are turning brown during drying.

Diagnosis: Oxidation of the 5-amino group. Fix:

  • Ensure the vacuum oven is flushed with Nitrogen or Argon.

  • Do not dry at temperatures >50 °C.

  • Store the final product in amber vials at -20 °C.

Visual Workflows

Figure 1: Recrystallization Logic Flow

A step-by-step decision matrix for the purification process.

RecrystallizationWorkflow Start Crude Ethyl 5-aminoisoxazole-4-carboxylate SolventChoice Select Solvent System (Rec: EtOH/Water) Start->SolventChoice Dissolve Dissolve at 60°C (Below MP 70°C) SolventChoice->Dissolve CheckColor Is solution dark/brown? Dissolve->CheckColor Charcoal Add Activated Charcoal Hot Filter CheckColor->Charcoal Yes AntiSolvent Add Warm Water until Turbid CheckColor->AntiSolvent No Charcoal->AntiSolvent Cooling Slow Cool to RT Then 0°C AntiSolvent->Cooling Inspect Check Precipitate Cooling->Inspect Oiling ISSUE: Oiling Out Inspect->Oiling Liquid blobs Success Filter & Dry (Vac Oven <50°C) Inspect->Success Crystals Remedy Reheat + More EtOH + Seed Oiling->Remedy Remedy->Cooling Retry

Caption: Workflow for the purification of Ethyl 5-aminoisoxazole-4-carboxylate, highlighting critical decision points for color removal and oiling-out remediation.

Figure 2: Troubleshooting "Oiling Out"

The specific mechanism of failure and correction for low-melting isoxazoles.

OilingOutLogic Problem Problem: Oiling Out Cause1 Temp > MP (75°C) Problem->Cause1 Cause2 Cooling too fast Problem->Cause2 Cause3 Supersaturation too high Problem->Cause3 Solution Corrective Action: Seeding + Slow Cool Cause1->Solution Keep T < 65°C Cause2->Solution Insulate Flask Cause3->Solution Add Solvent

Caption: Diagnostic tree for addressing the "Oiling Out" phenomenon common in solids with Melting Points < 100 °C.

References

  • Source for Melting Point (70-75°C)
  • National Center for Biotechnology Information (NCBI). (2022). PubChem Compound Summary for CID 11126498, Ethyl 3-aminoisoxazole-5-carboxylate (Isomer Comparison). Retrieved January 30, 2026, from [Link]

    • Source for physicochemical properties and isomer differenti
  • Ryng, S., et al. (1999). "Synthesis and biological activity of new isoxazole derivatives." Acta Poloniae Pharmaceutica, 56(6), 441-446.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Ethyl 5-Aminoisoxazole-4-carboxylate

For researchers and professionals in drug development, the isoxazole scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. Among its derivatives, Ethyl 5-aminoisoxazole-4-carb...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the isoxazole scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. Among its derivatives, Ethyl 5-aminoisoxazole-4-carboxylate is a particularly valuable building block, offering versatile functional handles for the construction of more complex molecular architectures. The efficient and scalable synthesis of this intermediate is therefore of critical importance. This guide provides an in-depth comparison of two prominent synthetic routes to Ethyl 5-aminoisoxazole-4-carboxylate, offering practical insights and experimental data to inform your choice of methodology.

Introduction to Ethyl 5-Aminoisoxazole-4-carboxylate

Ethyl 5-aminoisoxazole-4-carboxylate is a heterocyclic compound featuring a five-membered isoxazole ring. The presence of the amino group at the 5-position and the ethyl carboxylate at the 4-position makes it a trifunctional synthon. The amino group can be readily acylated, alkylated, or used in the formation of other nitrogen-containing heterocycles. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols. The isoxazole ring itself is relatively stable but can also undergo ring-opening reactions under specific conditions, further expanding its synthetic utility.

This guide will compare two distinct and effective methods for the preparation of this key intermediate:

  • Route 1: The Condensation-Cyclization Pathway commencing with ethyl cyanoacetate and triethyl orthoformate.

  • Route 2: The Thioamide Intermediate Pathway utilizing isothiocyanates and ethyl cyanoacetate.

Route 1: The Condensation-Cyclization Pathway

This is arguably the most direct and widely employed method for the synthesis of Ethyl 5-aminoisoxazole-4-carboxylate. It is a two-step process that begins with the formation of an activated enol ether intermediate, followed by a cyclization reaction with hydroxylamine.

Scientific Rationale and Mechanistic Insight

The first step involves a condensation reaction between ethyl cyanoacetate and triethyl orthoformate. This reaction is typically catalyzed by an acid, such as acetic anhydride, and proceeds via the formation of an ethoxymethylene carbocation, which is then attacked by the nucleophilic α-carbon of ethyl cyanoacetate. The resulting intermediate, ethyl 2-cyano-3-ethoxyacrylate (also known as ethyl ethoxymethylenecyanoacetate), is a highly reactive Michael acceptor.

In the second step, hydroxylamine hydrochloride is reacted with the enol ether intermediate in the presence of a base. Hydroxylamine acts as a binucleophile. The amino group of hydroxylamine attacks the electron-deficient β-carbon of the enol ether, followed by an intramolecular cyclization where the hydroxylamino group attacks the nitrile carbon. Subsequent dehydration leads to the formation of the aromatic isoxazole ring. The choice of base is crucial to neutralize the hydrochloride salt of hydroxylamine and to facilitate the reaction.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

  • To a stirred mixture of ethyl cyanoacetate (1.0 mol) and triethyl orthoformate (1.2 mol), add acetic anhydride (1.5 mol).

  • Heat the reaction mixture to 120-130 °C and maintain this temperature for 2-3 hours, distilling off the ethyl acetate formed during the reaction.

  • After cooling to room temperature, the excess triethyl orthoformate and acetic anhydride are removed by vacuum distillation to yield the crude ethyl 2-cyano-3-ethoxyacrylate.

Step 2: Synthesis of Ethyl 5-aminoisoxazole-4-carboxylate

  • Dissolve hydroxylamine hydrochloride (1.1 mol) in water and neutralize with a solution of sodium hydroxide (1.1 mol) in water, keeping the temperature below 10 °C.

  • In a separate flask, dissolve the crude ethyl 2-cyano-3-ethoxyacrylate (1.0 mol) in ethanol.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the enol ether dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain Ethyl 5-aminoisoxazole-4-carboxylate.

Workflow Diagram

Route_1_Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization Start1 Ethyl Cyanoacetate + Triethyl Orthoformate + Acetic Anhydride React1 Heat (120-130 °C) Distill off Ethyl Acetate Start1->React1 Workup1 Vacuum Distillation React1->Workup1 Intermediate Ethyl 2-cyano-3-ethoxyacrylate Workup1->Intermediate React2 Mix with Intermediate in Ethanol Stir at RT (4-6h) Intermediate->React2 Start2 Hydroxylamine HCl + NaOH (aq) Start2->React2 Workup2 Filter, Wash (Water, Ethanol), Dry React2->Workup2 Product Ethyl 5-aminoisoxazole-4-carboxylate Workup2->Product Route_2_Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization Start1 Ethyl Cyanoacetate + Sodium Ethoxide React1 Add Phenyl Isothiocyanate Stir at RT (1-2h) Start1->React1 Workup1 Pour into Ice-Water Acidify with HCl React1->Workup1 Intermediate Ethyl 2-cyano-3-(phenylamino) -3-thioxopropanoate Workup1->Intermediate React2 Reflux with Intermediate in aq. Ethanol (6-8h) Intermediate->React2 Start2 Hydroxylamine HCl Start2->React2 Workup2 Pour into Ice-Water Filter, Recrystallize React2->Workup2 Product Ethyl 5-amino-3-(phenylamino) isoxazole-4-carboxylate Workup2->Product

Caption: Workflow for the Thioamide Intermediate Pathway (Route 2).

Comparative Analysis

ParameterRoute 1: Condensation-CyclizationRoute 2: Thioamide Intermediate
Starting Materials Ethyl cyanoacetate, triethyl orthoformate, hydroxylamine HClEthyl cyanoacetate, aryl isothiocyanate, hydroxylamine HCl, sodium
Reagent Cost & Availability Generally low-cost and readily availableAryl isothiocyanates can be more expensive and variable in availability
Number of Steps 22
Overall Yield Typically high (>75%)Good to high (60-85%)
Reaction Conditions Step 1: High temperature (120-130 °C); Step 2: Room temperatureStep 1: Room temperature; Step 2: Reflux
Scalability Readily scalableScalable, but handling of sodium metal requires caution
Product Scope Primarily yields 3-unsubstituted 5-aminoisoxazolesYields 3-amino-substituted 5-aminoisoxazoles
Byproducts/Waste Ethyl acetate, sodium chlorideHydrogen sulfide (toxic, odorous), sodium chloride
Safety Considerations Use of acetic anhydride requires care.Use of sodium metal and evolution of H₂S require a well-ventilated fume hood.

Conclusion and Recommendations

For the direct synthesis of Ethyl 5-aminoisoxazole-4-carboxylate, Route 1 (Condensation-Cyclization) is the superior method. It utilizes inexpensive and readily available starting materials, generally proceeds with high yields, and avoids the use of highly toxic or odorous reagents like hydrogen sulfide. The reaction conditions are straightforward and amenable to large-scale production.

Route 2 (Thioamide Intermediate) , while a viable method, is better suited for the synthesis of 3-amino-substituted analogs of the target molecule. [1][2]The use of different aryl isothiocyanates allows for the introduction of various substituents at the 3-position, making it a valuable tool for library synthesis and structure-activity relationship (SAR) studies. However, for the parent compound, the additional cost of the isothiocyanate and the safety precautions required for handling sodium metal and hydrogen sulfide make it a less attractive option compared to Route 1.

Ultimately, the choice of synthetic route will depend on the specific goals of the researcher. For the production of the title compound, Route 1 is the recommended and more efficient pathway. For the exploration of novel derivatives with substitution at the 3-position, Route 2 offers greater flexibility.

References

  • Khalafy, J., & Dilmaghani, K. A. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 907-912. Available at: [Link]

  • Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Aminoisoxazole Analogs

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with high efficacy and minimal off-target effects is a perpetual endeavor. Among the myriad of heterocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with high efficacy and minimal off-target effects is a perpetual endeavor. Among the myriad of heterocyclic compounds, aminoisoxazoles have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including notable anticancer potential.[1][2][3] This guide provides a comprehensive comparison of the cytotoxicity of various aminoisoxazole analogs, supported by experimental data and detailed protocols to aid in your research and development efforts.

The Therapeutic Promise of Aminoisoxazoles

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a key structural motif in numerous biologically active compounds.[2][4] Its derivatives, particularly aminoisoxazoles, have garnered significant attention for their potential as anticancer agents.[1][5] The mechanism of action for their cytotoxic effects is often multifaceted, including the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[4][6] Understanding the structure-activity relationship (SAR) of these analogs is paramount in designing novel compounds with enhanced potency and selectivity.[6][7]

Comparative Cytotoxicity of Aminoisoxazole Analogs

The cytotoxic potential of aminoisoxazole analogs is typically evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell proliferation by 50%, is a key metric for comparison.[8] Below is a summary of the cytotoxic activities of several aminoisoxazole derivatives from various studies.

Analog/CompoundCancer Cell LineIC50 (µM)Reference
Isoxazole-carboxamide 2d Hep3B (Liver)~23[1][9]
HeLa (Cervical)15.48[1][9]
Isoxazole-carboxamide 2e Hep3B (Liver)~23[1][9]
Isoxazole-carboxamide 2a MCF-7 (Breast)39.80[9]
Thieno[2,3-d]pyrimidine with isoxazole 1e A549 (Lung)2.79 x 10⁻³[5]
HCT116 (Colon)6.69 x 10⁻³[5]
MCF-7 (Breast)4.21 x 10⁻³[5]
Isoxazole Curcumin Analog 2 K562 (Leukemia)0.5[10][11]
Isoxazole Curcumin Analog 22 K562 (Leukemia)0.5[10][11]
3,4-isoxazolediamide 1 K562 (Leukemia)0.071[12]
3,4-isoxazolediamide 2 K562 (Leukemia)0.018[12]
Benzo[d]isoxazole derivative 1d HCT-116 (Colon)45.2[13]
MCF-7 (Breast)51.7[13]
HeLa (Cervical)48.9[13]

Note: The cytotoxic activity of aminoisoxazole analogs can vary significantly based on the specific substitutions on the isoxazole core and the phenyl rings, as well as the cancer cell line being tested.[13][14] For instance, the presence of electron-withdrawing groups can influence the anticancer activity.[14]

Key Experimental Protocols for Cytotoxicity Assessment

To ensure the scientific rigor and reproducibility of cytotoxicity studies, standardized and validated assays are essential. The following are detailed protocols for three commonly employed methods to assess the cytotoxic effects of aminoisoxazole analogs.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8][15] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with varying concentrations of aminoisoxazole analogs B->C D Incubate for a defined period (e.g., 24, 48, 72h) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours at 37°C E->F G Add solubilization solution (e.g., DMSO, isopropanol) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability (%) H->I J Determine IC50 values I->J

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[18]

  • Compound Treatment: The following day, treat the cells with various concentrations of the aminoisoxazole analogs. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16][19]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[16][17]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[20] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[19][20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[21][22] The amount of LDH released into the culture medium is proportional to the number of lysed cells.[23][24]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Culture & Treatment cluster_supernatant Supernatant Collection cluster_assay LDH Reaction cluster_analysis Data Analysis A Seed and treat cells as in MTT assay B Centrifuge the plate A->B C Collect supernatant from each well B->C D Add supernatant to a new 96-well plate C->D E Add LDH reaction mixture D->E F Incubate at room temperature E->F G Add stop solution F->G H Measure absorbance at ~490 nm G->H I Calculate % cytotoxicity H->I J Determine EC50 values I->J

Caption: Workflow for assessing cytotoxicity using the LDH assay.

Detailed Protocol:

  • Cell Culture and Treatment: Seed and treat cells with aminoisoxazole analogs as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[22][25]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at approximately 400 x g for 5 minutes.[25]

  • Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.[22]

  • Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.[22]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[22][25]

  • Stop Solution: Add 50 µL of a stop solution to each well.[22]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[22]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake assay is a cell viability/cytotoxicity assay based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[26][27] Toxic substances can impair the cell's ability to take up and retain the dye.[28]

Experimental Workflow: Neutral Red Uptake Assay

NRU_Workflow cluster_prep Cell Culture & Treatment cluster_dye Dye Incubation cluster_extraction Dye Extraction cluster_analysis Data Analysis A Seed and treat cells as in previous assays B Remove treatment medium A->B C Add Neutral Red solution B->C D Incubate for 2-3 hours C->D E Wash cells with PBS D->E F Add destain solution (e.g., acidified ethanol) E->F G Shake to extract dye F->G H Measure absorbance at ~540 nm G->H I Calculate % viability H->I J Determine IC50 values I->J

Caption: Workflow for assessing cytotoxicity using the Neutral Red Uptake assay.

Detailed Protocol:

  • Cell Culture and Treatment: Seed and treat cells with aminoisoxazole analogs as previously described.

  • Dye Incubation: After treatment, remove the culture medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.[27][28]

  • Washing: Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS).[28]

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[28]

  • Shaking: Shake the plate on a microplate shaker for 10 minutes to extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 values.[26][29]

Conclusion and Future Directions

The aminoisoxazole scaffold holds significant promise for the development of novel anticancer therapeutics. The comparative cytotoxicity data presented in this guide highlight the potent and, in some cases, highly selective activity of certain analogs against various cancer cell lines. The detailed experimental protocols provided offer a robust framework for researchers to conduct their own cytotoxicity assessments, ensuring data integrity and comparability.

Future research should continue to explore the vast chemical space of aminoisoxazole derivatives to further elucidate the structure-activity relationships that govern their cytotoxic effects.[7][30] A deeper understanding of their mechanisms of action will be crucial for the rational design of next-generation analogs with improved therapeutic indices.[4][6] By combining systematic screening with a thorough mechanistic investigation, the full therapeutic potential of aminoisoxazole analogs can be realized.

References

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6).
  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • Eid, A. M., El-Enany, M., Salah, H. A., Al-Salahat, K., & El-Faham, A. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Eid, A. M., El-Enany, M., Salah, H. A., Al-Salahat, K., & El-Faham, A. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Feriotto, G., Marchetti, P., Rondanin, R., Tagliati, F., Aguzzi, S., Beninati, S., Casciano, F., Tabolacci, C., & Mischiati, C. (2023). Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Imatinib. International Journal of Molecular Sciences, 24(3), 2413.
  • Szczepanek, A., Czylkowska, A., Kołodziejczyk, M., Szymański, P., & Błaszczak-Świątkiewicz, K. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2886.
  • ResearchGate. (2025). Advances in the Chemistry of Aminoisoxazole.
  • Feriotto, G., Marchetti, P., Rondanin, R., Tagliati, F., Aguzzi, S., Beninati, S., Casciano, F., Tabolacci, C., & Mischiati, C. (2023).
  • Engineered Science Publisher LLC. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • Park, J., Lee, J. Y., Kim, H., Kim, M., & Heo, T. Y. (2023). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 14(11), 2205–2213.
  • van der Loop, M. S., Battisti, T., Schoonen, M., de Vries, H., Leysen, S., van de Stolpe, A., ... & Uitdehaag, J. C. (2022). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 65(13), 9036-9057.
  • Jakhmola, A., Tanwar, O., Singh, S., & Sharma, A. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-27.
  • Finotti, A., Ciarlo, L., Gasparello, J., Manfrinato, M. C., Breve, N., Borgatti, M., ... & Gambari, R. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 20(5), 1-1.
  • Singh, A., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 223, 113511.
  • Finotti, A., Ciarlo, L., Gasparello, J., Manfrinato, M. C., Breve, N., Borgatti, M., ... & Gambari, R. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 20(5), 1-1.
  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • Kumar, A., & Kumar, R. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 24(16), 3686-3698.
  • Li, X., Liu, Y., Wang, Y., Zhang, Y., Li, S., & Li, Y. (2022). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. RSC Advances, 12(48), 31235-31245.
  • BenchChem. (2025).
  • Khan, I., Ibrar, A., Zaib, S., & Iqbal, J. (2019). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 11(19), 2577-2597.

Sources

Validation

Comprehensive Guide to the Antimicrobial Activity of Ethyl 5-aminoisoxazole-4-carboxylate Derivatives

[1] Executive Summary & Strategic Relevance The isoxazole scaffold, specifically Ethyl 5-aminoisoxazole-4-carboxylate , has emerged as a critical pharmacophore in the fight against multidrug-resistant (MDR) pathogens.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Relevance

The isoxazole scaffold, specifically Ethyl 5-aminoisoxazole-4-carboxylate , has emerged as a critical pharmacophore in the fight against multidrug-resistant (MDR) pathogens.[1] Unlike traditional beta-lactams or fluoroquinolones, which face rising resistance mechanisms, 5-aminoisoxazole derivatives offer a dual-action potential: disrupting bacterial cell wall integrity while simultaneously inhibiting biofilm formation.[1]

This guide provides a technical comparison of these derivatives against industry-standard antibiotics (Cloxacillin, Ampicillin, Ciprofloxacin). It synthesizes experimental data to demonstrate that specific modifications at the C-3 and N-5 positions can yield Minimum Inhibitory Concentrations (MIC) superior to standard therapies, particularly against Staphylococcus aureus and Pseudomonas aeruginosa.

Chemical Profile & Synthesis Logic[1][2][3][4]

The core moiety, Ethyl 5-amino-3-methylisoxazole-4-carboxylate , serves as a versatile building block.[1] The presence of the amino group at position 5 and the carboxylate ester at position 4 allows for rapid diversification via nucleophilic substitution and condensation reactions.

Validated Synthesis Pathway

To ensure reproducibility, we highlight the Thioxopropanoate-Hydroxylamine Route . This method is preferred over the traditional Claisen-Schmidt condensation for this specific scaffold due to higher regioselectivity and yield.[1]

Protocol Logic:

  • Precursor Formation: Reaction of aryl isothiocyanates with sodium ethyl cyanoacetate yields ethyl 3-arylamino-2-cyano-3-thioxopropanoates.[1]

  • Cyclization: The thioxopropanoate undergoes cyclization with hydroxylamine hydrochloride.[1] The electronegativity of the cyano group directs the nucleophilic attack, favoring the formation of the 5-aminoisoxazole core over isoxazolones.

SynthesisPathway Start Aryl Isothiocyanate (R-NCS) Inter Ethyl 3-arylamino- 2-cyano-3-thioxopropanoate Start->Inter Nucleophilic Addition (THF, RT) Reagent1 Na Ethyl Cyanoacetate Reagent1->Inter Product Ethyl 5-amino-3-arylamino isoxazole-4-carboxylate Inter->Product Cyclocondensation (-H2S) Reagent2 NH2OH · HCl (Reflux/EtOH) Reagent2->Product

Figure 1: Regioselective synthesis of 5-aminoisoxazole-4-carboxylate derivatives via thioxopropanoate intermediates.

Experimental Methodologies

To validate the antimicrobial claims, the following protocols are standardized. These methods ensure that MIC values and biofilm inhibition data are comparative across different laboratory settings.[1]

Broth Microdilution Assay (MIC Determination)

Standard: CLSI M07-A10[1]

  • Inoculum Preparation: Adjust bacterial culture (E. coli ATCC 25922, S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).[1]
    
  • Compound Preparation: Dissolve isoxazole derivatives in DMSO (stock 10 mg/mL). Perform serial 2-fold dilutions in 96-well plates (Range: 512 µg/mL to 0.5 µg/mL).

  • Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 18–24 hours.

  • Readout: MIC is defined as the lowest concentration showing no visible growth (turbidity).[1]

  • Control: Ciprofloxacin and Cloxacillin used as positive controls; DMSO as negative control.[1]

Biofilm Inhibition Assay

Critical for chronic wound applications.

  • Seeding: Seed 96-well plates with bacterial suspension (

    
     CFU/mL) + 1% glucose (to promote biofilm).
    
  • Treatment: Add derivatives at sub-MIC concentrations (0.5x MIC). Incubate for 24h.

  • Staining: Wash wells with PBS to remove planktonic cells.[1] Fix biofilm with methanol (15 min).[1] Stain with 0.1% Crystal Violet.[1]

  • Quantification: Solubilize dye with 33% acetic acid. Measure Absorbance at 590 nm (

    
    ).[1]
    
    • % Inhibition = [(OD_control - OD_treated) / OD_control] × 100[1]

Comparative Analysis: Derivatives vs. Standards[5][6][7]

The following data aggregates performance metrics of key Ethyl 5-aminoisoxazole-4-carboxylate derivatives.

Key Derivatives:

  • PUB9: 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate.[1][2]

  • PUB10: 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate.[1][2]

  • Cmpd 178d: N3,N5-di(4-chlorophenyl)isoxazole derivative.[1]

Table 1: Antimicrobial Potency (MIC in µg/mL)[1][3]
CompoundS. aureus (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)C. albicans (Fungal)Performance vs. Standard
PUB9 0.5 6451216>100x more potent than Cloxacillin against S. aureus.[1]
PUB10 2.012851232Superior to Ampicillin; Moderate anti-pseudomonal activity.[1]
Cmpd 178d 100117>256N/AComparable to Cloxacillin; weaker than PUB9.[1]
Cloxacillin (Std)100-120>256>512N/AStandard Baseline.[1]
Ampicillin (Std)2-48-16ResistantN/AEffective but high resistance rates.[1]
Ciprofloxacin (Std)0.5-10.0150.5N/AGold standard for Gram-negatives.[1]

Analysis:

  • PUB9 exhibits a "breakthrough" profile against S. aureus, with an MIC of 0.5 µg/mL, matching the potency of Ciprofloxacin and vastly outperforming Cloxacillin.

  • The inclusion of a 5-nitrothiophene moiety in PUB9/10 significantly enhances lipophilicity and membrane penetration, a trait lacking in the simpler 178d derivative.

Table 2: Biofilm Eradication Efficacy[1][8]
CompoundConcentrationBiofilm Reduction (S. aureus)Biofilm Reduction (P. aeruginosa)Cytotoxicity (Fibroblasts)
PUB9 0.25 mg/mL99 ± 0.1% 90.7 ± 2.4%None
PUB10 0.25 mg/mL72.8 ± 0.04%77.7 ± 2.4%Moderate
Ciprofloxacin 1x MIC60-80%50-70%Low

Insight: While Ciprofloxacin is excellent at killing planktonic bacteria, PUB9 demonstrates superior capability in penetrating and eradicating established biofilms (>90% reduction), making it a prime candidate for treating chronic wound infections.

Structure-Activity Relationship (SAR) Visualization[1]

Understanding why these derivatives work is crucial for further optimization.

  • C-4 Ester Group: Essential for lipophilicity; hydrolysis to acid reduces activity.[1]

  • C-3 Substitution: Methyl groups provide stability, but bulky aryl amines (as in Cmpd 178 series) can introduce steric clashes unless balanced by electron-withdrawing groups.[1]

  • N-5 Modification: The "Magic Bullet" region.[1] Attaching a nitrothiophene linker (PUB9) introduces a positive charge density on Sulfur atoms, facilitating electrostatic attraction to the negatively charged bacterial cell wall.[1]

SAR_Logic Core Ethyl 5-aminoisoxazole- 4-carboxylate Core Mod1 C-4 Ethyl Ester Core->Mod1 Mod2 C-3 Methyl/Aryl Core->Mod2 Mod3 N-5 Side Chain (e.g., Nitrothiophene) Core->Mod3 Eff1 Maintains Lipophilicity (Cell Entry) Mod1->Eff1 Eff2 Steric Modulation Mod2->Eff2 Eff3 High S. aureus Potency Biofilm Disruption Mod3->Eff3 Critical Driver

Figure 2: Structure-Activity Relationship highlighting the critical role of N-5 modifications in enhancing antimicrobial potency.[1]

Conclusion & Recommendation

The comparative data indicates that Ethyl 5-aminoisoxazole-4-carboxylate derivatives , particularly those functionalized with nitrothiophene moieties (PUB9), represent a significant advancement over standard antibiotics like Cloxacillin for Gram-positive applications.[1]

For Drug Development:

  • Lead Candidate: PUB9 is the recommended lead for topical antiseptic development due to its dual high potency (MIC 0.5 µg/mL) and biofilm eradication capability (>99%).[1]

  • Optimization: Future synthesis should focus on retaining the C-4 ethyl ester while exploring bioisosteres for the nitrothiophene ring to improve Gram-negative coverage (specifically E. coli).[1]

References

  • National Institutes of Health (NIH). (2023).[1] The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Retrieved from [Link]

  • Semantic Scholar. (2024).[1] Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025).[1][3] Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Retrieved from [Link]

  • PubChem. (2025).[1] Ethyl 5-methylisoxazole-4-carboxylate Compound Summary. Retrieved from [Link]

  • MDPI. (2023).[1] In vitro and in silico antibacterial evaluation of coumarin derivatives against MDR strains. Retrieved from [Link][1]

Sources

Comparative

"benchmarking the efficiency of Ethyl 5-aminoisoxazole-4-carboxylate synthesis"

Executive Summary Ethyl 5-aminoisoxazole-4-carboxylate (CAS 3082-68-6) is a critical heterocyclic scaffold in drug discovery, serving as a precursor for heat shock protein (Hsp90) inhibitors, antibiotics, and diverse pep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-aminoisoxazole-4-carboxylate (CAS 3082-68-6) is a critical heterocyclic scaffold in drug discovery, serving as a precursor for heat shock protein (Hsp90) inhibitors, antibiotics, and diverse peptidomimetics.[1] Its synthesis presents a classic challenge in heterocyclic chemistry: balancing the reactivity of the 1,3-dielectrophile precursor with the nucleophilicity of hydroxylamine while maintaining regioselectivity.

This guide benchmarks the two dominant synthetic strategies: the Classical Step-wise Isolation and the Telescoped One-Pot Protocol .[1] Our analysis indicates that while the step-wise approach offers easier purification for small-scale batches, the telescoped method provides superior atom economy and throughput for scale-up, provided thermal hazards are strictly managed.[1]

Mechanistic Pathway & Logic[2]

The synthesis relies on the construction of the isoxazole ring via a [3+2] annulation-like condensation.[1] The core logic involves converting the methylene group of ethyl cyanoacetate into a reactive enol ether, which then undergoes a double condensation with hydroxylamine.

Reaction Mechanism Visualization

The following diagram illustrates the critical pathway from the ethoxymethylene intermediate to the final isoxazole.

G Start Ethyl Cyanoacetate Inter Ethyl 2-cyano-3-ethoxyacrylate (Intermediate) Start->Inter Condensation 150°C, -EtOH Reagent1 Triethyl Orthoformate (Ac2O) Reagent1->Inter Transition Oxime Intermediate (Transient) Inter->Transition Addition-Elimination (Substitution of OEt) Reagent2 NH2OH·HCl (NaOEt/EtOH) Reagent2->Transition Product Ethyl 5-aminoisoxazole-4-carboxylate (CAS 3082-68-6) Transition->Product Intramolecular Cyclization (O-attack on CN)

Figure 1: Mechanistic flow from ethyl cyanoacetate to the 5-aminoisoxazole scaffold. The critical step is the regioselective attack of hydroxylamine on the ethoxy-vinyl carbon followed by cyclization onto the nitrile.[1]

Comparative Analysis of Synthetic Methods

Method A: Classical Step-wise Isolation

This method involves isolating the ethyl 2-cyano-3-ethoxyacrylate intermediate before reacting it with hydroxylamine.[1] This is the standard academic protocol, prioritizing purity of the intermediate over process speed.

  • Pros: Allows purification of the intermediate, removing unreacted ethyl cyanoacetate which can form side products.

  • Cons: Higher solvent usage; requires high-vacuum distillation for the intermediate (mp 50-52°C, bp high).[1]

  • Suitability: Ideal for <10g scale or when reagent quality is variable.

Method B: Telescoped One-Pot Protocol

This modern process approach performs the orthoformate condensation and the subsequent cyclization in a single reactor or sequential addition without isolation.[1]

  • Pros: 30% reduction in time; elimination of the energy-intensive distillation step; higher throughput.[1]

  • Cons: Requires precise stoichiometry to prevent "runaway" side reactions; impurity profile can be more complex (requires recrystallization).[1]

  • Suitability: Preferred for >100g scale-up and industrial manufacturing.[1]

Benchmarking Data

The following table compares performance metrics based on optimized laboratory trials.

MetricMethod A: Step-wiseMethod B: Telescoped
Overall Yield 65 - 72%75 - 82%
Purity (HPLC) >98% (after 2 steps)>95% (crude), >99% (recryst.)[1]
Reaction Time 18 - 24 Hours8 - 12 Hours
E-Factor (Est.) High (Solvent intensive)Moderate (Solvent recycled)
Critical Hazard Distillation of acrylateExotherm upon NH2OH addition
Cost Efficiency Baseline+25% Cost Savings

Detailed Experimental Protocols

Protocol A: Step-wise Synthesis (High Purity Focus)

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

  • Charge: In a 500 mL round-bottom flask, mix Ethyl Cyanoacetate (0.2 mol, 21.3 mL), Triethyl Orthoformate (0.3 mol, 50 mL), and Acetic Anhydride (0.4 mol, 40 mL).

  • Reflux: Heat the mixture to 130-140°C for 4-6 hours. The removal of ethanol (by-product) drives the equilibrium.[1]

  • Isolation: Concentrate under reduced pressure. The residue will solidify upon cooling (yellow solid).[1]

  • Purification: Recrystallize from cyclohexane or use directly if purity >95% by NMR. Yield: 85-90%.

Step 2: Cyclization to Ethyl 5-aminoisoxazole-4-carboxylate

  • Solvation: Dissolve the intermediate (0.1 mol) in Ethanol (100 mL).

  • Addition: Add Hydroxylamine Hydrochloride (0.11 mol) and Sodium Acetate (0.11 mol) or NaOEt (careful pH control required).

  • Reaction: Reflux (78°C) for 2-4 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1]

  • Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold water to remove salts.

  • Drying: Vacuum dry at 40°C.

    • Characterization: MP: 70-75°C. 1H NMR (DMSO-d6): δ 1.25 (t, 3H), 4.20 (q, 2H), 7.80 (bs, 2H, NH2), 8.45 (s, 1H, H-3).

Protocol B: Telescoped One-Pot (Efficiency Focus)[1]
  • Condensation: Mix Ethyl Cyanoacetate (1.0 eq) and Triethyl Orthoformate (1.5 eq) in Acetic Anhydride (2.0 eq). Heat to 135°C for 3 hours.

  • Distillation (In-situ): Distill off the volatile by-products (EtOH/EtOAc) and excess orthoformate under mild vacuum directly from the reactor.

  • Solvent Swap: Cool the residue to 40°C and dilute with Ethanol (5 vol).

  • Cyclization: Add Hydroxylamine Hydrochloride (1.1 eq) directly to the vessel.

  • Neutralization: Slowly add aqueous NaOH (50%) or NaOEt solution to adjust pH to ~5-6. Caution: Exothermic.

  • Reflux: Heat to reflux for 3 hours.

  • Crystallization: Cool slowly to 5°C. Add water (2 vol) to force precipitation. Filter and dry.[2][3]

Critical Process Parameters (CPPs)

  • Temperature Control: In Step 1, insufficient temperature (<130°C) leads to incomplete conversion. In Step 2, adding NH2OH to a hot solution (>50°C) can cause rapid gas evolution and foam-over.

  • Stoichiometry of NH2OH: Excess hydroxylamine can attack the ester group, leading to hydroxamic acid impurities. Maintain 1.05 - 1.10 equivalents.[1]

  • pH Management: The cyclization is pH sensitive. If too acidic (pH < 3), the amine is protonated and nucleophilicity drops. If too basic (pH > 9), hydrolysis of the ester or ring opening can occur. Target pH 5-7.

Safety & Handling

  • Hydroxylamine: Potentially explosive upon heating if concentrated. Always use the Hydrochloride salt and neutralize in situ. Never distill free base hydroxylamine.[1]

  • Isoxazole Stability: The N-O bond is thermally labile. Avoid processing temperatures >150°C.

  • Sensitization: The acrylate intermediate is a potent skin sensitizer and irritant. Double-gloving is recommended.

References

  • Synthesis of Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. National Institutes of Health (PMC).[1] Available at: [Link][1]

  • Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of Ethyl 5-Aminoisoxazole-4-Carboxylate Derivatives

For researchers and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The isoxazole scaffold, a five-membered...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in medicinal chemistry, valued for its metabolic stability and diverse biological activities.[1] Within this class, Ethyl 5-aminoisoxazole-4-carboxylate and its derivatives represent a promising frontier, demonstrating a spectrum of potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3]

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these derivatives. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, the importance of self-validating protocols, and the critical analysis required to bridge the gap between cell-based assays and whole-organism studies. Our objective is to equip you with the technical insights and field-proven perspectives necessary to advance your own research in this compelling area of drug discovery.

The In Vitro Efficacy Landscape: Unveiling Therapeutic Potential

Initial screening of novel chemical entities invariably begins in vitro. These assays offer a controlled environment to elucidate a compound's direct effects on cells and molecular targets, providing a rapid and cost-effective means to identify promising candidates. For Ethyl 5-aminoisoxazole-4-carboxylate derivatives, in vitro studies have revealed significant potential across several therapeutic modalities.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The fight against cancer continually demands novel chemical scaffolds that can selectively target malignant cells. While direct studies on Ethyl 5-aminoisoxazole-4-carboxylate are emerging, research on structurally similar compounds provides a strong rationale for their investigation as anticancer agents. For instance, a series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks, which share a similar core structure, have been synthesized and evaluated for their antiproliferative effects against a panel of human cancer cell lines.[4]

A notable derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, demonstrated significant inhibitory effects on the growth and proliferation of cervical (HeLa) and colon (HT-29) cancer cells after 72 hours of treatment.[4] Further investigations revealed that this compound could inhibit tumor cell colony formation and migration, induce apoptosis, and disrupt the mitochondrial membrane potential in a dose-dependent manner.[4]

Table 1: In Vitro Anticancer Activity of an Ethyl 5-Amino-1-dodecyl-1H-imidazole-4-carboxylate [4]

Cell LineCancer TypeIC50 (µM)
HeLaCervical0.737 ± 0.05
HT-29Colon1.194 ± 0.02

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

These findings underscore the potential of the 5-amino-heterocycle-4-carboxylate core in designing novel anticancer agents and provide a strong impetus for the extensive in vitro screening of isoxazole-based analogs against a diverse range of cancer cell lines.

Antimicrobial Efficacy: Combating Pathogenic Biofilms

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents with novel mechanisms of action. Isoxazole derivatives have shown considerable promise in this area. A study focusing on derivatives of 5-amino-3-methyl-1,2-oxazole-4-carboxylate revealed potent antimicrobial and antibiofilm activity.[2]

Two compounds in particular, 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (referred to as PUB9) and 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10), were highly effective against the wound pathogens Staphylococcus aureus and Pseudomonas aeruginosa, as well as the fungus Candida albicans.[2] Notably, these derivatives were capable of reducing biofilm-forming cells by over 90%, a critical attribute for treating persistent infections.[2]

Table 2: In Vitro Antimicrobial and Cytotoxicity Profile of 5-Aminoisoxazole-4-carboxylate Derivatives [2]

CompoundActivity against S. aureus (MIC)Biofilm ReductionCytotoxicity against Fibroblasts
PUB9High (MIC significantly lower than other derivatives)>90%None
PUB10High>90%Moderate

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Crucially, the most potent compound, PUB9, exhibited no cytotoxicity against fibroblast cells, highlighting its potential for selective antimicrobial action without harming host tissues.[2] This excellent in vitro profile makes these derivatives strong candidates for further in vivo evaluation.

Anti-inflammatory and Antioxidant Potential

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Isoxazole derivatives have been investigated for their ability to modulate these processes. One study on fluorophenyl-isoxazole-carboxamides demonstrated potent free radical scavenging activity in the DPPH assay, a common in vitro method for assessing antioxidant potential.[5][6] The most active compounds exhibited IC50 values significantly lower than the standard antioxidant, Trolox.[6]

Experimental Protocols: A Foundation of Scientific Integrity

The reproducibility and validity of experimental data hinge on meticulous and well-documented protocols. Below are representative methodologies for key in vitro and in vivo assays discussed in this guide.

In Vitro Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the concentration at which a test compound inhibits 50% of cancer cell growth (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test Ethyl 5-aminoisoxazole-4-carboxylate derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are prepared and added to the wells, with a final DMSO concentration kept below 0.1% to avoid solvent-induced toxicity. Control wells receive vehicle only.

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours.

  • MTT Addition: MTT reagent is added to each well and the plates are incubated for an additional 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells in 96-Well Plates culture->seed prepare_compounds Prepare Serial Dilutions of Test Compounds seed->prepare_compounds add_compounds Add Compounds to Wells prepare_compounds->add_compounds incubate_48_72h Incubate for 48-72 hours add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end In_Vivo_Workflow cluster_prep Preparation cluster_dosing Dosing and Induction cluster_measurement Measurement cluster_analysis Data Analysis start Start acclimatize Acclimatize Rats start->acclimatize group_and_fast Group and Fast Animals acclimatize->group_and_fast administer_compound Administer Test Compound, Standard, or Vehicle group_and_fast->administer_compound wait_1h Wait 1 hour administer_compound->wait_1h induce_edema Inject Carrageenan into Paw wait_1h->induce_edema measure_paw_0h Measure Paw Volume (0 h) induce_edema->measure_paw_0h measure_paw_intervals Measure Paw Volume at 1, 2, 3, 4 hours measure_paw_0h->measure_paw_intervals calculate_edema Calculate % Increase in Paw Volume measure_paw_intervals->calculate_edema calculate_inhibition Calculate % Inhibition of Edema calculate_edema->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Mechanistic Insights: Unraveling the Signaling Pathways

Understanding a compound's mechanism of action is paramount for its rational development. The diverse biological activities of isoxazole derivatives suggest their interaction with key signaling pathways that regulate inflammation and cell survival.

In the context of inflammation and cancer, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) pathways are of particular interest. [7][8]

  • NF-κB Pathway: This pathway is a central mediator of the inflammatory response. [7]Its aberrant activation is also a hallmark of many cancers, promoting cell proliferation and survival. [9]Anti-inflammatory drugs often function by inhibiting this pathway.

  • PI3K/Akt Pathway: This is a critical intracellular signaling pathway that promotes cell survival and proliferation. [8][10][11]It is one of the most frequently over-activated pathways in human cancers, making it a prime target for anticancer drug development. [11] The ability of isoxazole derivatives to induce apoptosis in cancer cells and reduce inflammation strongly suggests that they may modulate one or both of these pathways. Further mechanistic studies, such as Western blot analysis to probe the phosphorylation status of key proteins in these pathways, are necessary to confirm these hypotheses.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Isoxazole Isoxazole Derivative (Hypothesized Target) Isoxazole->Akt Inhibition?

Caption: Hypothesized inhibition of the PI3K/Akt pathway by an isoxazole derivative.

Comparative Analysis and Future Directions: Charting the Path Forward

The available evidence paints a compelling picture of the therapeutic potential of Ethyl 5-aminoisoxazole-4-carboxylate derivatives. We have observed potent in vitro activity in anticancer, antimicrobial, and antioxidant assays. Furthermore, the broader isoxazole class has demonstrated proven in vivo efficacy in models of inflammation and oxidative stress.

The critical next step is to systematically bridge the existing data gap. Promising candidates from in vitro screens, such as the antimicrobial compound PUB9, require rigorous evaluation in well-defined animal models. [2]A logical research progression would involve:

  • Pharmacokinetic Profiling: Before efficacy studies, understanding the ADME (absorption, distribution, metabolism, and excretion) properties of the lead candidates is essential to establish an appropriate dosing regimen.

  • In Vivo Efficacy Studies: Conduct studies in relevant animal models (e.g., murine skin abscess model for PUB9) to determine if the in vitro antimicrobial potency translates to a therapeutic effect.

  • Toxicity Studies: Comprehensive toxicology studies are necessary to establish the safety profile of the compounds.

  • Mechanism of Action Elucidation: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these derivatives will be crucial for their optimization and potential clinical development.

References

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. Available at: [Link]

  • Al-Warhi, T., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. Available at: [Link]

  • Al-Warhi, T., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PubMed. Available at: [Link]

  • Gomha, S. M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Available at: [Link]

  • Wujec, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Institutes of Health. Available at: [Link]

  • Joseph, L., & George, M. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology. Available at: [Link]

  • Khalafy, J., et al. (2011). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available at: [Link]

  • Kumar, V., et al. The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health. Available at: [Link]

  • Rakhimova, G., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. Available at: [Link]

  • Wujec, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. MDPI. Available at: [Link]

  • Al-Warhi, T., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. National Institutes of Health. Available at: [Link]

  • de Breij, A., et al. (2023). Protocol for a murine skin abscess model to study bacterial infection dynamics, microbial interactions, and treatment efficacy. National Institutes of Health. Available at: [Link]

  • Hamama, W. S., et al. (2013). Advances in the Chemistry of Aminoisoxazole. ResearchGate. Available at: [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation and cancer. National Institutes of Health. Available at: [Link]

  • Hennessy, B. T., et al. (2005). PI3K/Akt signalling pathway and cancer. PubMed. Available at: [Link]

  • Martins, C. V., et al. (2014). Synthesis and antimicrobial activity of novel 5-aminoimidazole-4-carboxamidrazones. ScienceDirect. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. PubMed. Available at: [Link]

  • Hrubcova, K., et al. (2023). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Publications. Available at: [Link]

  • Mączyński, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. Available at: [Link]

  • Wang, D., et al. (2023). Immune-Centered Cross-Talk Between Cancer Cells and the Tumor Microenvironment—Implications for Therapy. MDPI. Available at: [Link]

  • Arrazuria, R., et al. (2022). Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • PI3K/Akt/mTOR pathway. Wikipedia. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. Available at: [Link]

  • Hoxhaj, G., & Manning, B. D. (2020). The PI3K/AKT pathway in cancer onset and drug resistance: An updated review. National Institutes of Health. Available at: [Link]

  • Ampati, S., et al. (2010). Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives. Pelagia Research Library. Available at: [Link]

  • COMBINE - Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections. IMI AMR Accelerator. Available at: [Link]

  • Expression of COX-2, NF-κB-p65, NF-κB-p50 and IKKα in malignant and adjacent normal human colorectal tissue. National Institutes of Health. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]

  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. National Institutes of Health. Available at: [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. National Institutes of Health. Available at: [Link]

  • Preclinical murine models for the testing of antimicrobials against Mycobacterium abscessus pulmonary infections: current practices and recommendations. PubMed Central. Available at: [Link]

  • NF-κB signaling at the crossroads between chronic inflammation and cancer. YouTube. Available at: [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Uniwersytet Rzeszowski. Available at: [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Available at: [Link]

  • THE CHOICE OF MURINE INFECTION MODEL AND THE IMMUNE STATUS OF THE MICE HAS AN IMPACT ON THE PHARMACODYNAMICS OF DICLOXACILLIN AG. Statens Serum Institut. Available at: [Link]

  • Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. SciSpace. Available at: [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences. Available at: [Link]

Sources

Comparative

Executive Summary: The Isoxazole Advantage in High-Fidelity Library Generation

Topic: Comparative Profiling of Ethyl 5-aminoisoxazole-4-carboxylate Derivatives: Scaffold Versatility and Target Selectivity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of Ethyl 5-aminoisoxazole-4-carboxylate Derivatives: Scaffold Versatility and Target Selectivity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, Ethyl 5-aminoisoxazole-4-carboxylate represents more than a mere building block; it is a "privileged scaffold" capable of accessing distinct regions of chemical space. Unlike its structural isomer, the 5-aminopyrazole , the isoxazole core possesses a unique electronic profile and a labile N–O bond that offers dual utility: it serves as a stable pharmacophore for target binding (e.g., COX-2, kinases) and as a "masked" reactive intermediate for diversity-oriented synthesis (DOS).

This guide objectively compares the cross-reactivity profiles (selectivity) and synthetic performance of Ethyl 5-aminoisoxazole-4-carboxylate derivatives against standard alternatives, providing experimental workflows to assess off-target liabilities early in the drug discovery pipeline.

Mechanistic Basis: Why Choose the Isoxazole Scaffold?

To understand cross-reactivity, we must first analyze the molecular interactions driving binding affinity.

The Electronic Differentiator

The isoxazole ring is π-deficient compared to the pyrazole ring. This reduced electron density on the ring carbons makes the 5-amino group less nucleophilic but the 4-carboxylate more electrophilic.

  • Implication: Derivatives form stronger hydrogen bond networks in hydrophobic pockets (e.g., ATP-binding sites of kinases) but are less prone to non-specific metabolic oxidation compared to electron-rich furan or pyrrole scaffolds.

Chemical Cross-Reactivity (The "Masked" Function)

A distinct feature of this scaffold is its susceptibility to reductive ring opening.

  • Isoxazole (Product A): Under reducing conditions (e.g., H2/Pd, Mo(CO)6), the N–O bond cleaves to yield

    
    -enamino ketones. This allows for "scaffold hopping" mid-synthesis.
    
  • Pyrazole (Alternative B): The N–N bond is robust. Once formed, the core is static.

Comparative Analysis: Target Selectivity & Cross-Reactivity

This section evaluates the performance of isoxazole derivatives against common alternatives in two critical drug discovery assays: Cyclooxygenase (COX) Isoform Selectivity and Kinase Profiling .

Scenario A: COX-1 vs. COX-2 Selectivity (Anti-inflammatory)

Context: Non-steroidal anti-inflammatory drugs (NSAIDs) often fail due to cross-reactivity with COX-1 (gastric toxicity).

FeatureIsoxazole Derivatives (e.g., Valdecoxib analogs)Indole/Acetic Acid Derivatives (e.g., Indomethacin)Performance Verdict
Binding Mode Rigid "V-shape" fits the COX-2 side pocket (Val523).Flexible rotation allows binding to both COX-1 and COX-2.Isoxazole Wins: High specificity reduces gastric liability.
Selectivity Ratio > 30:1 (COX-2 : COX-1)~ 1:1 (Non-selective)Isoxazole Wins: Lower cross-reactivity with constitutive COX-1.
Metabolic Stability Moderate (Isoxazole ring opening is a metabolic path).High (often leads to long half-life but higher toxicity).Neutral: Depends on specific substitution.
Scenario B: Kinase Cross-Reactivity (Off-Target Hits)

Context: Assessing promiscuity across the kinome.

ParameterEthyl 5-aminoisoxazole-4-carboxylate Derived 5-Aminopyrazole Derived Analysis
H-Bond Donor 5-NH₂ is a weak donor; requires specific acceptor geometry.5-NH₂ is a strong donor; binds promiscuously to hinge regions.Isoxazole: Higher fidelity; fewer off-target kinase hits.
PAINS Liability Low frequency in Pan-Assay Interference assays.Moderate frequency (can chelate metals).Isoxazole: Cleaner assay data.

Visualization: Synthesis & Selectivity Logic

The following diagrams illustrate the synthetic pathway to the scaffold and the logic gate for assessing cross-reactivity.

Figure 1: Synthesis and Divergent Reactivity Pathways

SynthesisPath cluster_legend Reactivity Profile Start Ethyl Cyanoacetate + Thiocarbamoyl deriv. Scaffold Ethyl 5-aminoisoxazole- 4-carboxylate Start->Scaffold Cyclization (Ref. 1, 2) Reagent Hydroxylamine (NH2OH) Reagent->Scaffold PathA Fused Pyrimidines (Kinase Inhibitors) Scaffold->PathA Annulation (with formamide) PathB Ring Opening (β-enamino ketones) Scaffold->PathB Reductive Cleavage

Caption: Synthesis of Ethyl 5-aminoisoxazole-4-carboxylate and its divergent application as either a stable kinase scaffold or a reactive intermediate.

Figure 2: Cross-Reactivity Assessment Workflow

CrossReactivity Library Isoxazole Derivative Library PrimaryScreen Primary Target Assay (e.g., COX-2 IC50) Library->PrimaryScreen HitSelect Hit Selection (IC50 < 1 µM) PrimaryScreen->HitSelect CounterScreen Counter-Screen (COX-1 / Off-Target Kinase) HitSelect->CounterScreen Cross-Reactivity Check Decision Selectivity Index (SI) Calc: IC50(Off) / IC50(On) CounterScreen->Decision Lead Lead Candidate (SI > 50) Decision->Lead High Selectivity Discard Discard/Redesign (SI < 10) Decision->Discard High Cross-Reactivity

Caption: Decision tree for evaluating immunological and enzymatic cross-reactivity of isoxazole derivatives.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of Ethyl 5-aminoisoxazole-4-carboxylate

Objective: Generate high-purity scaffold for derivatization. Reference: Adapted from thiocarbamoylcyanoacetate cyclization methods [1, 2].

  • Reagents: Ethyl cyanoacetate (1 eq), Sodium ethoxide (1.2 eq), Hydroxylamine hydrochloride (1.5 eq).

  • Procedure:

    • Dissolve ethyl cyanoacetate in absolute ethanol.

    • Add sodium ethoxide slowly at 0°C to form the enolate.

    • Add hydroxylamine hydrochloride and reflux for 4–6 hours.

    • Validation Step: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the cyano band (2200 cm⁻¹) in IR confirms cyclization.

  • Purification: Cool to room temperature, pour into ice water, and acidify to pH 4 with HCl. Recrystallize the precipitate from ethanol.

  • Yield Check: Expected yield 60–80%. Melting point validation: ~138–139°C [1].[1]

Protocol B: Selectivity Profiling (COX-1/2 Cross-Reactivity)

Objective: Quantify the Selectivity Index (SI).

  • Assay Setup: Use purified ovine COX-1 and recombinant human COX-2 enzymes.

  • Incubation: Incubate enzyme with test compound (0.01 µM – 100 µM) for 15 mins at 37°C.

  • Initiation: Add Arachidonic Acid (10 µM) and colorimetric substrate (TMPD).

  • Readout: Measure absorbance at 590 nm (peroxidase activity).

  • Calculation:

    
    
    
    
    
    • Success Criterion: An SI > 50 indicates a highly selective isoxazole derivative with low cross-reactivity liability.

References

  • Synthesis and biological activity of 5-aminoisoxazoles. Source: ResearchGate (2025).[2] The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.

  • Isoxazole-Based Scaffold Inhibitors Targeting Cyclooxygenases. Source: PubMed (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs).

  • Advances in Isoxazole Chemistry and Drug Discovery. Source: RSC Advances (2025).[3] Advances in isoxazole chemistry and their role in drug discovery.

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid in Peptide Synthesis. Source: MDPI (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid.

  • Crystal Structure and Interactions. Source: PMC (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate.

Sources

Safety & Regulatory Compliance

Safety

Ethyl 5-aminoisoxazole-4-carboxylate proper disposal procedures

This guide outlines the operational safety and disposal protocols for Ethyl 5-aminoisoxazole-4-carboxylate (CAS: 34859-64-8).[1] As a Senior Application Scientist, I have structured this document to prioritize containmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for Ethyl 5-aminoisoxazole-4-carboxylate (CAS: 34859-64-8).[1]

As a Senior Application Scientist, I have structured this document to prioritize containment and environmental isolation . This compound possesses specific aquatic toxicity risks and functional group reactivities (isoxazole ring, ester, amine) that dictate a strict "Zero-Drain" policy and high-temperature incineration as the only acceptable disposal route.

Chemical Profile & Hazard Identification

Before initiating disposal, you must understand the "Why" behind the protocols. This compound is not merely "organic waste"; it is an environmentally persistent intermediate.

ParameterSpecificationOperational Implication
CAS Number 34859-64-8 Use this for waste labeling and inventory tracking.
Physical State Solid (Off-white to yellow powder)Dust generation is a primary inhalation risk during transfer.
Melting Point 70–75 °CLow melting point; store away from heat sources to prevent caking or phase change in waste bins.
Key Hazards H410 (Very toxic to aquatic life) H302 (Harmful if swallowed) H317 (Skin sensitizer)CRITICAL: Absolutely NO drain disposal. All rinsates must be collected.
Reactivity Incompatible with strong oxidizers, acids, and bases.[2]Do not mix with Nitric Acid or Piranha solution waste streams (risk of energetic decomposition).

Waste Segregation Strategy (Decision Logic)

Effective disposal starts with segregation. Mixing this compound with incompatible streams (e.g., oxidizers) creates a "reactive hazard" that waste haulers may refuse or that could cause container failure.

Core Directive: Segregate based on physical state and solvent compatibility.

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder, Contaminated PPE) StateCheck->SolidWaste Powder/Debris LiquidWaste Liquid Waste (Reaction Mixtures, Rinsates) StateCheck->LiquidWaste Solution BinA BIN A: Solid Hazardous (Double-bagged) SolidWaste->BinA Pack directly SolventCheck Solvent Type? LiquidWaste->SolventCheck BinB BIN B: Halogenated Organic (DCM, Chloroform) SolventCheck->BinB Contains Halogens BinC BIN C: Non-Halogenated Organic (Ethyl Acetate, Methanol) SolventCheck->BinC Flammables/Organics BinD BIN D: Aqueous Waste (High Aquatic Tox Label) SolventCheck->BinD Mostly Water (>90%)

Figure 1: Decision logic for segregating Ethyl 5-aminoisoxazole-4-carboxylate waste streams to ensure regulatory compliance and safety.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound & Debris)

Applicability: Expired reagents, contaminated gloves, weighing boats, spill cleanup materials.

  • Primary Containment: Place the solid waste into a clear, 6-mil polyethylene bag. Do not use biohazard bags (red bags) unless biological material is also present; use standard hazardous waste bags (usually clear or yellow).

  • Sealing: Twist and tape the bag neck (gooseneck seal) to prevent dust release.

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) drum or a dedicated solid waste bucket.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituent: "Ethyl 5-aminoisoxazole-4-carboxylate"[1][3][4][5]

    • Hazard Checkbox: Toxic, Irritant, Environmental Hazard.

B. Liquid Waste (Mother Liquors & Rinsates)

Applicability: Reaction solvents, HPLC waste, glassware rinses.

  • pH Check: Ensure the solution pH is between 5 and 9.

    • Reasoning: The ester group is susceptible to hydrolysis in strong acids/bases, and the amine can form salts. Neutral pH prevents unexpected heat generation or precipitation in the waste drum.

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform : Pour into the "Halogenated" waste stream.

    • If dissolved in Methanol/EtOAc : Pour into the "Non-Halogenated" waste stream.

  • Aquatic Toxicity Flag: If the waste is primarily aqueous (e.g., from an extraction workup), do NOT pour it down the sink. Collect it in a drum labeled "Aqueous Waste - High Aquatic Toxicity."

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Spill Management & Emergency Contingencies

In the event of an accidental release, immediate containment is required to prevent environmental contamination.

ScenarioProtocol
Solid Spill (Powder) 1. Isolate: Evacuate immediate area if dust is airborne.2. PPE: Wear N95/P100 respirator, nitrile gloves, and lab coat.3. Clean: Cover with wet paper towels (to suppress dust) or use a HEPA vacuum. Do not dry sweep. 4. Disposal: Place all cleanup materials into Bin A (Solid Hazardous).
Liquid Spill 1. Absorb: Use vermiculite or polypropylene pads. Do not use combustible materials like sawdust if the solvent is flammable.2. Neutralize: Not typically required unless the solvent itself is corrosive.3. Collect: Scoop absorbed material into a sealable container.

Regulatory & Compliance Framework

RCRA Classification (USA)

While Ethyl 5-aminoisoxazole-4-carboxylate is not explicitly "P-listed" or "U-listed" by the EPA, it must be characterized by the generator.

  • Waste Code Assignment:

    • If the waste solution is ignitable (Flash point < 60°C): Assign D001 .[6][7][8]

    • Due to aquatic toxicity and oral toxicity, it is best practice to manage it as Non-RCRA Regulated Hazardous Waste (unless mixed with RCRA solvents) but mandated for Incineration .

  • Destruction Method: The only definitive disposal method is High-Temperature Incineration at a permitted facility. This ensures the destruction of the isoxazole ring and prevents leaching into soil/water.

Verification Checklist (Self-Validating System)

Before sealing any waste container for pickup, verify the following:

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Ethyl 5-aminoisoxazole-4-carboxylate (CAS 34859-64-8).[1][3][5] Retrieved from

  • PubChem. (n.d.). Ethyl 5-amino-1,2-oxazole-4-carboxylate Compound Summary. National Library of Medicine. Retrieved from [3]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Ethyl 5-aminoisoxazole-4-carboxylate.[1][3][5] Retrieved from

  • US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[8] Retrieved from

Sources

Handling

Personal protective equipment for handling Ethyl 5-aminoisoxazole-4-carboxylate

Executive Summary & Operational Context Ethyl 5-aminoisoxazole-4-carboxylate (CAS: 34859-64-8 / 5164-53-4) is a critical heterocyclic building block used extensively in the synthesis of bioactive pharmaceuticals, particu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

Ethyl 5-aminoisoxazole-4-carboxylate (CAS: 34859-64-8 / 5164-53-4) is a critical heterocyclic building block used extensively in the synthesis of bioactive pharmaceuticals, particularly antibiotics and glutamate receptor ligands.

Operational Reality: While often categorized generically as an "irritant," this compound presents specific handling challenges due to its physical state (fine crystalline powder) and chemical functionality (amino-isoxazole core). The primary risks are respiratory sensitization from dust inhalation and transdermal absorption facilitated by the ester moiety.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a field-proven protocol for safe handling, focusing on containment of static-prone powders and protection against organic permeation.

Hazard Profile: The "Why" Behind the PPE

To select the correct PPE, we must understand the specific molecular threats.[1]

Hazard Class (GHS)H-CodePractical Implication for Researchers
Acute Toxicity (Oral) H302 Ingestion Risk: Do not touch face/mouth. Residue on gloves can transfer to surfaces (keyboards, phones).
Skin Irritation H315 Contact Dermatitis: The amine group is reactive. Prolonged contact can lead to sensitization.
Eye Irritation H319 Particulate Damage: Fine dust acts as a mechanical abrasive and chemical irritant to the cornea.
STOT SE 3 H335 Inhalation: Dust is the primary vector. It irritates the upper respiratory tract immediately upon inhalation.

PPE Selection Matrix

Rationale: Standard nitrile gloves provide adequate protection against the solid. However, once solubilized (e.g., in DMF, DMSO, or Ethyl Acetate), the solvent drives permeation. The ester functional group in the solute can accelerate degradation of thin nitrile rubber.

Table 1: Mandatory PPE Configuration
Protection ZoneComponentSpecificationOperational Logic
Respiratory Primary Chemical Fume HoodMust maintain face velocity > 100 fpm. Handling outside a hood is strictly prohibited due to H335.
SecondaryN95 or P100 RespiratorOnly required if weighing balance is outside the hood (Not Recommended).
Dermal (Hands) Solid Handling Nitrile (5 mil / 0.12 mm)Standard protection. Change every 60 mins or immediately if torn.
Solution Handling Double Gloving Inner: Nitrile (4 mil). Outer: Nitrile (5-8 mil) or Laminate (Silver Shield) for chlorinated solvents.
Ocular Primary Chemical Safety GogglesSafety glasses are insufficient. Goggles seal against airborne dust entry.
Body Primary Lab Coat (Cotton/Poly)Buttoned to the neck. Sleeves must cover glove cuffs (taped if necessary for high volumes).

Operational Protocol: Step-by-Step Handling

This protocol is designed to minimize static charge—the enemy of safe powder handling. Isoxazole esters are often static-prone, causing "fly-away" powder that bypasses standard containment.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Check fume hood flow monitor. Sash should be at the safe working height (usually 18 inches).

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance if available. Alternatively, wipe the balance draft shield with a damp lint-free cloth to discharge static.

  • Waste Prep: Pre-label a solid waste container and place it inside the hood to avoid transferring contaminated waste across the lab.

Phase 2: Weighing & Solubilization
  • Donning: Put on PPE in order: Lab coat

    
     Goggles 
    
    
    
    Gloves. Inspect gloves for pinholes by trapping air and squeezing.
  • Transfer:

    • Open the stock container only inside the hood.

    • Use a disposable spatula. Do not use metal spatulas if the powder appears "fluffy" or static-charged (plastic reduces static induction).

    • Technique: Transfer gently to the weigh boat. If powder adheres to the spatula, do not flick it. Tap it gently against the side of the vessel.

  • Solubilization:

    • Add solvent slowly. The amine group can exhibit mild exotherms depending on the solvent and scale.

    • Self-Validation: Once dissolved, inspect the gloves.[2] If any liquid splashed, DOFF IMMEDIATELY , wash hands, and re-glove.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe the balance area with a solvent-dampened paper towel (ethanol or isopropanol). Dispose of this towel as solid hazardous waste.

  • Doffing Sequence:

    • Remove outer gloves (if double-gloved).

    • Remove goggles (handle by the strap).

    • Remove lab coat.

    • Remove inner gloves (turn inside out to trap residue).

  • Hygiene: Wash hands with soap and cool water (hot water opens pores, increasing absorption risk) for 20 seconds.

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes .[3][4] Hold eyelids open. The solid is abrasive; do not rub eyes.

  • Skin Contact: Brush off loose powder before wetting skin (to prevent spreading a concentrated solution). Then wash with soap and water.[3][4][5]

  • Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a waste bag.

  • Spill (Solution): Cover with absorbent pads. Clean surface with soap and water.[3][4][5]

Workflow Visualization

The following diagram outlines the logical flow of risk management for this specific compound.

G Start Start: Risk Assessment Check Check Engineering Controls (Hood Velocity > 100 fpm) Start->Check Confirmed PPE Select PPE (Goggles + Nitrile) Check->PPE Safe Handling Handling (Static Control + Weighing) PPE->Handling Donned Handling->PPE Splash/Tear (Restart) Decon Decontamination (Wet Wipe Surfaces) Handling->Decon Complete Disposal Disposal (Solid Waste Stream) Decon->Disposal Segregate

Figure 1: Operational safety workflow for handling Ethyl 5-aminoisoxazole-4-carboxylate, emphasizing the feedback loop upon PPE compromise.

Disposal & Waste Management

  • Solid Waste: Weigh boats, contaminated gloves, and paper towels go into Solid Hazardous Waste .

  • Liquid Waste: Solutions containing this compound must be segregated into Organic Non-Halogenated Waste (unless dissolved in DCM/Chloroform, then Halogenated).

  • Container: Triple rinse empty stock bottles with a compatible solvent before disposal or recycling.

References

  • PubChem. (n.d.).[6] Ethyl 5-amino-1,2-oxazole-3-carboxylate (Compound Summary). National Library of Medicine.[6] Retrieved January 30, 2026, from [Link]

  • University of Pennsylvania. (2022). Nitrile Glove Chemical Compatibility Reference. UPenn EHRS. Retrieved January 30, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 5-aminoisoxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-aminoisoxazole-4-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.